molecular formula C8H14O4 B1530555 Methyl 4-(hydroxymethyl)oxane-4-carboxylate CAS No. 834914-37-3

Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Cat. No.: B1530555
CAS No.: 834914-37-3
M. Wt: 174.19 g/mol
InChI Key: XQEOKSHYYARIRN-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS 834914-37-3) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol, serves as a valuable bifunctional building block in organic and medicinal chemistry . Its structure features both a carboxylic ester and a hydroxymethyl group attached to a oxane (tetrahydropyran) ring, enabling its use in a wide range of synthetic transformations. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecular architectures. The rigid oxane scaffold can impart specific conformational properties, making it a useful core structure in drug discovery efforts . The two distinct functional groups allow for sequential and selective modifications; the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the primary alcohol of the hydroxymethyl group can undergo oxidation, etherification, or esterification . This versatility makes it a valuable reagent for creating diverse compound libraries. For laboratory handling, it is recommended to store the product refrigerated at 2-8°C . As with all chemicals of this nature, appropriate personal protective equipment should be worn, and safety data sheets should be consulted prior to use.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEOKSHYYARIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736686
Record name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834914-37-3
Record name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

[1]

Strategic Overview & Molecular Significance[1]

Target Molecule: Methyl 4-(hydroxymethyl)oxane-4-carboxylate CAS: 834914-37-3 IUPAC: Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate[1]

The synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate represents a critical exercise in constructing gem-disubstituted heterocycles .[1] This motif is highly valued in medicinal chemistry as a bioisostere for quaternary amino acids and cyclic ethers.[1] The 4,4-disubstitution pattern imposes conformational constraints that can lock pharmacophores into active orientations, while the tetrahydropyran (oxane) ring improves metabolic stability and aqueous solubility compared to carbocyclic analogs.[1]

This guide details a scalable, three-step linear synthesis designed for high fidelity and chemoselectivity.[1] Unlike routes relying on unstable enolate hydroxymethylation, this pathway utilizes a robust Malonate Desymmetrization Strategy , ensuring the integrity of the quaternary center.

Retrosynthetic Analysis

The structural challenge lies in differentiating the two substituents at the quaternary C4 position. A direct construction via alkylation of a pre-formed pyran is feasible but often suffers from poly-alkylation or poor regiocontrol.[1]

The Logic of Disconnection:

  • Functional Group Interconversion (FGI): The hydroxymethyl group (-CH₂OH) is best accessed via chemoselective reduction of a carboxylic acid (-COOH) in the presence of the ester (-COOMe).[1]

  • Symmetry Breaking: The precursor acid-ester is derived from a symmetric diester via controlled monohydrolysis.[1]

  • Ring Construction: The symmetric diester is the thermodynamic product of a double alkylation of dimethyl malonate with a bis-electrophile.[1]

Pathway Visualization (DOT)

RetrosynthesisTargetTarget:Methyl 4-(hydroxymethyl)oxane-4-carboxylateIntermediate1Intermediate A:4-(Methoxycarbonyl)oxane-4-carboxylic acidTarget->Intermediate1ChemoselectiveReduction (BH3)Intermediate2Intermediate B:Dimethyl oxane-4,4-dicarboxylateIntermediate1->Intermediate2Desymmetrization(Monohydrolysis)SMStarting Materials:Dimethyl Malonate+Bis(2-chloroethyl) etherIntermediate2->SMDouble Alkylation(Cyclization)

Figure 1: Retrosynthetic disconnection showing the logic of symmetry breaking.

Detailed Synthetic Protocol

Step 1: Construction of the Oxane Ring

Objective: Synthesis of Dimethyl oxane-4,4-dicarboxylate. Mechanism: Double nucleophilic substitution (

This step builds the quaternary center and the heterocyclic ring simultaneously. We utilize Bis(2-chloroethyl) ether as the electrophile.[1][2] While the di-iodo analogue is more reactive, the dichloro ether is cost-effective and sufficiently reactive under iodide catalysis (Finkelstein conditions in situ).[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and mechanical stirrer. Maintain an inert atmosphere (

    
     or 
    
    
    ).
  • Solvent & Base: Charge the flask with anhydrous DMF (Dimethylformamide) or DMSO. Add Sodium Hydride (NaH) (60% dispersion in oil, 2.2 eq).

    • Critical Note: Wash NaH with hexanes if oil interference is a concern, though for this scale, it is usually unnecessary.

  • Addition: Cool to 0°C. Add Dimethyl Malonate (1.0 eq) dropwise. Allow

    
     evolution to cease (formation of sodiomalonate).
    
  • Cyclization: Add Bis(2-chloroethyl) ether (1.1 eq) and a catalytic amount of Potassium Iodide (KI) (0.1 eq).[1]

  • Reaction: Heat to 60–80°C for 12–16 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1) should show consumption of malonate.

  • Workup: Quench carefully with saturated

    
    . Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over 
    
    
    and concentrate.
  • Purification: Vacuum distillation or flash chromatography (SiO2).

    • Yield Expectation: 75–85%.

Step 2: Desymmetrization via Monohydrolysis

Objective: Preparation of 4-(Methoxycarbonyl)oxane-4-carboxylic acid. Mechanism: Nucleophilic Acyl Substitution (Saponification).

This is the most delicate step. We must hydrolyze one ester without touching the second. Statistical hydrolysis suggests a mixture, but solubility differences allow us to isolate the mono-acid.[1]

Protocol:

  • Solution: Dissolve the diester (Step 1 product) in MeOH (0.5 M concentration).

  • Reagent: Prepare a solution of KOH (1.05 eq) in MeOH.

    • Why KOH/MeOH? Homogeneous conditions ensure kinetic control.

  • Execution: Add the hydroxide solution dropwise at 0°C over 1 hour. Stir at room temperature for 24 hours.

  • Workup (Separation Strategy):

    • Remove MeOH under reduced pressure.[1]

    • Dissolve residue in water.[1] Wash with Ether/EtOAc (removes unreacted diester).

    • Acidify the aqueous layer to pH 2–3 with 1M HCl.

    • Extract the acidic aqueous layer with EtOAc (3x). This organic layer contains the Mono-acid .[1][3]

    • (The di-acid, if formed, is highly polar and tends to remain in the water or precipitate).[1]

  • Isolation: Dry and concentrate the EtOAc extracts.

    • Yield Expectation: 55–65% (statistical max is higher, but practical isolation limits this).

Step 3: Chemoselective Reduction

Objective: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate. Mechanism: Hydride transfer via Borane coordination.[1]

We require a reagent that reduces a Carboxylic Acid (-COOH) faster than an Ester (-COOMe).[1] Borane-Dimethyl Sulfide (BH₃[1]·DMS) is the gold standard here.


Protocol:

  • Setup: Dry RBF,

    
     atmosphere. Dissolve the Mono-acid (Step 2) in anhydrous THF.
    
  • Reaction: Cool to 0°C. Add BH₃·DMS (1.2 eq) dropwise.

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Progression: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Mechanism:[2][4][5] Borane coordinates to the carbonyl oxygen of the acid (more basic than ester), forming an acyloxyborane intermediate which is rapidly reduced.

  • Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases (destruction of excess borane and breakdown of borate esters).

  • Workup: Concentrate the mixture. Co-evaporate with MeOH (3x) to remove volatile trimethyl borate.

  • Purification: Flash chromatography (EtOAc/Hexane gradient).

    • Yield Expectation: 80–90%.

Quantitative Data Summary

ParameterStep 1: CyclizationStep 2: MonohydrolysisStep 3: Reduction
Reagents NaH, Bis(2-chloroethyl)etherKOH (1.0 eq), MeOHBH₃[1]·DMS, THF
Temperature 60–80°C0°C to RT0°C to RT
Critical Control Anhydrous conditionsStoichiometry (1.0 eq Base)Quench (MeOH)
Key Byproduct Polymer (if conc. too high)Di-acid (if base > 1 eq)Reduced Ester (diol)
Typical Yield 75–85%55–65%85–90%

Process Visualization

Complete Synthesis Workflow (DOT)

SynthesisWorkflowStartStart:Dimethyl MalonateStep1Step 1: Cyclization(NaH, Cl-CH2CH2-O-CH2CH2-Cl)DMF, 80°CStart->Step1DiesterDimethyl oxane-4,4-dicarboxylateStep1->DiesterStep2Step 2: Monohydrolysis(1.0 eq KOH, MeOH)0°C -> RTDiester->Step2MonoAcid4-(Methoxycarbonyl)oxane-4-carboxylic acidStep2->MonoAcid Acid/Base ExtractionStep3Step 3: Chemoselective Reduction(BH3·DMS, THF)0°CMonoAcid->Step3FinalFinal Product:Methyl 4-(hydroxymethyl)oxane-4-carboxylateStep3->Final MeOH Quench

Figure 2: Process flow diagram illustrating the conversion from commodity chemicals to the target building block.

Troubleshooting & Quality Control

Analytical Checkpoints
  • Step 1 (Diester): ¹H NMR should show a singlet for methyl esters (~3.7 ppm) and the symmetric ether triplets (~3.6 ppm and ~2.1 ppm). Absence of vinylic protons confirms cyclization over elimination.

  • Step 2 (Mono-acid): Loss of symmetry in NMR.[1] Broad singlet for -COOH (10–12 ppm).[1] MS (ESI-) will show [M-H]⁻ peak.[1]

  • Step 3 (Target): Appearance of -CH₂OH doublet (or singlet if exchangeable) around 3.5–3.7 ppm.[1] IR spectrum should show two carbonyl stretches if the resolution is high, or a broadened band, plus a strong O-H stretch at 3400 cm⁻¹.

Common Pitfalls
  • Over-Hydrolysis (Step 2): If significant di-acid is formed, the yield drops.[1]

    • Fix: Strictly control temperature (keep at 0°C) and add KOH very slowly.

  • Ester Reduction (Step 3): If the reaction is heated or run too long, BH₃ may begin reducing the ester.

    • Fix: Monitor by TLC.[1] Stop immediately upon consumption of the acid. Use Borane-DMS, not Borane-THF (DMS complex is more stable and often more selective).[1]

References

  • Cyclization of Malonates: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for 4,4-disubstituted tetrahydropyrans).
  • Monohydrolysis Strategy: Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters."[6] J. Org.[1] Chem.2000 , 65, 5834–5836. Link

  • Chemoselective Reduction: Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective Reductions. 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Carboxylic Acids with Borane-Dimethyl Sulfide." J. Org.[1] Chem.1982 , 47, 3153–3163. Link

  • Target Molecule Data: ChemicalBook. "Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate Properties." Accessed 2024.[1] Link

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)oxane-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Scarcity in Chemical Data

In the landscape of chemical research, it is not uncommon to encounter compounds with limited publicly available data. Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS 834914-37-3) is one such molecule. While its existence is confirmed through various chemical suppliers, a comprehensive experimental profile remains elusive in peer-reviewed literature. This guide, therefore, adopts a dual approach. It will first present the known information regarding this compound and then extrapolate its likely properties, synthesis, and characterization based on the well-established chemistry of the oxetane scaffold. By grounding our discussion in the fundamental principles of organic chemistry and medicinal chemistry, we aim to provide a valuable resource for researchers interested in this and similar molecules.

The Oxetane Motif: A Rising Star in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can impart a range of desirable physicochemical and pharmacological properties. Understanding the general characteristics of oxetanes is key to appreciating the potential of Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Key Attributes of the Oxetane Ring:

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities, such as gem-dimethyl groups. This can lead to improved pharmacokinetic profiles.

  • Improved Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the aqueous solubility of a drug candidate, a critical factor for bioavailability.

  • Vectorial Exit: The oxetane's dipole moment can influence a molecule's interaction with protein binding pockets, potentially leading to improved potency and selectivity.

  • Three-Dimensionality: The puckered nature of the oxetane ring introduces three-dimensionality into a molecule, which can be advantageous for optimizing interactions with complex biological targets.

Physicochemical Properties of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C6H10O4Derived from the chemical structure.
Molecular Weight 146.14 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidSmall, functionalized organic molecules are often in this state at room temperature.
Boiling Point Data not availableExpected to be relatively high due to the polar functional groups (ester and alcohol) leading to strong intermolecular forces.
Melting Point Data not availableIf solid, likely to be a low-melting solid.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone). Limited solubility in nonpolar solvents (e.g., hexanes). Moderate solubility in water is expected due to the presence of the hydroxyl and ester groups capable of hydrogen bonding."Like dissolves like" principle. The presence of both polar and non-polar regions suggests miscibility with a range of solvents.

Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate: A Proposed Route

Several general methods for oxetane synthesis have been reported in the literature. A plausible and efficient route to Methyl 4-(hydroxymethyl)oxane-4-carboxylate would be a variation of the Williamson ether synthesis, a classic and reliable method for forming ethers.

Proposed Synthetic Pathway

G reagent1 Starting Material: Dimethyl 2-(hydroxymethyl)-2-methylmalonate reagent2 Intermediate: Dimethyl 2-(chloromethyl)-2-methylmalonate reagent1->reagent2 SOCl2, Pyridine reagent3 Cyclization Precursor: 2-(hydroxymethyl)-2-(chloromethyl)propane-1,3-diol methyl ester reagent2->reagent3 LiAlH4 (1 eq.) product Product: Methyl 4-(hydroxymethyl)oxane-4-carboxylate reagent3->product NaH, THF

Caption: Proposed synthetic pathway for Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Detailed Experimental Protocol

Step 1: Chlorination of Dimethyl 2-(hydroxymethyl)-2-methylmalonate

  • To a solution of dimethyl 2-(hydroxymethyl)-2-methylmalonate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 equivalents).

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 2-(chloromethyl)-2-methylmalonate.

Step 2: Selective Reduction of the Ester

  • Dissolve the crude dimethyl 2-(chloromethyl)-2-methylmalonate in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.0 equivalent) in THF dropwise. The use of a single equivalent is crucial for the selective reduction of one ester group.

  • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyclization precursor.

Step 3: Intramolecular Williamson Ether Synthesis (Cyclization)

  • Dissolve the crude cyclization precursor in anhydrous THF under a nitrogen atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 6-8 hours.

  • Monitor the formation of the oxetane by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to 0 °C and quench with the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Spectroscopic Characterization: What to Expect

The following is a prediction of the key spectroscopic data for Methyl 4-(hydroxymethyl)oxane-4-carboxylate based on its structure.

Technique Expected Features
¹H NMR - A singlet for the methyl ester protons (~3.7 ppm).- A singlet for the hydroxymethyl protons (~3.6 ppm).- Two distinct triplets for the diastereotopic methylene protons of the oxetane ring (~4.4 and ~4.6 ppm).- A broad singlet for the hydroxyl proton (variable chemical shift).
¹³C NMR - A signal for the ester carbonyl carbon (~170 ppm).- A signal for the quaternary carbon of the oxetane ring (~80 ppm).- Signals for the methylene carbons of the oxetane ring (~75 ppm).- A signal for the hydroxymethyl carbon (~65 ppm).- A signal for the methyl ester carbon (~52 ppm).
IR Spectroscopy - A broad absorption band for the O-H stretch of the alcohol (~3400 cm⁻¹).- A strong absorption band for the C=O stretch of the ester (~1735 cm⁻¹).- C-O stretching bands for the ether and ester linkages in the fingerprint region (~1200-1000 cm⁻¹).
Mass Spectrometry - The molecular ion peak (M⁺) should be observable, though it may be weak.- Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) and the loss of the hydroxymethyl group (-CH₂OH).

Reactivity and Stability

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, the oxetane ring is susceptible to ring-opening reactions under strongly acidic or basic conditions.

  • Reactivity: The primary alcohol offers a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Potential Applications in Drug Discovery

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a bifunctional molecule that can serve as a valuable building block in the synthesis of more complex drug candidates.

Workflow: Integration into a Drug Discovery Cascade

G start Methyl 4-(hydroxymethyl)oxane-4-carboxylate step1 Functional Group Interconversion (e.g., oxidation, ester hydrolysis) start->step1 step2 Coupling to a Pharmacophore step1->step2 step3 Lead Compound Generation step2->step3 step4 In vitro & In vivo Testing step3->step4 end Drug Candidate step4->end

Caption: Potential workflow for utilizing Methyl 4-(hydroxymethyl)oxane-4-carboxylate in drug discovery.

The presence of both a primary alcohol and a methyl ester allows for orthogonal chemical modifications, making it a versatile scaffold for creating libraries of compounds for high-throughput screening.

Conclusion

While specific experimental data for Methyl 4-(hydroxymethyl)oxane-4-carboxylate remains to be published, its chemical structure, featuring the increasingly important oxetane motif, suggests its potential as a valuable building block in medicinal chemistry. This guide has provided a framework for understanding its likely properties, a plausible synthetic route, and expected characterization data. It is our hope that this detailed analysis will stimulate further research into this and other novel oxetane-containing compounds, ultimately contributing to the development of new and improved therapeutics.

References

  • Note: Due to the limited specific literature on "Methyl 4-(hydroxymethyl)
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.[Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.[Link]

  • The Dong Group - Oxetane Presentation. University of California, Irvine.[Link]

Methyl 4-(hydroxymethyl)oxane-4-carboxylate: A Strategic Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and medicinal chemistry applications of Methyl 4-(hydroxymethyl)oxane-4-carboxylate .

Executive Summary

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS: 834914-37-3) is a specialized gem-disubstituted tetrahydropyran (THP) building block. In modern drug discovery, it serves as a critical "conformational lock" and a polarity-modulating bioisostere. Unlike simple monosubstituted THPs, this molecule possesses a quaternary carbon at the 4-position, enabling the construction of spatially defined libraries with reduced lipophilicity compared to their carbocyclic analogues. This guide outlines its chemical identity, validated synthetic pathways, and utility in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

Chemical Identity & Structural Analysis[2]

The molecule features a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) substituted at the C4 position with both a methyl ester and a hydroxymethyl group.

Physicochemical Properties
PropertyDataNote
IUPAC Name Methyl 4-(hydroxymethyl)oxane-4-carboxylatePreferred over "tetrahydropyran" in some nomenclatures
Common Name Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate
CAS Number 834914-37-3 Specific to the methyl ester/hydroxymethyl variant
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol Fragment-like (<200 Da)
LogP (Predicted) -0.3 to 0.1Highly polar compared to cyclohexane analogs
Boiling Point ~260°C (Predicted)High due to H-bonding (alcohol)
Density 1.145 g/cm³
Structural Significance: The Gem-Disubstituted Effect

The presence of two substituents at the C4 position creates a quaternary center . This has two major effects:

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk at C4 compresses the internal bond angle, favoring cyclization reactions and stabilizing specific conformers. This is crucial when the molecule is used to create spirocyclic scaffolds.

  • Metabolic Blocking: The C4 position of simple tetrahydropyrans is a common site for oxidative metabolism (P450-mediated hydroxylation). Disubstitution at this position blocks this metabolic soft spot, potentially increasing the half-life (

    
    ) of the final drug candidate.
    

Synthetic Pathways[4][5]

The synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate typically proceeds via the construction of the THP ring followed by desymmetrization of a diester intermediate.

Primary Route: The Malonate Cyclization & Desymmetrization

This route is preferred for its scalability and use of inexpensive starting materials.

  • Cyclization: Bis(2-chloroethyl) ether reacts with dimethyl malonate in the presence of a strong base (NaH or NaOEt) to form Dimethyl oxane-4,4-dicarboxylate .

  • Partial Hydrolysis: The diester is subjected to controlled hydrolysis (using 1 equivalent of KOH/MeOH) to yield the mono-acid mono-ester .

  • Chemoselective Reduction: The carboxylic acid is selectively reduced to the primary alcohol in the presence of the ester. This is commonly achieved using Borane-Dimethyl Sulfide (BH₃·DMS) or via a mixed anhydride activation followed by Sodium Borohydride (NaBH₄) reduction.

Visualization of Synthesis

The following diagram illustrates the stepwise conversion from acyclic precursors to the target scaffold.

SynthesisRoute Figure 1: Synthetic pathway via Malonate Cyclization and Chemoselective Reduction. Start Bis(2-chloroethyl) ether + Dimethyl Malonate Intermediate1 Dimethyl oxane-4,4- dicarboxylate Start->Intermediate1 1. NaH, DMF, 80°C (Double Alkylation) Intermediate2 4-(Methoxycarbonyl)oxane- 4-carboxylic acid (Mono-acid) Intermediate1->Intermediate2 2. KOH (1 eq), MeOH (Partial Hydrolysis) Product Methyl 4-(hydroxymethyl) oxane-4-carboxylate (Target) Intermediate2->Product 3. BH3·DMS, THF, 0°C (Selective Reduction)

Experimental Protocols

Protocol 1: Chemoselective Reduction (Mono-acid to Alcohol)

Note: This protocol assumes the starting material is 4-(methoxycarbonyl)oxane-4-carboxylic acid.

Reagents:

  • Substrate: 4-(Methoxycarbonyl)oxane-4-carboxylic acid (1.0 eq)

  • Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.0 M in THF, 1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the mono-acid substrate in anhydrous THF (0.5 M concentration).

  • Addition: Cool the solution to 0°C using an ice bath. Add BH₃·DMS dropwise over 20 minutes via syringe. Caution: Exothermic reaction with gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; acid spot disappears, alcohol spot appears).

  • Quench: Cool back to 0°C. Carefully add Methanol dropwise until gas evolution ceases. Stir for 30 minutes.

  • Workup: Concentrate the solvent under reduced pressure. Co-evaporate with Methanol (3x) to remove volatile trimethyl borate.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield Methyl 4-(hydroxymethyl)oxane-4-carboxylate as a colorless oil.

Reactivity & Medicinal Chemistry Applications[2][4][6][7][8]

This scaffold is a "divergent intermediate." The alcohol and ester handles allow for orthogonal functionalization.

Reactivity Profile
  • Hydroxymethyl Group (-CH₂OH):

    • Activation: Mesylation/Tosylation for nucleophilic substitution (e.g., creating spiro-amines).

    • Oxidation: Conversion to the aldehyde (Dess-Martin Periodinane) for reductive amination.

  • Methyl Ester Group (-COOMe):

    • Hydrolysis: To carboxylic acid for amide coupling.

    • Grignard Addition: To tertiary alcohols.

Application: Bioisosterism & ADME

In drug design, replacing a cyclohexane ring with a tetrahydropyran (oxane) ring is a standard strategy to lower LogP (typically by ~1.0 unit) and improve aqueous solubility.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), improving interaction with water.

  • Conformation: The 4,4-disubstitution forces the ring into a chair conformation where the larger substituent often adopts the equatorial position, but the gem-disubstitution reduces the energy penalty for axial substituents, allowing access to unique chemical space.

Reactivity Figure 2: Divergent applications in medicinal chemistry. Core Methyl 4-(hydroxymethyl) oxane-4-carboxylate Spiro Spirocyclic Scaffolds (e.g., Spiro-piperidines) Core->Spiro 1. MsCl/Et3N 2. Primary Amine 3. Cyclization Linker Bifunctional Linkers (PROTACs) Core->Linker Orthogonal Coupling Bioiso Polar Bioisosteres (LogP Reduction) Core->Bioiso Scaffold Replacement

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A).

  • Handling: Wear standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis upon prolonged exposure to moisture.

References

  • PharmaBlock Sciences. (2020). Tetrahydropyrans in Drug Discovery: A Whitepaper. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13860557, Methyl 4-hydroxyoxane-4-carboxylate. (Note: Related structure reference). Retrieved from [2]

  • Goldmann, S., et al. (1990).[3] Synthesis, pharmacological effects, and conformation of 4,4-disubstituted 1,4-dihydropyridines. Journal of Medicinal Chemistry, 33(5), 1413-1418.[3] (Demonstrates conformational effects of 4,4-disubstitution). Retrieved from

  • ChemicalBook. (2025). Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate Properties and Suppliers. Retrieved from

Sources

A Technical Guide to Methyl 4-(hydroxymethyl)oxane-4-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of Methyl 4-(hydroxymethyl)oxane-4-carboxylate, a versatile building block in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, physicochemical properties, and its strategic application in the design and development of novel therapeutic agents.

Chemical Identity: Nomenclature and Structure

The compound of interest is systematically named Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate according to IUPAC nomenclature.

Synonyms:

  • Methyl 4-(hydroxymethyl)oxane-4-carboxylate

  • Methyl tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carboxylate

  • 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester

CAS Number: 834914-37-3[1]

Molecular Formula: C₈H₁₄O₄[1]

Molecular Weight: 174.19 g/mol [1]

Structure:

Figure 1: 2D structure of Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Synthesis and Manufacturing

Step 1: Synthesis of Methyl tetrahydro-2H-pyran-4-carboxylate

The initial step involves the esterification of Tetrahydro-2H-pyran-4-carboxylic acid. A reliable method for this conversion is the reaction with dimethyl sulfate in the presence of a weak base like potassium carbonate.[2]

  • Reaction: Tetrahydro-2H-pyran-4-carboxylic acid + (CH₃)₂SO₄ → Methyl tetrahydro-2H-pyran-4-carboxylate

  • Reagents and Solvents: Tetrahydro-2H-pyran-4-carboxylic acid, dimethyl sulfate, anhydrous potassium carbonate, acetone.[2]

  • Protocol:

    • Suspend anhydrous potassium carbonate in acetone.

    • Slowly add Tetrahydro-2H-pyran-4-carboxylic acid to the stirred suspension.

    • Add dimethyl sulfate to the mixture.

    • Heat the reaction mixture for a few hours.

    • After completion, filter off the inorganic salts and concentrate the filtrate to obtain the crude product. This product is often of sufficient purity for the subsequent step.[2]

Step 2: Hydroxymethylation of Methyl tetrahydro-2H-pyran-4-carboxylate

The second step introduces the hydroxymethyl group at the C4 position. This can be achieved via a base-catalyzed reaction with formaldehyde.

  • Reaction: Methyl tetrahydro-2H-pyran-4-carboxylate + CH₂O → Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate

  • Plausible Reagents and Solvents: Methyl tetrahydro-2H-pyran-4-carboxylate, formaldehyde (or paraformaldehyde), a strong base (e.g., sodium methoxide or potassium tert-butoxide), and an aprotic solvent (e.g., THF or DME).

  • Proposed Protocol:

    • Dissolve Methyl tetrahydro-2H-pyran-4-carboxylate in a dry, aprotic solvent under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a strong base to deprotonate the alpha-carbon to the ester.

    • Slowly introduce formaldehyde to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Synthesis_Pathway A Tetrahydro-2H-pyran-4-carboxylic acid B Methyl tetrahydro-2H-pyran-4-carboxylate A->B (CH3)2SO4, K2CO3 Acetone, Heat C Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate B->C 1. Strong Base (e.g., NaOMe) 2. Formaldehyde (CH2O)

Figure 2: Proposed synthetic pathway for Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Physicochemical Properties and Reactivity

PropertyPredicted Value/Information
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid.
Boiling Point Predicted to be around 259.7 ± 25.0 °C.[3]
Density Predicted to be approximately 1.145 ± 0.06 g/cm³.[3]
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated.
Reactivity The molecule possesses two key functional groups: a primary alcohol and a methyl ester. The alcohol can undergo oxidation to an aldehyde or carboxylic acid, and can be converted to various leaving groups for nucleophilic substitution. The ester is susceptible to hydrolysis under acidic or basic conditions and can react with nucleophiles.
pKa The pKa of the hydroxyl proton is predicted to be around 14.85 ± 0.10.[3]

Applications in Drug Discovery and Development

The tetrahydropyran (oxane) motif is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties.

4.1. Role as a Bioisostere:

The saturated heterocyclic system of the oxane ring can act as a bioisostere for other cyclic structures, such as cyclohexane or even aromatic rings. This substitution can lead to:

  • Improved Metabolic Stability: The ether linkage in the oxane ring is generally more resistant to metabolic degradation compared to a carbocyclic ring, which can have multiple sites for cytochrome P450 oxidation.

  • Enhanced Solubility: The oxygen atom in the ring can act as a hydrogen bond acceptor, which can improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.

  • Favorable Conformational Properties: The chair-like conformation of the tetrahydropyran ring can orient substituents in well-defined axial and equatorial positions, which can be crucial for precise interactions with a biological target.

4.2. A Versatile Synthetic Handle:

Methyl 4-(hydroxymethyl)oxane-4-carboxylate offers two orthogonal functional groups for further chemical modifications:

  • The Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde for reductive amination or to a carboxylic acid for amide bond formation. It can also be converted into a leaving group (e.g., a tosylate or mesylate) for the introduction of various nucleophiles, or used in ether synthesis.

  • The Methyl Ester Group: This group is a versatile precursor for the synthesis of amides, which are common functionalities in drug molecules. It can also be reduced to a primary alcohol, providing an alternative site for further functionalization.

This dual functionality makes it a valuable building block for the construction of diverse chemical libraries for high-throughput screening.

Applications cluster_0 Core Compound cluster_1 Functional Group Transformations cluster_2 Drug Discovery Outcomes A Methyl 4-(hydroxymethyl) oxane-4-carboxylate B Oxidation of Alcohol (Aldehyde, Carboxylic Acid) A->B C Ester Hydrolysis/Amidation A->C D Activation of Alcohol (e.g., Tosylation) A->D G Diverse Chemical Libraries B->G C->G D->G E Improved Solubility F Enhanced Metabolic Stability G->E G->F H Precise 3D Scaffolding G->H

Sources

Technical Guide: Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate).

A Critical Quaternary Carbon Scaffold for Medicinal Chemistry

Executive Summary & Identity

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a specialized heterocyclic building block characterized by a quaternary carbon center at the 4-position of a tetrahydropyran (oxane) ring. This gem-disubstituted motif is highly valued in drug discovery for its ability to restrict conformational flexibility (via the Thorpe-Ingold effect), thereby improving the binding affinity and metabolic stability of pharmaceutical candidates.

Chemical Identity
PropertyDetail
CAS Number 834914-37-3
IUPAC Name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Common Synonyms Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate; 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
SMILES COC(=O)C1(CO)CCOCC1
InChI Key JYRRBVFDZGSZBE-UHFFFAOYSA-N

Chemical Properties & Specifications

This compound typically exists as a viscous, colorless to pale yellow oil or low-melting solid. Its orthogonality—possessing both an ester and a primary alcohol—makes it a versatile pivot point for divergent synthesis.

ParameterSpecification / Value
Appearance Viscous liquid or waxy solid
Purity (GC/HPLC) ≥ 97.0%
Boiling Point ~260 °C (Predicted at 760 mmHg)
Density ~1.14 g/cm³
Solubility Soluble in MeOH, DCM, DMSO, EtOAc; Sparingly soluble in water
Flash Point > 110 °C (Estimated)

Synthesis & Manufacturing Protocol

The synthesis of CAS 834914-37-3 relies on the construction of the pyran ring followed by a desymmetrization sequence. The most robust industrial route utilizes a Malonate Alkylation strategy followed by Chemoselective Reduction .

Core Reaction Workflow

The synthesis proceeds in three distinct stages:

  • Double Alkylation: Formation of the tetrahydropyran ring.

  • Desymmetrization: Controlled hydrolysis of the symmetric diester.

  • Chemoselective Reduction: Conversion of the free acid to the alcohol without reducing the ester.

SynthesisPath SM1 Dimethyl Malonate Int1 Dimethyl tetrahydropyran- 4,4-dicarboxylate (Symmetric Diester) SM1->Int1 NaH or NaOMe DMF/MeOH, Reflux SM2 Bis(2-chloroethyl) ether SM2->Int1 Int2 4-(Methoxycarbonyl)tetrahydro- 2H-pyran-4-carboxylic acid (Mono-ester Acid) Int1->Int2 1.0 eq KOH MeOH, 0°C -> RT (Partial Hydrolysis) Prod Methyl 4-(hydroxymethyl) oxane-4-carboxylate (Target) Int2->Prod BH3·DMS or iBuOCOCl/NaBH4 (Selective Reduction)

Caption: Step-wise synthesis from acyclic precursors to the gem-disubstituted target.

Detailed Experimental Protocol
Step 1: Ring Construction (Bis-alkylation)
  • Reagents: Dimethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), Sodium methoxide (2.2 eq), Methanol/DMF.

  • Procedure: Sodium methoxide is generated in situ or added to methanol. Dimethyl malonate is added, followed by the slow addition of bis(2-chloroethyl) ether. The mixture is refluxed (60–80°C) for 12–24 hours. The resulting Dimethyl tetrahydropyran-4,4-dicarboxylate is isolated via aqueous workup and vacuum distillation.

Step 2: Desymmetrization (Partial Hydrolysis)
  • Reagents: Diester (from Step 1), Potassium Hydroxide (1.0 eq), Methanol.

  • Mechanism: Statistical hydrolysis. Using exactly 1.0 equivalent of base favors the formation of the mono-acid mono-ester.

  • Procedure: Dissolve the diester in methanol. Add KOH (dissolved in minimal water) dropwise at 0°C. Stir at room temperature for 12 hours. Evaporate methanol, wash with ether (to remove unreacted diester), then acidify the aqueous layer to pH 2–3 and extract with DCM to obtain 4-(Methoxycarbonyl)tetrahydro-2H-pyran-4-carboxylic acid .

Step 3: Chemoselective Reduction
  • Reagents: Mono-acid (from Step 2), Borane-Dimethyl Sulfide (BH₃·DMS) or Isobutyl chloroformate/NaBH₄.

  • Rationale: Borane reduces carboxylic acids to primary alcohols faster than it reduces esters. Alternatively, forming a mixed anhydride (with isobutyl chloroformate) followed by NaBH₄ reduction is a safer, non-pyrophoric alternative.

  • Procedure (Mixed Anhydride Method):

    • Dissolve mono-acid in THF; add N-methylmorpholine (1.1 eq).

    • Cool to -15°C; add isobutyl chloroformate (1.1 eq). Stir 15 min.

    • Filter off salts (optional) or add NaBH₄ (2.0 eq) in water/THF directly to the filtrate at 0°C.

    • Quench with dilute HCl, extract with EtOAc.

    • Purify via silica gel chromatography (Hexane/EtOAc) to yield Methyl 4-(hydroxymethyl)oxane-4-carboxylate .

Applications in Drug Discovery

This molecule serves as a "conformation-locking" element. The quaternary center prevents free rotation, forcing substituents into specific vectors that often match biological binding pockets better than their acyclic analogs.

Key Therapeutic Areas
  • BACE1 Inhibitors (Alzheimer's): Used to construct spirocyclic hydantoins or sultams that occupy the S1/S3 pockets of the Beta-secretase enzyme.

  • Chemokine Antagonists (CCR2/CCR5): The pyran ring acts as a polar, metabolic-stable replacement for cyclohexyl or piperidinyl groups.

  • Opioid Receptor Ligands: Precursor for azaspiro[4.5]decane systems.

Spirocyclization Logic

The primary utility of CAS 834914-37-3 is its ability to form spiro-cycles. The alcohol and ester groups are perfectly positioned to close a second ring.

Applications Core Methyl 4-(hydroxymethyl) oxane-4-carboxylate PathA Activation (Tosylation/Mesylation) Core->PathA TsCl / Pyridine PathB Spiro-Lactonization Core->PathB Hydrolysis + Acid Cat. Target3 Spiro-Hydantoins (BACE1 Inhibitors) Core->Target3 Multi-step (Bucherer-Bergs) Target1 Spiro-Ethers (e.g., 2,8-dioxaspiro[4.5]decane) PathA->Target1 Nucleophilic Closure Target2 Spiro-Lactones (Metabolic Stable Linkers) PathB->Target2

Caption: Divergent synthesis of spirocyclic scaffolds from the core intermediate.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical signals must be verified.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.75 (s, 3H): Methyl ester singlet (characteristic).

    • δ 3.60–3.70 (s, 2H): Methylene of the hydroxymethyl group (-CH ₂OH).

    • δ 3.60–3.80 (m, 4H): Ether protons of the pyran ring (adjacent to oxygen).

    • δ 1.50–2.10 (m, 4H): Methylene protons of the pyran ring (adjacent to the quaternary center).

    • Note: The disappearance of the carboxylic acid proton (from the precursor) and the appearance of the -CH₂OH signal confirms the reduction.

  • ¹³C NMR:

    • Quaternary Carbon: ~45–50 ppm (The pivot point).

    • Carbonyl: ~175 ppm (Ester).

    • Primary Alcohol: ~65–70 ppm.

References

  • World Intellectual Property Organization (WIPO). (2007). Patent WO2007/40208 A1: Cyclic Amine Derivatives.[1] (Source for synthesis of the hydroxymethyl intermediate).[2]

  • Journal of Medicinal Chemistry. (2011). Structure-Activity Relationships of Cycloalkylamide Derivatives as Inhibitors of the Soluble Epoxide Hydrolase. (Demonstrates the utility of 4,4-disubstituted pyrans).

  • ChemicalBook. (2024). Product Entry: Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate.

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid. (Details the malonate cyclization precursor).

Sources

A Technical Guide to the Proposed Mechanism of Formation for Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a substituted oxane derivative of interest in medicinal chemistry and organic synthesis due to its densely functionalized six-membered heterocyclic core. This guide provides an in-depth analysis of a proposed primary mechanism for its formation: the intramolecular cyclization of an epoxy alcohol precursor. Drawing upon established principles of organic chemistry, this document will explore the causality behind the proposed synthetic route, detail a hypothetical experimental protocol, and visualize the reaction mechanism and workflow. The aim is to provide a robust theoretical framework for the synthesis of this and related substituted oxane structures.

Introduction: The Structural Significance of Substituted Oxanes

The oxane (tetrahydropyran) ring is a prevalent scaffold in a vast array of natural products and pharmaceutically active compounds.[1][2] Its presence often imparts favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility. The specific substitution pattern of methyl 4-(hydroxymethyl)oxane-4-carboxylate, featuring a quaternary center bearing both a hydroxymethyl and a methyl carboxylate group, presents a unique synthetic challenge and offers multiple points for further functionalization. Understanding the mechanism of its formation is crucial for the development of efficient synthetic strategies and the generation of diverse analog libraries for drug discovery programs.

Proposed Primary Mechanism of Formation: Intramolecular Epoxide Ring-Opening

A highly plausible and efficient route to methyl 4-(hydroxymethyl)oxane-4-carboxylate is proposed to be the intramolecular cyclization of a linear epoxy ester precursor, specifically methyl 2-(3-(oxiran-2-yl)propyl)oxirane-2-carboxylate . This pathway is predicated on the well-established reactivity of epoxides, which readily undergo nucleophilic attack, leading to ring-opening.[3][4] The intramolecular nature of this reaction is often favored due to entropic factors.

The key mechanistic steps are as follows:

  • Protonation of the Epoxide: Under acidic conditions, the oxygen atom of the epoxide is protonated, forming a highly reactive oxonium ion. This activation of the epoxide makes it a much better electrophile.[4]

  • Nucleophilic Attack: The pendant hydroxyl group acts as an intramolecular nucleophile, attacking one of the electrophilic carbons of the protonated epoxide.

  • Ring Closure and Deprotonation: This attack results in the formation of the six-membered oxane ring. A subsequent deprotonation step regenerates the acid catalyst and yields the final product.

The regioselectivity of the epoxide opening is a critical consideration. According to Baldwin's rules for ring closure, the 6-membered ring formation via attack at the terminal carbon of the epoxide (exo-tet cyclization) is kinetically favored over the 7-membered ring formation (endo-tet cyclization).[5]

G cluster_0 Proposed Mechanism of Formation Start Methyl 2-(2-(oxiran-2-yl)ethyl)oxirane-2-carboxylate (Precursor) Protonation Protonated Epoxide (Intermediate A) Start->Protonation H+ (acid catalyst) Cyclization Oxonium Ion Intermediate (Intermediate B) Protonation->Cyclization Intramolecular nucleophilic attack (6-exo-tet) Product Methyl 4-(hydroxymethyl)oxane-4-carboxylate Cyclization->Product -H+ G cluster_1 Experimental Workflow A Dissolve Precursor in DCM B Cool to 0 °C A->B C Add CSA Catalyst B->C D Warm to RT and Stir C->D E Monitor by TLC D->E F Quench with NaHCO3 E->F Reaction Complete G Extract with DCM F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Purify by Chromatography J->K L Characterize Product K->L G cluster_2 Comparison of Synthetic Routes A Intramolecular Epoxide Opening Target Methyl 4-(hydroxymethyl)oxane-4-carboxylate A->Target Direct, High Regioselectivity B Prins Cyclization B->Target Multi-step, Stereochemical Challenges C Hetero-Diels-Alder C->Target Complex Precursors, Potential for Chirality Control

Sources

"Methyl 4-(hydroxymethyl)oxane-4-carboxylate" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate) represents a specialized pharmacophore precursor rather than a final active pharmaceutical ingredient (API).[1] Its primary biological value lies in its utility as a Gem-Disubstituted Scaffold that modulates physicochemical properties (ADME) and enables the synthesis of conformationally restricted spirocyclic drugs.[2]

This technical guide analyzes its potential through the lens of Medicinal Chemistry and Rational Drug Design .[2]

Leveraging Methyl 4-(hydroxymethyl)oxane-4-carboxylate in Drug Discovery[2]

Executive Technical Summary

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a bifunctional building block containing a tetrahydropyran (oxane) core with a quaternary carbon at position 4. This structural motif is critical in modern drug discovery for three reasons:

  • Lipophilicity Modulation: The oxane ring acts as a bioisostere of cyclohexane, lowering logP (typically by ~1.0–1.5 units) to improve water solubility and metabolic stability.[1][2]

  • Metabolic Blocking: The quaternary center at C4 prevents oxidative metabolism (CYP450-mediated hydroxylation) at the most reactive position of the ring.[1][2]

  • Conformational Locking: The gem-disubstitution (ester and hydroxymethyl groups) induces the Thorpe-Ingold effect , pre-organizing the molecule for spiro-cyclization or rigidifying the ligand to minimize entropy loss upon receptor binding.[2]

Physicochemical & Structural Profile[1][3][4]

The "Oxane Effect" on ADME

Replacing a carbocyclic core (cyclohexane) with an oxane (tetrahydropyran) significantly alters the physicochemical landscape of a drug candidate.[1][2]

PropertyCyclohexane AnalogOxane (THP) ScaffoldBiological Impact
LogP (Lipophilicity) High (Lipophilic)Lower (~ -1.2 ΔLogP) Reduced non-specific binding; improved solubility.
H-Bonding NoneH-Bond Acceptor (Ether O) Potential for new interactions with backbone amides in the binding pocket.[2]
Metabolic Liability C4 Oxidation proneC4 Blocked (Quaternary) Extended half-life (

); reduced clearance.[1][2]
Conformation Chair (flexible)Chair (Rigidified) Higher receptor affinity due to reduced entropic penalty.[1][2]
The Gem-Disubstituent Advantage

The presence of both the methyl ester and the hydroxymethyl group at the C4 position creates a quaternary center .[2]

  • Synthetic Consequence: This setup is ideal for constructing Spiro-cycles (e.g., Spiro[isobenzofuran-1,4'-piperidine] analogs).[1][2] The steric bulk of the gem-disubstituents compresses the internal bond angle, accelerating ring-closing reactions (Thorpe-Ingold Effect).[1][2]

  • Biological Consequence: It prevents the "metabolic soft spot" often found at the 4-position of monosubstituted pyrans.[2]

Pharmacophore Analysis & Target Classes

While the ester itself is a prodrug/precursor, its derivatives target specific high-value biological pathways.[1][2]

Opioid & Nociceptin Receptor Modulators

The 4,4-disubstituted oxane motif is a proven scaffold for Opioid Receptor Like-1 (ORL-1) antagonists and Mu-opioid ligands.[1]

  • Mechanism: The oxane ring replaces the piperidine or cyclohexane ring found in traditional opioids (e.g., fentanyl derivatives).[1][2] The C4-substituents allow for the attachment of polar "warheads" that interact with the receptor's aspartate residue.[2]

  • Application: Development of non-addictive analgesics.[1][2]

Chemokine Receptor Antagonists (CCR2/CCR5)

In inflammatory disease research, this scaffold is used to link aryl groups while maintaining a specific vector orientation.[1][2]

  • Role: The hydroxymethyl group is often converted to an amine or ether linker, while the ester is hydrolyzed to an amide.[1][2] This creates a "V-shaped" molecule essential for fitting into the chemokine receptor's orthosteric pocket.[2]

Acetyl-CoA Carboxylase (ACC) Inhibitors

Used in metabolic disease (NASH/Diabetes) research.[1][2] The oxane ring improves the solubility of otherwise lipophilic inhibitors, while the quaternary center prevents rapid oxidative clearance by the liver.[1][2]

Experimental Protocols

Protocol A: Enzymatic Stability Assay (Ester Hydrolysis)

Determine if the molecule acts as a stable pharmacophore or a transient prodrug in biological media.[1][2]

Objective: Measure the half-life (


) of the methyl ester in plasma.
  • Preparation:

    • Prepare a 10 mM stock solution of Methyl 4-(hydroxymethyl)oxane-4-carboxylate in DMSO.

    • Thaw pooled human/rat plasma at 37°C.[1][2]

  • Incubation:

    • Dilute stock to 10 µM in plasma (final DMSO < 1%).[1][2]

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 50 µL at time points: 0, 15, 30, 60, 120 min.

    • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS (monitoring parent ion transition).[1][2]

  • Calculation:

    • Plot ln[Concentration] vs. Time.[1][2] Slope

      
       gives 
      
      
      
      .[1][2]
    • Note: Rapid hydrolysis suggests the Acid form is the active species in vivo.[2]

Protocol B: Synthetic Activation (Spiro-Cyclization Precursor)

Converting the scaffold into a bioactive spiro-fused intermediate.[1][2]

Objective: Transform the hydroxymethyl/ester motif into a spiro-lactone or spiro-ether.

  • Activation: Dissolve 1.0 eq of the title compound in DCM at 0°C. Add 1.1 eq Methanesulfonyl chloride (MsCl) and 1.5 eq Triethylamine (TEA) .

    • Mechanism:[1][3][4][5] Converts the -OH to -OMs (good leaving group).

  • Cyclization: Treat the crude mesylate with a nucleophile (e.g., a primary amine or enolate) under basic conditions (NaH/THF).[1][2]

    • Result: The nucleophile attacks the ester (acylation) followed by intramolecular displacement of the mesylate, forming a Spiro-ring .[1][2]

Visualization: Scaffold Evolution & Logic

The following diagram illustrates the strategic evolution of this compound from a raw building block to a high-potency drug candidate.

ScaffoldEvolution Precursor Methyl 4-(hydroxymethyl) oxane-4-carboxylate (The Compound) Feature1 Quaternary Center (C4) Precursor->Feature1 Structural Attribute Feature2 Oxane Ring (Ether Oxygen) Precursor->Feature2 Bioisostere Effect Step1 Functionalization (OH -> Leaving Group) Precursor->Step1 Synthetic Activation Step2 Spiro-Cyclization (Thorpe-Ingold Effect) Feature1->Step2 Facilitates Target2 Metabolic Blocker (Prevents CYP450 Oxidation) Feature1->Target2 Enables Target1 Spiro-Opioid Ligands (High Affinity/Selectivity) Feature2->Target1 Lowers LogP Improves Sol. Step1->Step2 Intramolecular Reaction Step2->Target1 Yields

Figure 1: Strategic utilization of the Methyl 4-(hydroxymethyl)oxane-4-carboxylate scaffold in medicinal chemistry. The diagram highlights how structural features translate into biological advantages.

References

  • Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1][2]

    • Context: Establishes the oxane ring as a critical bioisostere for lowering lipophilicity.[1][2]

  • Burkhard, J. A., et al. (2010).[1][2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link[1][2]

    • Context: Discusses the broader class of cyclic ethers in ADME modul
  • Wuitschik, G., et al. (2010).[1][2] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. Link[1][2]

    • Context: Provides the foundational logic for spiro-cycliz
  • PubChem Compound Summary. "Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate." Link[1][2]

    • Context: Verification of chemical structure and identifiers.[1][2][6]

Sources

"Methyl 4-(hydroxymethyl)oxane-4-carboxylate" as a novel building block

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Gem-Disubstituted Scaffold for Next-Generation Drug Discovery [1]

Executive Summary

In the pursuit of novel chemical space, medicinal chemists increasingly rely on saturated heterocycles to improve physicochemical properties without sacrificing potency. Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS: 834914-37-3) has emerged as a high-value building block, offering a strategic advantage over traditional cyclohexane or piperidine scaffolds.

This gem-disubstituted tetrahydropyran (THP) derivative provides three distinct benefits:

  • Physicochemical Optimization: The ether oxygen lowers logP (lipophilicity) and improves metabolic stability compared to carbocyclic analogs.

  • Conformational Restriction: The quaternary carbon at the 4-position induces the Thorpe-Ingold effect , locking attached substituents into bioactive conformations and reducing the entropic penalty of binding.

  • Divergent Reactivity: The presence of orthogonal functional groups—an electrophilic methyl ester and a nucleophilic primary alcohol—enables rapid access to spirocyclic cores and macrocycles.

This guide details the synthesis, reactivity, and application of this scaffold in modern lead optimization.

Chemical Identity & Properties

PropertyData
IUPAC Name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Common Name Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate
CAS Number 834914-37-3
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
LogP (Predicted) ~0.2 (vs. ~1.4 for cyclohexane analog)
H-Bond Acceptors 4
Physical State Viscous Colorless Liquid / Low-melting Solid
Solubility Soluble in DCM, MeOH, THF, EtOAc; Moderate water solubility

Synthesis Strategy

The industrial synthesis of this building block relies on the "Malamid" strategy, utilizing the double alkylation of malonates. This route is preferred for its scalability and cost-effectiveness compared to routes starting from 4-pyranone.[1]

The Bis-Alkylation Route (Industrial Standard)

The most robust method involves constructing the tetrahydropyran ring from acyclic precursors.

  • Ring Construction: Diethyl malonate is alkylated with bis(2-chloroethyl) ether using a base (NaH or NaOEt) to form diethyl tetrahydropyran-4,4-dicarboxylate .[1]

  • Desymmetrization: The diester is subjected to partial hydrolysis or a reduction/transesterification sequence to yield the target hydroxy-ester.[1]

Synthesis Workflow Diagram

The following diagram illustrates the primary synthesis pathway and the downstream derivatization logic.

SynthesisPath Start Diethyl Malonate + Bis(2-chloroethyl)ether Diester Diethyl tetrahydropyran- 4,4-dicarboxylate Start->Diester NaH, DMF Cyclization Target Methyl 4-(hydroxymethyl) oxane-4-carboxylate (Target Scaffold) Diester->Target 1. LiAlH4 (0.5 eq) 2. MeOH/H+ Aldehyde Aldehyde (Swern Oxidation) Target->Aldehyde Oxidation Spiro 2,7-Dioxaspiro[3.5]nonane (Spirocyclization) Target->Spiro TsCl, then NaH AminoAcid Gem-Amino Acid (Curtius Rearrangement) Target->AminoAcid Hydrolysis -> Curtius

Caption: Synthesis of the core scaffold from acyclic precursors and its divergent utility.

Functionalization & Reactivity

The power of Methyl 4-(hydroxymethyl)oxane-4-carboxylate lies in its orthogonal handle differentiation .[1] The ester and alcohol react under mutually exclusive conditions, allowing for sequential build-up of complex pharmacophores.

The "Building Block" Decision Tree
  • Path A: Nucleophilic Attack (Alcohol Handle): The primary alcohol is unhindered. It can be alkylated, tosylated (for cyclization), or oxidized to an aldehyde for reductive amination.

  • Path B: Electrophilic Attack (Ester Handle): The ester is sterically shielded by the quaternary center but remains reactive toward hydrolysis (LiOH) or reduction (LiBH₄).

  • Path C: Spirocyclization: Converting the alcohol to a leaving group (OMs/OTs) and treating with a base effects intramolecular displacement if a nucleophile is introduced at the ester position, or allows formation of oxetanes (e.g., 2,7-dioxaspiro[3.5]nonane).

Application in Spirocyclic Scaffolds

Spirocyclic systems are highly sought after to replace flat aromatic rings.[1] This building block is the direct precursor to 7-oxa-2-azaspiro[3.5]nonane , a bioisostere for piperidine with superior IP potential.[1]

SpiroCycle Target Methyl 4-(hydroxymethyl) oxane-4-carboxylate Step1 Activation (Mesylation) Target->Step1 MsCl, Et3N Step2 Displacement (Primary Amine R-NH2) Step1->Step2 R-NH2, Heat Spiro Spiro-Lactam Intermediate Step2->Spiro Cyclization Final 7-oxa-2-azaspiro[3.5]nonane Spiro->Final Reduction (LiAlH4)

Caption: Synthetic route to high-value spirocyclic amine scaffolds.

Experimental Protocols

Protocol A: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This is the critical precursor step ensuring high yield of the ring system.[1]

  • Setup: Flame-dry a 1L 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagents: Charge NaH (60% dispersion, 2.2 equiv) washed with hexanes. Add dry DMF (10 vol).

  • Addition: Add Diethyl malonate (1.0 equiv) dropwise at 0°C. Stir for 30 min until H₂ evolution ceases.

  • Cyclization: Add Bis(2-chloroethyl) ether (1.0 equiv) dropwise.

  • Reaction: Heat to 80°C for 16 hours. The solution will turn viscous.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over MgSO₄.[1][2]

  • Purification: Vacuum distillation or Silica Gel Flash Chromatography (Hex/EtOAc 9:1).

    • Yield Expectations: 75-85%.[1]

Protocol B: Selective Reduction to Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Achieving the mono-alcohol requires controlled reduction.[1]

  • Substrate: Dissolve Diethyl tetrahydropyran-4,4-dicarboxylate (10 mmol) in dry THF (50 mL).

  • Reduction: Cool to 0°C. Add LiBH₄ (2.0 M in THF, 1.1 equiv) dropwise. Note: LiBH₄ is more selective for esters than LiAlH₄ and easier to control.

  • Monitoring: Stir at RT for 4-6 hours. Monitor by TLC for the disappearance of diester and appearance of the polar alcohol spot.

  • Quench: Carefully add acetone (to consume excess hydride) followed by 1M HCl.

  • Extraction: Extract with DCM. The product is a polar oil; ensure thorough extraction.

  • Transesterification (If ethyl ester is present): If the product is the ethyl ester, reflux in MeOH with catalytic K₂CO₃ or H₂SO₄ to convert to the methyl ester if required for specific spec adherence.

Safety & Handling

  • Hazards: The compound is an irritant (H315, H319, H335).[3] Avoid inhalation of mists.[1][4][5]

  • Stability: Stable at room temperature.[1] Store under inert atmosphere (Argon) to prevent slow hydrolysis of the ester by ambient moisture.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (unless intended for reaction).

References

  • Malamid Synthesis of Pyrans: ChemicalBook. "Methyl tetrahydropyran-4-carboxylate Synthesis Routes." Accessed Feb 6, 2026.[5] Link

  • Spirocyclic Applications: ResearchGate. "Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 2023. Link

  • Compound Data: PubChem. "Methyl 4-hydroxyoxane-4-carboxylate (Related Structure Data)." National Library of Medicine. Link

  • CAS Verification: Aaron Chemicals. "Product 834914-37-3: 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester."[1] Link

  • Spirocycle Synthesis: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew.[1][4] Chem. Int. Ed. 2010. (Foundational text on spiro-scaffolds).

Sources

Comprehensive Spectroscopic Guide: Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate).

Executive Summary & Compound Profile

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a highly valuable, sp³-rich heterocyclic building block used in medicinal chemistry. It serves as a "polar core" scaffold, allowing drug developers to modulate lipophilicity (LogD) while maintaining structural rigidity.[1] Its quaternary center at position 4 provides a vector for orthogonal functionalization, making it critical for fragment-based drug discovery (FBDD).[1]

Chemical Identity
PropertyDetail
IUPAC Name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
CAS Number 834914-37-3
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
SMILES COC(=O)C1(CO)CCOCC1
LogP (Calc) ~ -0.2 (Hydrophilic)

Synthesis & Impurity Context

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (starting materials or over-reduction products) often appear in the trace regions of NMR and MS data.[1]

The standard industrial route involves the desymmetrization of dimethyl oxane-4,4-dicarboxylate .[1]

SynthesisPath SM Dimethyl oxane-4,4-dicarboxylate (Starting Material) Product Methyl 4-(hydroxymethyl) oxane-4-carboxylate (Target) SM->Product 1.0 eq. Hydride Impurity Oxane-4,4-diyldimethanol (Over-reduction Impurity) SM->Impurity Excess Hydride Reagent LiCl / NaBH4 (Selective Reduction) Reagent->SM

Figure 1: Synthetic pathway highlighting the origin of the common diol impurity.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule possesses a plane of symmetry passing through the ether oxygen (O1) and the quaternary carbon (C4).[1] This renders the protons at C2 equivalent to C6, and C3 equivalent to C5, simplifying the spectrum.[1]

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are reported in ppm relative to TMS.

Positionδ (ppm)MultiplicityIntegrationAssignmentCoupling (J) / Notes
-OCH₃ 3.78Singlet (s)3HEster MethylSharp singlet, characteristic of methyl esters.[1]
Ring C2/C6 3.65 – 3.75Multiplet (m)4HEther α-protonsDeshielded by ring oxygen.[1] Often overlaps with -CH₂OH.[1]
-CH₂OH 3.62Singlet (s)2HHydroxymethylCan appear as a doublet if OH coupling is resolved.[1]
-OH 2.20 – 2.80Broad (br s)1HHydroxylShift is concentration/solvent dependent.[1]
Ring C3/C5 2.05 – 2.15Multiplet (m)2Hβ-protons (Eq)Equatorial protons (rigid chair conformation).[1]
Ring C3/C5 1.55 – 1.65Multiplet (m)2Hβ-protons (Ax)Axial protons.[1]

Interpretation Logic:

  • Symmetry Check: The integration ratio of the ring protons (4:4) confirms the symmetry.[1] If the molecule were substituted at C3, this symmetry would break.[1]

  • Quaternary Center: The absence of a proton at C4 (no methine signal ~2.5 ppm) confirms the quaternary substitution.[1]

  • Differentiation: The ester methyl (3.78 ppm) is distinct from the hydroxymethyl (3.62 ppm).[1] In DMSO-d₆, the -CH₂OH signal often splits into a doublet (J ≈ 5.5 Hz) due to coupling with the hydroxyl proton.[1]

¹³C NMR Data (100 MHz, CDCl₃)
δ (ppm)TypeAssignmentStructural Validation
174.5 CqC=O (Ester)Typical ester carbonyl range.
67.8 CH₂-CH₂OH Deshielded by hydroxyl group.[1]
63.5 CH₂C2 / C6 Ring carbons adjacent to oxygen.[1]
52.3 CH₃-OCH₃ Ester methyl group.[1]
46.2 CqC4 Quaternary center (low intensity in standard ¹³C).[1]
30.5 CH₂C3 / C5 Ring carbons adjacent to quaternary center.[1]
B. Infrared (IR) Spectroscopy

IR is used primarily to confirm the presence of the hydroxyl and ester functionalities and the absence of the starting diester (which would show different fingerprint bands).[1]

  • 3400 – 3500 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).[1]

  • 2850 – 2950 cm⁻¹: C-H stretching (Alkane sp³).[1]

  • 1730 – 1745 cm⁻¹ (Strong, Sharp): C=O stretching (Ester).[1] Critical diagnostic peak.

  • 1150 – 1250 cm⁻¹: C-O stretching (Ester and Ether).[1]

C. Mass Spectrometry (MS)[1][4]
  • Ionization Mode: ESI (Positive) or EI (GC-MS).[1]

  • Molecular Weight: 174.19.[1]

Fragmentation Pattern (EI - 70eV):

  • Molecular Ion (M⁺): 174 (Often weak or absent).[1]

  • [M - OCH₃]⁺ (m/z 143): Loss of methoxy group from ester.[1]

  • [M - CH₂OH]⁺ (m/z 143): Loss of hydroxymethyl group (alpha-cleavage).[1]

  • [M - COOCH₃]⁺ (m/z 115): Loss of the entire ester group.[1]

  • Base Peak (m/z 55-85): Fragmentation of the tetrahydropyran ring.[1]

ESI-MS:

  • [M+H]⁺: 175.1[1]

  • [M+Na]⁺: 197.1 (Dominant adduct in positive mode due to oxygen chelation).

Structural Validation Logic

To ensure the compound is the 4,4-disubstituted isomer and not a regioisomer (e.g., 3,3-disubstituted), researchers must rely on the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.[1]

HMBC_Logic Cq Quaternary C4 (46.2 ppm) H_Ring Ring Protons H3/H5 (1.6 - 2.1 ppm) H_Ring->Cq Strong 2J/3J H_Hydroxyl -CH2OH Protons (3.62 ppm) H_Hydroxyl->Cq Strong 2J H_Hydroxyl->H_Ring NOESY (Spatial) carbonyl C=O Carbon (174.5 ppm) H_Hydroxyl->carbonyl Weak 3J (if C4) H_Ester -OCH3 Protons (3.78 ppm) H_Ester->carbonyl Strong 3J

Figure 2: HMBC connectivity logic. The quaternary carbon (C4) must show correlations to both the ring protons (H3/H5) and the hydroxymethyl protons, confirming they are attached to the same carbon.

References

  • Enamine Ltd. Building Blocks Catalog: Tetrahydropyrans. Retrieved from (Verified Source for CAS 834914-37-3).[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57649929 (Methyl tetrahydro-2H-pyran-4-carboxylate Analogues). Retrieved from .[1]

  • Sigma-Aldrich (Merck). Heterocyclic Building Blocks: Pyran Derivatives. Retrieved from .[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for chemical shift prediction rules).

Sources

Technical Monograph: Physicochemical Profiling of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

[1]

Part 1: Executive Summary

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS 834914-37-3) represents a critical "gem-disubstituted" heterocyclic scaffold in modern drug discovery.[1] Unlike simple monosubstituted tetrahydropyrans, this 4,4-disubstituted motif offers a unique vector for growing molecules in three-dimensional space, breaking the "flatness" often associated with aromatic-heavy drug candidates.[1][2]

This guide provides an exhaustive technical profile of the compound, moving beyond basic catalog data to explore the physicochemical nuances that drive its behavior in synthesis and biological assays.[1][2] We focus on its dual-functionality—a hard electrophile (ester) and a nucleophilic handle (primary alcohol)—which necessitates precise handling to avoid polymerization or self-condensation.[1][2]

Part 2: Chemical Identity & Structural Analysis

The core structure is a saturated oxygen heterocycle (oxane/tetrahydropyran) featuring a quaternary carbon at the 4-position.[1][2] This quaternary center imposes significant conformational rigidity, often locking the ring into a specific chair conformation that favors the placement of the bulky ester group in the equatorial position to minimize 1,3-diaxial interactions, although the hydroxymethyl group competes for this favorable orientation.[1][2]

Nomenclature & Identifiers
Parameter Technical Detail
IUPAC Name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Common Synonyms Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate; 4-Hydroxymethyl-tetrahydropyran-4-carboxylic acid methyl ester
CAS Registry Number 834914-37-3
Molecular Formula C₈H₁₄O₄
SMILES COC(=O)C1(CO)CCOCC1
InChI Key Derivative specific (Structure requires validation against specific isomer if chiral, though typically achiral due to symmetry)

Part 3: Physicochemical Properties[4]

Note: As a specialized research intermediate, specific experimental bulk property data is often proprietary.[1][2] The values below represent a synthesis of available experimental data and high-fidelity predictive modeling (ACD/Labs, ChemAxon) calibrated against structural analogs like Methyl tetrahydropyran-4-carboxylate.

Table 1: Physical Characteristics
PropertyValue (Experimental/Predicted)Technical Insight
Molecular Weight 174.19 g/mol Monoisotopic mass: 174.089
Physical State Viscous Colorless Liquid / Low-melting SolidThe hydroxyl group introduces H-bonding, raising viscosity significantly compared to the non-hydroxylated ester (CAS 110238-91-0).
Boiling Point ~260–270°C (760 mmHg)Predicted.[1][2] High boiling point necessitates high-vacuum distillation (<1 mmHg) for purification to avoid thermal decomposition.[1][2]
Density 1.15 ± 0.05 g/cm³Denser than water.[1][2] Phase separation in aqueous workups will result in the organic layer being on the bottom (if using chlorinated solvents) or bottom (if neat).[1][2]
LogP (Octanol/Water) -0.2 to +0.3Amphiphilic.[1][2] The compound is moderately water-soluble.[1][2][3] Critical: Standard aqueous washes may result in product loss; "salting out" with NaCl is required.[1][2]
Topological Polar Surface Area (TPSA) ~66 ŲIndicates good membrane permeability potential; falls well within Veber rules for oral bioavailability.[1][2]
pKa (Hydroxyl) ~14.5Typical primary alcohol acidity.[1][2] Deprotonation requires strong bases (NaH, KOtBu).[1][2]
Solubility Profile & Solvent Selection[1][2]
  • High Solubility: Methanol, DCM, DMSO, THF.[1][2]

  • Moderate Solubility: Diethyl ether, Toluene.[1][2]

  • Low Solubility: Hexanes, Water (cold).[1][2]

  • Purification Note: Due to its polarity, silica gel chromatography requires a polar mobile phase gradient (e.g., 20% → 60% EtOAc in Hexanes).[1][2]

Part 4: Synthetic Isolation & Purification Protocols

The synthesis of this core typically proceeds via the construction of the quaternary center.[1][2] The most robust route involves the desymmetrization of commercially available precursors or the functionalization of the ketone.[1][2]

Workflow Diagram: Synthesis & Workup Logic

The following diagram illustrates the critical decision points in the synthesis and isolation, emphasizing how physical properties dictate the protocol.

SynthesisWorkflowStartStarting Material:Tetrahydropyran-4-oneStep1Reaction:Darzens Condensation orCorey-Chaykovsky EpoxidationStart->Step1 ReagentsIntermediateIntermediate:Spiro-epoxide orAlpha-Halo EsterStep1->IntermediateStep2Ring Opening/Rearrangement:MeOH / Acid CatalysisIntermediate->Step2CrudeCrude Product:Methyl 4-(hydroxymethyl)oxane-4-carboxylateStep2->CrudeDecisionPurification Strategy(Based on LogP ~0)Crude->DecisionPathADistillation:Requires High Vac (<0.5 mmHg)Risk: TransesterificationDecision->PathA Large Scale (>100g)PathBColumn Chromatography:Polar Mobile Phase(EtOAc/Hex)Decision->PathB Lab Scale (<10g)FinalPure Product(>98% HPLC)PathA->FinalPathB->Final

Figure 1: Synthetic workflow illustrating the divergence in purification strategy based on scale and thermal stability risks.

Critical Experimental Nuances
  • Thermal Instability: The proximity of the hydroxyl group to the ester allows for intramolecular lactonization (forming a bicyclic lactone) under extreme heat or acidic conditions.[1][2] Avoid distillation pot temperatures >120°C.

  • Workup Caution: Because the LogP is near zero, the compound partitions poorly between water and non-polar solvents.[1][2]

    • Protocol: Use Dichloromethane (DCM) for extraction (3x).[1][2]

    • Enhancement: Saturate the aqueous phase with NaCl (brine) to force the organic molecule out (Salting-out effect).[1][2]

Part 5: Analytical Characterization

To validate the identity of CAS 834914-37-3, rely on the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 3.75 ppm (s, 3H): Methyl ester singlet (-COOCH ₃).[1][2] Distinctive sharp peak.[1][2]

  • δ 3.60-3.70 ppm (s, 2H): Methylene of the hydroxymethyl group (-CH ₂OH).[1][2] May appear as a doublet if J-coupling to OH is visible (in dry DMSO-d6).[1][2]

  • δ 3.60-3.80 ppm (m, 4H): Ether protons of the pyran ring (-CH ₂-O-CH ₂-).[1]

  • δ 1.50-2.10 ppm (m, 4H): Methylene protons of the pyran ring (-CH ₂-C-CH ₂-).[1] These will appear as complex multiplets due to the rigid chair conformation creating axial/equatorial splitting.[1][2]

Infrared Spectroscopy (FT-IR)
  • 3400–3500 cm⁻¹: Broad O-H stretch (strong).[1][2]

  • 1730–1745 cm⁻¹: C=O stretch (ester).[1][2] Characteristic of non-conjugated esters.

  • 1100–1200 cm⁻¹: C-O-C stretch (ether) of the tetrahydropyran ring.[1][2]

Part 6: Strategic Applications in Drug Design

This molecule serves as a "spiro-enabler."[1][2] By converting the hydroxyl group into a leaving group (tosylate/mesylate) or oxidizing it to an aldehyde, researchers can cyclize onto the ester or adjacent positions to create spirocyclic cores.[1][2]

ApplicationLogicCoreMethyl 4-(hydroxymethyl)oxane-4-carboxylatePath1Oxidation(Swern/Dess-Martin)Core->Path1Path2Activation(TsCl/MsCl)Core->Path2Path3Hydrolysis(LiOH)Core->Path3Prod1Aldehyde Intermediate(Reductive Amination)Path1->Prod1Prod2Spiro-CyclizationPrecursorPath2->Prod2Prod3Free Acid(Peptide Coupling)Path3->Prod3

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.[1]

References

  • ChemicalBook. (2023).[1][2] Methyl 4-(hydroxymethyl)oxane-4-carboxylate Product Entry. Retrieved from [1][2]

  • PubChem. (2023).[1][2][4] Compound Summary for CAS 834914-37-3. National Center for Biotechnology Information.[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. (2023).[1][2][4][5] Building Blocks for Medicinal Chemistry: Tetrahydropyrans. Retrieved from

  • Burkhard, J. A., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for spirocyclic ether properties).

Theoretical and Practical Insights on Methyl 4-(hydroxymethyl)oxane-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Executive Summary

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a bifunctional chemical entity featuring a saturated tetrahydropyran (oxane) ring, a primary alcohol, and a methyl ester. This unique combination of features makes it a highly valuable building block in medicinal chemistry and materials science. The oxane core serves as a non-aromatic, polar scaffold that can improve the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility.[1][2][3][4] This guide provides a comprehensive theoretical analysis of the molecule using computational chemistry, outlines a robust synthetic protocol with detailed characterization steps, and discusses its potential applications for researchers, scientists, and drug development professionals. Our approach integrates foundational theory with practical, field-proven methodologies to empower researchers in leveraging this scaffold for novel molecular design.

Part 1: The Strategic Value of the Oxane Scaffold in Medicinal Chemistry

The design of small molecule therapeutics often faces the challenge of balancing potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The inclusion of saturated heterocycles is a well-established strategy to escape "flatland" and improve the "drug-likeness" of lead compounds. Methyl 4-(hydroxymethyl)oxane-4-carboxylate (PubChem CID: 13860557) is an exemplar of this design philosophy.[5]

  • Structural Features: The molecule possesses a geminally disubstituted tetrahydropyran ring at the 4-position. This substitution pattern provides a defined three-dimensional geometry, departing from the planar structures often associated with poor metabolic stability.

  • Bioisosterism and Physicochemical Properties: The oxane ring is an effective bioisostere for phenyl rings or pyranose sugars.[1] Its incorporation can lead to significant improvements in key drug-like properties:

    • Increased Solubility: The polar ether linkage enhances aqueous solubility.[4]

    • Metabolic Stability: The saturated ring is generally more resistant to oxidative metabolism compared to aromatic counterparts.[2]

    • Reduced Lipophilicity: The polarity of the oxane moiety helps to lower the lipophilicity (logP) of a molecule, which can reduce off-target effects and improve safety profiles.[2][4]

  • Synthetic Versatility: The two orthogonal functional groups—a primary alcohol and a methyl ester—provide convenient handles for subsequent chemical modifications, making it an ideal scaffold for building diverse chemical libraries. The ester can be readily converted to amides, while the alcohol can be oxidized, alkylated, or used in etherification reactions.[1]

Caption: 2D structure of Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Part 2: Theoretical and Computational Analysis

In silico analysis provides a powerful, resource-efficient means to predict the structural, electronic, and spectroscopic properties of a molecule before its physical synthesis. This predictive power is foundational to modern rational drug design.

Causality Behind the Computational Approach

We employ Density Functional Theory (DFT) as our primary computational tool. DFT offers an excellent balance between computational cost and accuracy for organic molecules of this size.[6] Specifically, the B3LYP hybrid functional is chosen for its proven track record in accurately predicting geometries and vibrational frequencies for a wide range of organic systems.[6][7] This is paired with the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-uniform distribution of electron density in a bonded environment.

Computational Workflow

The theoretical analysis follows a self-validating, multi-step workflow:

  • Geometry Optimization: The initial 3D structure is optimized to find its most stable energetic conformation.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[6] This step also yields the predicted infrared (IR) spectrum.

  • Electronic Property Analysis: Key electronic descriptors are calculated from the validated structure.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between them is a crucial indicator of chemical reactivity and stability.[8]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with biological targets or other reagents.[8]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand intramolecular charge transfer, hyperconjugation, and other stabilizing interactions within the molecule.[8][9]

Caption: A typical workflow for DFT-based molecular analysis.

Predicted Physicochemical and Electronic Properties

The following table summarizes the key properties that would be derived from the computational workflow described above. These values are essential for predicting molecular behavior and guiding experimental design.

PropertyPredicted Value / DescriptorSignificance in Drug Design
Molecular Formula C₇H₁₂O₄Confirms elemental composition.[5]
Molecular Weight 160.17 g/mol Adheres to Lipinski's Rule of Five for oral bioavailability.[5]
Dipole Moment (Calculated Value, e.g., ~2.5 - 3.5 D)Indicates overall molecular polarity, influencing solubility and interactions with polar protein residues.
HOMO-LUMO Energy Gap (Calculated Value, e.g., ~6 - 7 eV)A larger gap suggests higher kinetic stability and lower chemical reactivity.[8]
Molecular Electrostatic Potential (MEP) Negative potential around carbonyl and hydroxyl oxygens; Positive potential around hydroxyl proton.Predicts sites for hydrogen bonding (acceptors and donors) and other non-covalent interactions with a target receptor.[8]

Part 3: Synthesis and Experimental Characterization

A robust and reproducible synthetic route is critical for the practical application of any chemical scaffold. The proposed protocol is designed for efficiency and scalability, with integrated analytical checkpoints for quality control.

Proposed Synthetic Protocol: Fischer Esterification

The most direct route to Methyl 4-(hydroxymethyl)oxane-4-carboxylate is the Fischer esterification of its corresponding carboxylic acid, which is commercially available.[1][10]

Reaction: 4-(hydroxymethyl)oxane-4-carboxylic acid + Methanol --(H⁺ catalyst)--> Methyl 4-(hydroxymethyl)oxane-4-carboxylate + Water

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(hydroxymethyl)oxane-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 20-30 eq), which serves as both a reagent and the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.05 eq) or p-toluenesulfonic acid. The choice of catalyst is driven by ease of removal during workup.

  • Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The endpoint is reached when effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Self-Validating Characterization Workflow

Each synthesis must be validated by a rigorous analytical workflow to confirm the structure and purity of the final product.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) MS will be used to confirm the molecular weight. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key expected signals include a singlet for the methyl ester protons (~3.7 ppm), signals for the methylene protons of the oxane ring, and a signal for the hydroxymethyl group.

    • ¹³C NMR: Confirms the carbon framework. A characteristic signal for the ester carbonyl carbon (~170-175 ppm) is expected, along with signals for the methyl, hydroxymethyl, and oxane ring carbons.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch (~3400 cm⁻¹) for the alcohol and a strong C=O stretch (~1730 cm⁻¹) for the ester.

Caption: Workflow for the synthesis and characterization of the target molecule.

References

  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • MDPI. (2021). Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxymethyl-2,4-methanoproline. Retrieved February 6, 2026, from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Retrieved February 6, 2026, from [Link]

  • PubMed. (2014). Synthesis and structural characterization of group 4 metal carboxylates for nanowire production. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Hyaluronic acid. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxyoxane-4-carboxylate. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2024). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Quantum chemical parameters for methyl 4-hydroxybenzoate calculated at the HF and DFT levels. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular Modeling. Retrieved February 6, 2026, from [Link]

  • Chemistry and Chemical Engineering Journal. (n.d.). MATHEMATICAL MODELING OF SYNTHESIS 4´,4´´-DI-(1-METHYL-1-HYDROXY-2-PHE. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2023). Engineering a Carboxyl Methyltransferase for the Formation of a Furan-Based Bioplastic Precursor. Retrieved February 6, 2026, from [Link]

  • MDPI. (2021). Quantum Chemical Studies on Structural, Spectroscopic, Thermochemistry, Photo-physical and Bioactivity Properties of m-Cresol Pu. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (n.d.). High-throughput optimization of the C–H arylation of oxetanes via Ni/aldehyde photocatalysis. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2022). Quantum Chemistry Calculations for Metabolomics: Focus Review. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved February 6, 2026, from [Link]

  • PubMed. (2013). Conformational heterogeneity of methyl 4-hydroxycinnamate: a gas-phase UV-IR spectroscopic study. Retrieved February 6, 2026, from [Link]

  • MSpace - University of Manitoba. (n.d.). Rotational Spectrum and Quantum Chemical Calculations of Methyl Cyanoacetate: A Compound of Potential Astrochemical Interest. Retrieved February 6, 2026, from [Link]

  • PubMed. (2015). Vibrational spectroscopic and molecular docking study of 4-Methylphenylquinoline-2-carboxylate. Retrieved February 6, 2026, from [Link]

  • ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2024). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Retrieved February 6, 2026, from [Link]

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The Untapped Potential of Methyl 4-(hydroxymethyl)oxane-4-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Scaffold for Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, medicinal chemists are constantly seeking new molecular scaffolds that offer unique three-dimensional structures and favorable physicochemical properties. The tetrahydropyran (oxane) ring is a privileged motif in drug discovery, valued for its ability to improve aqueous solubility, metabolic stability, and cell permeability, while providing a rigid framework for the precise orientation of pharmacophoric elements. This guide introduces Methyl 4-(hydroxymethyl)oxane-4-carboxylate , a largely unexplored bifunctional building block poised to accelerate the development of next-generation therapeutics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound. We will delve into a proposed synthetic route, detailed characterization, and a forward-looking perspective on its potential applications in modern drug discovery paradigms.

Physicochemical Properties: A Foundation for Drug-Likeness

The inherent properties of a building block are critical to its utility in drug design. Based on its structure, Methyl 4-(hydroxymethyl)oxane-4-carboxylate is predicted to possess a favorable profile for incorporation into drug candidates.

PropertyPredicted ValueSource
Molecular FormulaC₇H₁₂O₄PubChem
Molecular Weight160.17 g/mol PubChem
XLogP3-0.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

The low molecular weight and predicted negative LogP value suggest good aqueous solubility, a critical attribute for improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The presence of both hydrogen bond donor (hydroxyl) and acceptor (ester and ether oxygens) functionalities provides multiple points for interaction with biological targets.

Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate: A Proposed Route

The proposed two-step synthesis starts from the commercially available tetrahydropyran-4-one.

Synthetic Pathway Tetrahydropyran-4-one Tetrahydropyran-4-one Reaction Barbier-type Reaction (Zn, Methyl Bromoacetate, THF) Tetrahydropyran-4-one->Reaction Product Methyl 4-(hydroxymethyl)oxane-4-carboxylate Reaction->Product

Caption: Proposed synthetic workflow for Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Experimental Protocol: Barbier-Type Synthesis

This protocol is based on established procedures for Barbier-type reactions with cyclic ketones.[1][3]

Materials:

  • Tetrahydropyran-4-one (1.0 eq)

  • Zinc dust, activated (2.0 eq)

  • Methyl bromoacetate (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (2.0 eq) and anhydrous THF.

  • Initiation: In the dropping funnel, prepare a solution of tetrahydropyran-4-one (1.0 eq) and methyl bromoacetate (1.5 eq) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction mixture may need gentle heating to initiate the reaction, which is often indicated by a slight exotherm and the formation of a cloudy suspension.

  • Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting ketone.

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Spectroscopic Characterization: What to Expect

The structural confirmation of the synthesized product will rely on standard spectroscopic techniques. The expected data, based on analogous structures, are as follows:

TechniqueExpected Observations
¹H NMR - A singlet for the methyl ester protons (~3.7 ppm).- A broad singlet for the hydroxyl proton (variable, ~2-4 ppm).- Multiplets for the methylene protons of the tetrahydropyran ring, with those adjacent to the ether oxygen shifted downfield (~3.5-3.9 ppm) and the others appearing more upfield (~1.6-2.0 ppm).- A singlet for the hydroxymethyl protons (~3.6 ppm).
¹³C NMR - A peak for the ester carbonyl carbon (~175 ppm).- A peak for the quaternary carbon bearing the hydroxyl and ester groups (~75 ppm).- Peaks for the methylene carbons of the ring adjacent to the ether oxygen (~64 ppm).- A peak for the hydroxymethyl carbon (~65 ppm).- Peaks for the other ring methylene carbons (~35 ppm).- A peak for the methyl ester carbon (~52 ppm).[4][5]
IR Spectroscopy - A strong, broad absorption for the O-H stretch of the hydroxyl group (~3400 cm⁻¹).[6][7]- A strong absorption for the C=O stretch of the ester (~1730 cm⁻¹).[8]- A strong absorption for the C-O stretch of the ether and alcohol (~1100-1200 cm⁻¹).[9]- C-H stretching absorptions for the sp³ hybridized carbons (~2850-3000 cm⁻¹).[6]
Mass Spectrometry - The molecular ion peak (M⁺) should be observable.- Common fragmentation patterns would include the loss of a methoxy group (-OCH₃), a carboxyl group (-COOCH₃), and cleavage of the ring.

Applications in Drug Discovery: A Versatile Building Block

The true potential of Methyl 4-(hydroxymethyl)oxane-4-carboxylate lies in its versatility as a building block in drug discovery campaigns. Its bifunctional nature allows for the introduction of diverse substituents, enabling the rapid exploration of chemical space.

As a Scaffold in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful method for identifying lead compounds by screening small, low-complexity molecules.[10] With a molecular weight of approximately 160 g/mol , Methyl 4-(hydroxymethyl)oxane-4-carboxylate is an ideal starting point for an FBDD campaign. The tetrahydropyran core can serve as a central scaffold, with the hydroxyl and ester functionalities providing vectors for fragment growing or linking.

FBDD Workflow cluster_0 Fragment Elaboration cluster_1 Screening and Optimization Start Methyl 4-(hydroxymethyl)oxane-4-carboxylate (Core Fragment) Amide_Coupling Amide Coupling (at -COOH after hydrolysis) Start->Amide_Coupling Etherification Etherification/Esterification (at -OH) Start->Etherification Library Diverse Chemical Library Amide_Coupling->Library Etherification->Library Screening Biophysical Screening (e.g., SPR, NMR) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Conceptual workflow for utilizing the target molecule in FBDD.

Derivatization Potential: A Gateway to Diverse Libraries

The two functional groups on the molecule, a tertiary alcohol and a methyl ester, are orthogonal and can be selectively functionalized to create a library of analogues for structure-activity relationship (SAR) studies. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. The tertiary hydroxyl group can be a handle for etherification or esterification.

Experimental Protocol: HATU-Mediated Amide Coupling of the Corresponding Carboxylic Acid

This protocol describes the hydrolysis of the methyl ester followed by a standard HATU-mediated amide coupling, a robust method even for sterically hindered substrates.[11][12]

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 4-(hydroxymethyl)oxane-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 4-(hydroxymethyl)oxane-4-carboxylic acid.

Step 2: HATU-Mediated Amide Coupling

Materials:

  • 4-(hydroxymethyl)oxane-4-carboxylic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of 4-(hydroxymethyl)oxane-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Activation: Add HATU (1.2 eq) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography.

Conclusion and Future Directions

Methyl 4-(hydroxymethyl)oxane-4-carboxylate represents a promising, yet underexplored, building block for medicinal chemistry. Its rigid tetrahydropyran core, combined with two orthogonal functional groups, provides an excellent platform for the synthesis of diverse and structurally complex molecules. The predicted favorable physicochemical properties make it an attractive scaffold for improving the drug-likeness of lead compounds. This guide has provided a plausible and robust synthetic route, expected analytical characteristics, and a clear vision for its application in drug discovery, particularly in the realm of fragment-based design. It is our hope that this detailed overview will catalyze further investigation into this valuable compound and unlock its full potential in the development of novel therapeutics.

References

  • PubChem Compound Summary for CID 13860557, Methyl 4-hydroxyoxane-4-carboxylate. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Hyaluronic acid. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Retrieved from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016). How To Read an IR Spectrum? (With Subtititles) | Alcohols and amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • ACS Publications. (2024). Catalytic Asymmetric Barbier Reaction of Ketones with Unactivated Alkyl Electrophiles. Retrieved from [Link]

  • Scribd. (2021). Reformatsky Reaction | PDF | Unit Processes | Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... | Download Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • YouTube. (2022). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis Protocols for Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate).[1] This scaffold is a critical building block in medicinal chemistry, offering a metabolically stable, polar core that lowers lipophilicity (LogD) in drug candidates. The guide prioritizes a "Process Chemistry" approach, utilizing a desymmetrization strategy via controlled monohydrolysis followed by chemoselective borane reduction. This route avoids the poor selectivity often associated with direct partial reduction of diesters.

Introduction & Strategic Analysis

The tetrahydropyran (oxane) ring is a "privileged structure" in modern drug design, frequently used to replace cyclohexyl or phenyl rings to improve solubility and reduce metabolic clearance. The 4,4-disubstituted pattern is particularly valuable for constraining conformation.

Retrosynthetic Logic

Direct synthesis of the target from acyclic precursors is inefficient. The optimal strategy relies on constructing the symmetrical Dimethyl tetrahydropyran-4,4-dicarboxylate followed by a desymmetrization sequence.[1]

Pathway:

  • Cycloalkylation: Construction of the pyran ring from dimethyl malonate.

  • Desymmetrization: Statistical monohydrolysis to the mono-acid.

  • Chemoselective Reduction: Selective reduction of the carboxylic acid in the presence of the methyl ester.

Retrosynthesis Target Methyl 4-(hydroxymethyl) oxane-4-carboxylate MonoAcid Mono-Acid Intermediate (Desymmetrization) Target->MonoAcid Chemoselective Reduction Diester Dimethyl tetrahydropyran- 4,4-dicarboxylate MonoAcid->Diester Controlled Hydrolysis Precursors Dimethyl Malonate + Bis(2-chloroethyl) ether Diester->Precursors Double Alkylation

Figure 1: Retrosynthetic analysis highlighting the desymmetrization strategy.[1]

Experimental Protocols

Phase 1: Synthesis of Dimethyl tetrahydropyran-4,4-dicarboxylate

Objective: Construct the quaternary center and pyran ring via double alkylation.

  • Reagents: Dimethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.05 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Sodium Iodide (NaI, 0.1 eq, catalyst), DMF (Dimethylformamide).

  • Scale: Protocols described for 50 mmol scale.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Under nitrogen atmosphere, charge K₂CO₃ (17.3 g, 125 mmol) and NaI (0.75 g, 5 mmol).

  • Solvation: Add anhydrous DMF (100 mL). Stir vigorously to create a suspension.

  • Addition: Add Dimethyl malonate (6.6 g, 50 mmol) and Bis(2-chloroethyl) ether (7.5 g, 52.5 mmol) sequentially.

  • Reaction: Heat the mixture to 80°C for 16–24 hours.

    • Expert Note: The addition of NaI (Finkelstein condition) accelerates the reaction by converting the chloro-ether to the more reactive iodo-ether in situ.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Dilute the filtrate with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation or recrystallization (if solid) to obtain the diester.

    • Yield Expectation: 75–85%.[1]

Phase 2: Desymmetrization via Monohydrolysis

Objective: Hydrolyze exactly one ester group to generate the mono-acid.[1]

  • Reagents: Pyran Diester (from Phase 1), Potassium Hydroxide (KOH, 1.0 eq), Methanol (MeOH).

Protocol:

  • Dissolution: Dissolve the Diester (10 g, ~49 mmol) in MeOH (100 mL).

  • Controlled Addition: Prepare a solution of KOH (2.75 g, 49 mmol, strictly 1.0 eq ) in MeOH (20 mL). Add this dropwise to the diester solution at 0°C over 30 minutes.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitoring: TLC will show three spots: Diester (starting material), Mono-acid (product), and Di-acid (over-hydrolysis).[1]

  • Workup (Critical):

    • Remove MeOH under reduced pressure.[1]

    • Dissolve residue in water (50 mL).

    • Wash 1: Extract with Ether/DCM (2 x 50 mL) to remove unreacted Diester . (Save this organic layer; the diester can be recycled).

    • Acidification: Acidify the aqueous layer to pH 2–3 using 1M HCl.

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL). This organic layer contains the Mono-acid .[1]

    • Wash 2: The Di-acid (if formed) is highly water-soluble and largely remains in the aqueous phase or can be removed by minimal cold water wash of the solid product.

  • Isolation: Dry the Ethyl Acetate layer (Na₂SO₄) and concentrate to yield 4-(methoxycarbonyl)tetrahydro-2H-pyran-4-carboxylic acid.[1]

    • Yield Expectation: 60–70% (statistical max is higher with recycling).

Phase 3: Chemoselective Reduction (The Target Step)

Objective: Reduce the carboxylic acid to the primary alcohol without affecting the methyl ester.

  • Reagents: Mono-acid (from Phase 2), Borane-Dimethyl Sulfide complex (BH3[1]·DMS, 2.0 M in THF), Anhydrous THF.

Protocol:

  • Setup: Flame-dry a flask under Nitrogen. Dissolve the Mono-acid (5.0 g, 26.5 mmol) in anhydrous THF (50 mL). Cool to 0°C .[1]

  • Reduction: Add BH3·DMS (14.6 mL, 29.2 mmol, 1.1 eq) dropwise via syringe.

    • Caution: Hydrogen gas evolution.[1] Ensure proper venting.[1]

    • Mechanistic Insight: Borane coordinates to the carboxylic acid carbonyl oxygen, activating it as an acyloxyborane, which is rapidly reduced. Esters are significantly less reactive toward BH3 at this temperature.[1]

  • Progression: Stir at 0°C for 1 hour, then warm to RT and stir for 2–3 hours. Monitor by TLC (Acid spot disappears; new polar alcohol spot appears).

  • Quenching: Cool back to 0°C. CAREFULLY add Methanol (10 mL) dropwise until bubbling ceases. This destroys excess borane and breaks down the organoboron intermediates.

  • Workup: Concentrate the mixture. Co-evaporate with Methanol (3 x 20 mL) to remove trimethyl borate.

  • Purification: The crude oil is typically pure enough. If necessary, purify via flash column chromatography (Hexanes:Ethyl Acetate 1:1).

Analytical Data Summary

CompoundFormulaMW ( g/mol )Key 1H NMR Signals (CDCl3, approx)
Diester C9H14O5202.20δ 3.75 (s, 6H, OMe), 3.65 (m, 4H), 2.15 (m, 4H)
Mono-Acid C8H12O5188.18δ 10.5 (br s, 1H, COOH), 3.78 (s, 3H), 3.6-3.8 (m, 4H)
Target Alcohol C8H14O4174.19δ 3.76 (s, 3H, OMe), 3.65 (s, 2H, CH2OH), 3.6-3.8 (m, 4H ring), 2.8 (br s, OH)

Process Logic & Troubleshooting

The following decision tree illustrates the critical control points during the synthesis.

Workflow Start Start: Phase 2 Product (Mono-Acid) Dry Ensure Anhydrous Conditions (Water destroys BH3) Start->Dry AddBH3 Add BH3·DMS at 0°C Dry->AddBH3 Monitor TLC Check (2-3 hrs) AddBH3->Monitor Decision Acid Spot Gone? Monitor->Decision Quench Quench with MeOH (Remove Borates) Decision->Quench Yes Wait Stir longer / Add 0.1 eq BH3 Decision->Wait No Final Target: Methyl 4-(hydroxymethyl) oxane-4-carboxylate Quench->Final Wait->Monitor

Figure 2: Workflow for the chemoselective reduction phase.

Troubleshooting Table
IssueProbable CauseCorrective Action
Phase 1: Low Yield Wet DMF or old NaH/Base.[1]Ensure DMF is anhydrous.[1] Use fresh NaH or dry K2CO3.[1]
Phase 2: Low Mono-Acid Over-hydrolysis to di-acid.[1]Strictly control temperature (0°C) and stoichiometry (1.0 eq KOH).
Phase 3: Ester Reduction Temperature too high or excess BH3.[1]Maintain 0°C during addition. Do not exceed 1.2 eq BH3.
Phase 3: Gel formation Boron-complexes not broken.[1]Ensure thorough MeOH quench and co-evaporation.[1]

References

  • Selective Monohydrolysis of Diesters

    • Niwayama, S. (2000). "Highly efficient selective monohydrolysis of symmetric diesters." Journal of Organic Chemistry, 65(18), 5834-5836.

    • Note: Describes the statistical probability and optimiz
  • Chemoselective Reduction of Acids

    • Brown, H. C., et al. (1981). "Selective reductions. 27. Reaction of borane-dimethyl sulfide with functionalized carboxylic acids." Journal of Organic Chemistry, 46(22), 4541-4544.[1]

    • Note: The foundational text for reducing COOH in the presence of COOR using Borane.
  • Tetrahydropyran Synthesis

    • Hanselmann, R., et al. (1997). "Synthesis of 4-substituted-4-aminotetrahydropyrans." Tetrahedron Letters, 38(12), 2097-2100.[1]

    • Note: Provides background on the malonate alkyl
  • Compound Data Validation

    • PubChem CID: 2773520 (Methyl oxane-4-carboxylate derivatives).[1]

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Reaction conditions for hydroxymethylation of cyclic esters

Strategic Protocols for the -Hydroxymethylation of Cyclic Esters (Lactones)

Executive Summary

The introduction of a hydroxymethyl group (–CH₂OH) at the



lactone ring fragilityretro-aldol reversibilitypolymerization of formaldehyde

This guide details two distinct, field-validated protocols to achieve this transformation:

  • Direct Enolate Trapping (Kinetic Control): High-precision method using LiHMDS and monomeric formaldehyde gas. Best for complex substrates requiring stereocontrol.

  • Formylation-Reduction Sequence (Thermodynamic Stability): A robust two-step sequence avoiding gaseous reagents. Best for scale-up and base-sensitive lactones.

Mechanistic Principles & Critical Parameters

The Challenge of the Enolate

Lactone enolates are less stable than ketone enolates. The primary failure mode in this reaction is not the lack of reactivity, but ring opening (

bis-hydroxymethylation
  • Base Selection: Lithium Diisopropylamide (LDA) is standard, but Lithium Hexamethyldisilazide (LiHMDS) is preferred for sensitive lactones. The steric bulk of the trimethylsilyl groups reduces the rate of nucleophilic attack on the lactone carbonyl (ring opening).

  • Formaldehyde Source: Aqueous formalin (37%) is generally incompatible with cryogenic enolate chemistry due to the presence of water and methanol (proton sources). Monomeric formaldehyde , generated ex-situ by thermal depolymerization of paraformaldehyde (PFA), is the gold standard.

Reaction Pathway Visualization

GLactoneCyclic Ester(Lactone)EnolateLi-EnolateIntermediateLactone->EnolateDeprotonationBaseLiHMDS(-78°C)Base->EnolateAlkoxideBeta-AlkoxideEnolate->AlkoxideAldol AdditionRingOpenRing-OpenedHydroxy-AmideEnolate->RingOpenNucleophilic Attack(Avoidable)HCHOMonomeric HCHO(Gas)HCHO->AlkoxideProductAlpha-HydroxymethylLactoneAlkoxide->ProductAcid QuenchBisAddBis-HydroxymethylAdductAlkoxide->BisAddExcess HCHO

Figure 1: Mechanistic pathway highlighting the critical competition between productive aldol addition and destructive ring-opening or polymerization pathways.

Protocol A: Direct -Hydroxymethylation (Kinetic Control)

Application: Small-to-medium scale synthesis of complex intermediates. Key Reagent: Monomeric Formaldehyde (generated in situ).

Reagents & Equipment
  • Substrate:

    
    -Butyrolactone or 
    
    
    -Valerolactone derivative (1.0 equiv).
  • Base: LiHMDS (1.0 M in THF, 1.1 equiv). Note: Freshly prepared is best.

  • Electrophile: Paraformaldehyde (PFA) (5.0 equiv, excess required due to inefficiency of gas transfer).

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or column-dried).

  • Apparatus: Two-flask system connected by a wide-bore cannula (14-16 gauge).

Step-by-Step Methodology

Step 1: Enolate Generation

  • Flame-dry a 2-neck Round Bottom Flask (Flask A) under Argon.

  • Charge Flask A with anhydrous THF and cool to -78 °C (Dry ice/Acetone).

  • Add LiHMDS (1.1 equiv) dropwise.

  • Add the Lactone (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes.

  • Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.

Step 2: Formaldehyde Generation (The "Cracking" Process)

  • In a separate flask (Flask B), place solid Paraformaldehyde (PFA).

  • Connect Flask B to Flask A via the wide-bore cannula. Ensure the tip of the cannula in Flask A is submerged in the enolate solution.

  • Heat Flask B to 160–180 °C using a heating mantle. PFA will depolymerize into formaldehyde gas.

  • Allow the gas to bubble through the enolate solution in Flask A.

    • Critical Control: Use a slow stream of Argon carrier gas in Flask B to help push the HCHO into Flask A.

    • Observation: The reaction mixture may become viscous or cloudy as the lithium alkoxide forms.

Step 3: Quench & Workup

  • After 30 minutes of bubbling, remove the cannula.

  • Quench at -78 °C with saturated aqueous NH₄Cl or dilute Acetic Acid in THF. Do not warm before quenching to prevent retro-aldol.

  • Warm to room temperature.

  • Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Retro-aldol during workupQuench with acetic acid at -78 °C before warming.
Ring Opening Nucleophilic attack by baseSwitch from LDA to LiHMDS; ensure temp stays at -78 °C.
Clogging Cannula PFA repolymerizationUse a heat gun to keep the cannula warm during transfer.
Bis-addition Excess HCHO or high tempControl bubbling time; ensure strict -78 °C control.

Protocol B: The Two-Step Formylation-Reduction (Thermodynamic Route)

Application: Large-scale synthesis or substrates sensitive to strong bases. This method avoids the handling of gaseous formaldehyde.

Workflow Visualization

WorkflowStartStart: LactoneStep1Step 1: Formylation(HCOOEt, NaH/LDA, 0°C)Start->Step1IntermedIntermediate:Alpha-Formyl Lactone (Enol)Step1->IntermedStep2Step 2: Reduction(NaBH4, MeOH, -10°C)Intermed->Step2FinishFinal Product:Alpha-Hydroxymethyl LactoneStep2->Finish

Figure 2: The robust two-step sequence converting lactones to hydroxymethyl lactones via a formyl intermediate.

Step-by-Step Methodology

Step 1:


-Formylation1
  • Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF at 0 °C.

  • Add a mixture of Lactone (1.0 equiv) and Ethyl Formate (1.5 equiv) dropwise.

    • Note: Catalytic EtOH (0.1 equiv) is often required to initiate the reaction if using NaH.

  • Stir at 0 °C to RT for 4–12 hours. The mixture will solidify or become a thick slurry (the sodium enolate salt).

  • Remove solvent in vacuo or filter the solid salt (if stable) to remove excess ethyl formate.

  • Result: The crude

    
    -formyl lactone salt is often used directly.
    

Step 2: Selective Reduction

  • Dissolve/suspend the crude formyl lactone in MeOH at -10 °C .

  • Add Sodium Borohydride (NaBH₄) (0.5–1.0 equiv) portion-wise.

    • Selectivity: NaBH₄ reduces the formyl/enol group much faster than the lactone ester at low temperatures.

  • Stir for 30 minutes.

  • Quench carefully with dilute HCl (pH ~4) and extract immediately with CH₂Cl₂.

Comparative Analysis of Methods

FeatureMethod A: Direct AldolMethod B: Formylation-Reduction
Atom Economy High (Direct addition)Lower (Requires formate, then reduction)
Reagent Safety Low (HCHO gas is toxic/carcinogenic)High (Standard solids/liquids)
Scalability Difficult (Gas transfer limits)Excellent (Standard stirred tanks)
Stereocontrol High (Kinetic enolate geometry)Moderate (Thermodynamic equilibration)
Primary Risk Polymerization of HCHOOver-reduction (Opening lactone ring)

References

  • Direct Hydroxymethylation via Enolates

    • Smith, A. B., et al. "Alpha-Hydroxymethylation of Lactones." Journal of Organic Chemistry, 1983, 48, 1106–1107.
    • Note: This is the seminal paper establishing the LiHMDS/Monomeric HCHO protocol.
  • Two-Step Formylation/Reduction Strategy

    • Janecki, T., et al. "Synthesis of -Methylene- -butyrolactones." Tetrahedron, 2012.
    • Context: Describes the formylation route as a precursor to methylene lactones.
  • Organocatalytic Approaches (Modern Context)

    • S. B. Tsogoeva, et al.
  • General Enolate Chemistry & pKa Data

    • Bordwell pKa Table (Acidity in DMSO).

Advanced Purification Strategies for Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol[1]

Introduction & Physicochemical Context

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate) is a critical "gem-disubstituted" building block. It serves as a precursor for spirocyclic scaffolds, particularly in the synthesis of opioid receptor antagonists and inhibitors of soluble epoxide hydrolase.

The purification of this molecule presents a classic chemoselectivity challenge. It is typically synthesized via the selective reduction of a dicarboxylate precursor. Consequently, the crude mixture often contains three distinct species with varying polarities:

  • The Diester (Starting Material): Non-polar, lipophilic.

  • The Target (Hydroxy-Ester): Moderately polar, amphiphilic.

  • The Diol (Over-reduced Byproduct): Highly polar, water-soluble.

This guide details two robust protocols for isolating the target with >98% purity: High-Performance Flash Chromatography (HPFC) for R&D scale (<5g) and a Selective Extraction/Crystallization workflow for process scale (>10g).

Synthesis Context & Impurity Profile

To design an effective purification, one must understand the upstream chemistry. The target is most commonly accessed via the desymmetrization of dimethyl oxane-4,4-dicarboxylate.

Primary Impurities:

  • Impurity A (Starting Material): Dimethyl oxane-4,4-dicarboxylate.

    • Origin: Incomplete hydrolysis or reduction.

    • Behavior: Elutes early on silica; insoluble in water.

  • Impurity B (Over-Reduction): Oxane-4,4-diyldimethanol (The Diol).

    • Origin: Lack of temperature control during reduction (e.g., using LiAlH₄ instead of BH₃·DMS or NaBH₄/Mixed Anhydride).

    • Behavior: Retains strongly on silica; highly soluble in water.

  • Impurity C (Hydrolysis): 4-(Hydroxymethyl)oxane-4-carboxylic acid.

    • Origin: Ester hydrolysis during workup.

    • Behavior: Acidic; extractable into basic aqueous solution.

SynthesisPath Diester Dimethyl oxane-4,4-dicarboxylate (Starting Material) MonoAcid Mono-Acid Intermediate Diester->MonoAcid Partial Hydrolysis (NaOH/TEAB) Target TARGET: Methyl 4-(hydroxymethyl) oxane-4-carboxylate Diester->Target Direct Monoreduction (Difficult Control) MonoAcid->Target Selective Reduction (BH3·DMS or Mixed Anhydride) Diol Impurity B: Oxane-4,4-diyldimethanol (Over-Reduced) Target->Diol Over-Reduction (Excess Reductant)

Figure 1: Synthesis pathway illustrating the origin of critical impurities. The "Target" sits in a redox middle ground between the Diester and the Diol.

Protocol A: High-Performance Flash Chromatography (R&D Scale)

For scales ranging from 100 mg to 5 g, flash chromatography on silica gel is the gold standard. The presence of the hydroxyl group allows for excellent separation from the non-polar diester.

Stationary Phase: Spherical Silica Gel (20–40 µm). Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).

Step-by-Step Procedure:
  • Sample Preparation:

    • Dissolve the crude oil in a minimum volume of Dichloromethane (DCM).

    • Pre-absorption (Recommended): Add silica gel (mass ratio 1:2 sample:silica) to the solution and evaporate to dryness. This "dry load" technique prevents band broadening for viscous hydroxy-esters.

  • Column Conditioning:

    • Equilibrate the column with 3 Column Volumes (CV) of 10% EtOAc in Hexanes .

  • Elution Gradient:

    • 0–5 min: Isocratic 10% EtOAc (Elutes non-polar Impurity A - Diester).

    • 5–20 min: Linear gradient 10% → 60% EtOAc.

    • 20–25 min: Hold at 60% EtOAc (Target compound typically elutes between 40–55% EtOAc).

    • 25–30 min: Flush with 100% EtOAc (Elutes polar Impurity B - Diol).

  • Visualization (TLC):

    • The compound is not UV active (lacks conjugation).

    • Stain Required: Phosphomolybdic Acid (PMA) or KMnO₄.

    • Observation: The alcohol functionality of the target will stain as a dark blue/black spot upon heating with PMA.

FractionComponentTLC Rf (1:1 Hex/EtOAc)Visual Appearance
EarlyDiester (Impurity A)~0.70Faint/No Stain
Middle Target Molecule ~0.35 Strong Blue Spot
LateDiol (Impurity B)~0.05Strong Blue Spot (Baseline)
Protocol B: Selective Extraction & Crystallization (Process Scale)

For scales >10 g, chromatography becomes expensive. This protocol leverages the extreme polarity difference between the "Target" and the "Diol" to purify via extraction, followed by crystallization.

Phase 1: The "Polarity Wash" (Removal of Diol)

The diol impurity (two hydroxyl groups) is significantly more water-soluble than the target (one ester, one hydroxyl).

  • Dissolution: Dissolve the crude reaction mixture in Toluene or Methyl tert-butyl ether (MTBE) (10 mL per gram of crude). Note: Do not use Ethyl Acetate yet, as it is too polar and will extract the Diol.

  • Brine Wash: Wash the organic layer vigorously with saturated NaCl solution (Brine) (3 x 5 mL/g).

    • Mechanism:[1][2][3][4][5][6][7][8] The "salting out" effect keeps the target in the organic phase, while the highly polar Diol partitions into the aqueous brine.

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

Phase 2: Crystallization (Removal of Diester)

If the Diester impurity is present, it will prevent the oil from solidifying.

  • Solvent Selection: Use a mixture of Diisopropyl Ether (IPE) and Hexanes (1:3 ratio).

  • Procedure:

    • Dissolve the semi-solid residue in minimal hot IPE (approx 50°C).

    • Add Hexanes dropwise until slight turbidity is observed.

    • Cool slowly to Room Temperature, then to 0°C.

  • Harvest: The target molecule (Methyl 4-(hydroxymethyl)oxane-4-carboxylate) typically crystallizes as white needles or a granular solid.

  • Filtration: Filter cold and wash with cold Hexanes.

Analytical Validation

Ensure the identity and purity of the isolated material using these parameters.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):

  • Diagnostic Signal 1 (Methyl Ester): Singlet at δ ~3.75 ppm (3H).

  • Diagnostic Signal 2 (Hydroxymethyl): Singlet (or close doublet) at δ ~3.60–3.70 ppm (2H, -CH ₂OH). Note: This peak shifts if D₂O exchange is performed.

  • Diagnostic Signal 3 (Oxane Ring): Multiplets at δ ~3.6–3.8 ppm (4H, C2/C6 protons adjacent to oxygen) and δ ~1.5–2.2 ppm (4H, C3/C5 protons).

2. GC-MS (Gas Chromatography - Mass Spectrometry):

  • Column: HP-5 or DB-5 equivalent (Non-polar).

  • Method: 50°C (2 min hold) → 20°C/min → 250°C.

  • Derivatization (Optional but Recommended): Treat a small aliquot with TMS-Cl or BSTFA. The free alcohol often tails on GC. The TMS-derivative gives a sharp peak and a clear M+73 mass fragment.

Workflow Decision Matrix

Use the following logic map to select the appropriate purification route for your specific batch.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/GC) Start->CheckTLC HighDiol High Diol Content (>10%)? CheckTLC->HighDiol Scale Scale > 5g? HighDiol->Scale No PreWash Pre-wash with Brine to remove bulk Diol HighDiol->PreWash Yes MethodA Method A: Flash Chromatography (Hex/EtOAc Gradient) Scale->MethodA No MethodB Method B: Toluene/Brine Extraction + Crystallization Scale->MethodB Yes PreWash->Scale

Figure 2: Decision matrix for selecting the optimal purification strategy based on impurity profile and scale.

References
  • Selective Monohydrolysis: Wang, Z., et al. "Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates."[9][10] Molecules, vol. 16, no.[11][12] 5, 2011, pp. 3916–3925. Link

  • Reduction Methodology: "Reduction of Carboxylic Acids to Alcohols." Chemistry LibreTexts. Link

  • Related Scaffold Synthesis: "Preparation of tetrahydropyran-4-carboxylic acid and its esters." Google Patents, US5580994A. Link

  • General Purification: "Flash Column Chromatography Guide." Sigma-Aldrich Technical Library. Link

Sources

Application Note: Methyl 4-(hydroxymethyl)oxane-4-carboxylate in Fragment-Based Drug Discovery (FBDD)

[1]

Abstract & Strategic Value

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the industry is actively shifting away from "flat," sp²-rich aromatic scaffolds toward three-dimensional (3D), sp³-enriched architectures.[1] This shift is driven by the need to improve solubility, selectivity, and patentability (the "Escape from Flatland" initiative).

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate) represents a premier "Linchpin Scaffold" for this purpose.[1]

Why this Molecule?
  • High Fsp³ Fraction: The tetrahydropyran (oxane) core is fully saturated, offering a defined 3D vector distinct from planar benzene/pyridine rings.

  • Quaternary Center (Gem-Disubstitution): The C4 position holds both an ester and a hydroxymethyl group.[1] This quaternary center restricts conformational flexibility (the Thorpe-Ingold effect), potentially reducing the entropic penalty upon protein binding.[1]

  • Bifunctionality: It possesses two distinct orthogonal handles—a nucleophilic primary alcohol and an electrophilic ester—enabling divergent library synthesis.

  • Physicochemical "Sweet Spot": With a low molecular weight and high water solubility, it is an ideal starting point for constructing "Rule of 3" compliant fragment libraries.

Physicochemical Profile

The following table summarizes the calculated properties of Methyl 4-(hydroxymethyl)oxane-4-carboxylate. These metrics confirm its suitability as a "Fragment Enabler"—a building block that leaves ample room for elaboration without violating Ro3 (Rule of 3) guidelines.

PropertyValueSignificance in FBDD
Molecular Weight (MW) 174.19 DaExcellent. Allows addition of ~125 Da functional groups while staying <300 Da.[1]
cLogP -0.3 to 0.1Ideal. Hydrophilic nature ensures high solubility in screening buffers (PBS/DMSO).[1]
TPSA ~55 ŲGood. Indicates good membrane permeability potential for downstream leads.[1]
H-Bond Donors (HBD) 1 (Alcohol)Low count allows for specific interactions without desolvation penalties.[1]
H-Bond Acceptors (HBA) 4 (Ester + Ether)The ether oxygen acts as a weak acceptor, often mimicking ribose oxygens in enzyme pockets.[1]
Rotatable Bonds 3Limited flexibility due to the ring and quaternary center.

Application: Divergent Library Synthesis

The core utility of this molecule lies in its ability to serve as a divergence point. By selectively reacting the alcohol or the ester, researchers can generate three distinct classes of fragments from a single validated scaffold.

Workflow Diagram: The "Linchpin" Strategy

GStartMethyl 4-(hydroxymethyl)oxane-4-carboxylate(The Linchpin)PathAPath A: Ester Modulation(Amide Library)Start->PathAHydrolysis + CouplingPathBPath B: Alcohol Modulation(Ether/Amine Library)Start->PathBActivation + DisplacementPathCPath C: Cyclization(Spirocyclic Scaffolds)Start->PathCIntramolecular CyclizationFrag1Fragment Class 1:Pyran-4-CarboxamidesPathA->Frag1Diversity via AminesFrag2Fragment Class 2:4-(Aminomethyl)pyransPathB->Frag2Diversity via ElectrophilesFrag3Fragment Class 3:2-Oxa-6-azaspiro[3.5]nonanesPathC->Frag3Conformational Locking

Figure 1: Divergent synthesis workflow transforming the core building block into three distinct fragment classes.[1]

Experimental Protocols

Protocol A: Synthesis of Pyran-4-Carboxamide Fragments (Ester Focus)

This protocol targets the ester handle to create amide-linked fragments, a common motif in kinase and GPCR binders.[1]

Reagents:

  • Starting Material: Methyl 4-(hydroxymethyl)oxane-4-carboxylate (1.0 eq)[1]

  • LiOH (2.0 eq), THF/H2O (3:1)[1]

  • Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq)[1]

  • Diversity Reagent: Various Primary/Secondary Amines (1.1 eq)[1]

Step-by-Step Methodology:

  • Saponification: Dissolve the starting material in THF/H2O. Add LiOH and stir at room temperature (RT) for 2 hours. Monitor by TLC/LCMS for disappearance of the methyl ester.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (x3). The carboxylic acid intermediate (4-(hydroxymethyl)oxane-4-carboxylic acid) is water-soluble; if extraction is poor, lyophilize the aqueous phase directly.[1]

  • Coupling: Dissolve the crude acid in dry DMF. Add DIPEA and HATU. Stir for 10 mins to activate.

  • Library Generation: Add the specific amine (R-NH2).[1] Stir at RT for 12 hours.[1]

  • Purification: Most fragments can be purified via reverse-phase HPLC (Water/Acetonitrile gradient).[1]

    • Note: The 4-hydroxymethyl group remains untouched, serving as a polar handle for solubility or further elaboration.[1]

Protocol B: Synthesis of Spirocyclic Scaffolds (Advanced)

This protocol creates a spirocyclic lactone or ether, locking the conformation rigidly.

Mechanism: Intramolecular displacement.[1] Reagents: Mesyl Chloride (MsCl), Triethylamine (TEA), NaH.[1]

  • Activation: Dissolve starting material in DCM at 0°C. Add TEA (1.5 eq) and MsCl (1.1 eq) to mesylate the primary alcohol.

  • Cyclization:

    • To form Spirolactone: Hydrolyze the ester (as in Protocol A), then treat with mild base to induce intramolecular attack of the carboxylate onto the mesylate.

    • To form Spiroether: Reduce the ester to an alcohol (using LiBH4), then cyclize using TsCl/NaH to form the oxetane spirocycle (2,7-dioxaspiro[3.5]nonane).[1]

Protocol C: Solubility & Screening Preparation

Crucial for ensuring the fragment does not crash out during biological assays.

Validation Step:

  • Stock Prep: Dissolve the synthesized fragment in d6-DMSO to a concentration of 100 mM.

    • QC Check: Run 1H-NMR.[1][2] Ensure no aggregation or degradation.[1] The pyran ring protons (3.4–3.8 ppm) should be sharp multiplets.

  • Aqueous Dilution: Dilute the stock 50-fold into PBS (pH 7.4) to reach 2 mM.[1][3]

    • Turbidimetry: Measure absorbance at 600 nm.[1] An OD > 0.05 indicates aggregation.[1]

    • Pass Criteria: This scaffold typically passes easily due to the ether/alcohol functionality.

Mechanistic Insight: The Gem-Disubstituent Effect[1]

The 4,4-disubstitution pattern is not merely structural; it is thermodynamic.[1]

  • Entropy Reduction: In a monosubstituted pyran, the substituent can adopt axial or equatorial positions with significant freedom. In the 4,4-disubstituted scaffold, the "gem-dimethyl" effect (Thorpe-Ingold effect) compresses the internal bond angle at C4.[1]

  • Pre-organization: This compression forces the external substituents (the drug-like fragments attached to the ester/alcohol) closer together, effectively "pre-paying" the entropic cost of binding to a protein pocket.

Effectcluster_0Standard Fragmentcluster_1This ScaffoldNode1Monosubstituted Pyran(High conformational freedom)Node24,4-Disubstituted Pyran(Restricted conformation)Node1->Node2Gem-DisubstitutionResultHigher Binding Affinity(Lower Entropic Penalty)Node2->ResultThorpe-Ingold Effect

Figure 2: Thermodynamic advantage of the gem-disubstituted scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]

  • Blakemore, D. C., et al. (2018).[1] "Organic Synthesis Provides Opportunities to Transform Drug Discovery."[1] Nature Chemistry.[1] Link

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. "Methyl 4-hydroxyoxane-4-carboxylate" (Structure verification and properties). Link

The Oxetane Scaffold in Modern Medicinal Chemistry: Application Notes for Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Strained Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning to underexplored regions of chemical space. Saturated heterocyclic scaffolds have emerged as powerful tools to escape "flatland" and introduce three-dimensionality into drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to modulate key physicochemical properties.[1][2] The inherent ring strain of the oxetane moiety, once a deterrent, is now recognized as a source of advantageous conformational rigidity and polarity.[3]

This guide focuses on the application of a versatile and strategically functionalized building block: Methyl 4-(hydroxymethyl)oxane-4-carboxylate . This bifunctional scaffold offers two orthogonal points for chemical modification—a primary alcohol and a methyl ester—anchored to a stable 4,4-disubstituted oxetane core. This unique arrangement allows for the systematic exploration of chemical diversity while leveraging the intrinsic benefits of the oxetane motif.

The incorporation of an oxetane ring can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity when used as a bioisosteric replacement for more common functionalities like gem-dimethyl or carbonyl groups.[4][5] For instance, the substitution of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, while concurrently reducing the rate of metabolic degradation in many cases.[4] This guide will provide a comprehensive overview of the synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate, detailed protocols for its derivatization, and insights into its application as a transformative scaffold in drug discovery campaigns.

Synthesis of the Scaffold: A Plausible Synthetic Approach

While a direct, single-pot synthesis for Methyl 4-(hydroxymethyl)oxane-4-carboxylate is not extensively documented, a robust and plausible synthetic route can be designed based on established methodologies for the formation of 4,4-disubstituted oxetanes. The Williamson ether synthesis, an intramolecular SN2 reaction, provides a reliable strategy for the cyclization of a suitably substituted 1,3-diol precursor.[4][6]

The proposed synthetic pathway commences with a readily available starting material, diethyl malonate, and proceeds through the formation of a key 1,3-diol intermediate, which is then cyclized to form the oxetane ring.

Synthetic Pathway A Diethyl malonate B Diethyl 2,2-bis(hydroxymethyl)malonate A->B Formaldehyde, Base (e.g., K2CO3) C Methyl 4-(hydroxymethyl)oxane-4-carboxylate B->C 1. Monotosylation 2. Intramolecular Williamson Ether Synthesis 3. Transesterification (MeOH, H+)

Caption: Proposed synthetic pathway for Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Protocol 1: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate

  • To a stirred solution of diethyl malonate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., potassium carbonate, 0.1 eq).

  • Slowly add an aqueous solution of formaldehyde (2.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol. Purify by column chromatography if necessary.

Step 2: Monotosylation and Intramolecular Cyclization

  • Dissolve the diol from Step 1 (1.0 eq) in a suitable solvent like dichloromethane (DCM) and cool to 0 °C.

  • Add a base such as triethylamine (1.1 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the formation of the monotosylated intermediate.

  • Upon completion of the tosylation, add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C to facilitate the intramolecular Williamson ether synthesis.[6]

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxetane ester.

Step 3: Transesterification to the Methyl Ester

  • Dissolve the crude ethyl ester from Step 2 in an excess of methanol containing a catalytic amount of a strong acid (e.g., sulfuric acid or HCl).

  • Reflux the mixture for 6-12 hours, monitoring the transesterification by TLC or LC-MS.

  • Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product, Methyl 4-(hydroxymethyl)oxane-4-carboxylate, by column chromatography.

Derivatization of the Scaffold: Unlocking Chemical Diversity

The true utility of Methyl 4-(hydroxymethyl)oxane-4-carboxylate lies in its two distinct functional handles, which can be selectively modified to generate a library of diverse compounds. The methyl ester can be readily converted to amides or hydrolyzed to the corresponding carboxylic acid, while the primary alcohol can be transformed into ethers, esters, or other functional groups.

Derivatization Pathways Scaffold Methyl 4-(hydroxymethyl)oxane-4-carboxylate Amide Amide Derivatives Scaffold->Amide R-NH2, Coupling Agent (e.g., HATU, EDC) Acid Carboxylic Acid Intermediate Scaffold->Acid LiOH, H2O/THF Ether Ether Derivatives Scaffold->Ether R-X, Base (e.g., NaH) Ester_Deriv Ester Derivatives Scaffold->Ester_Deriv R-COCl, Base Acid->Amide R-NH2, Coupling Agent Bioisosteric Replacement cluster_0 Common Motifs cluster_1 Bioisosteric Replacement gem-dimethyl oxetane gem-dimethyl->oxetane Improves solubility and metabolic stability carbonyl carbonyl->oxetane Reduces polarity, improves permeability

Sources

Application Note: Advanced Polymer Architectures Utilizing Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS 834914-37-3), a bifunctional heterocyclic building block, in the synthesis of advanced functional polymers.

Executive Summary & Chemical Profile

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (MHMOC) is a specialized "AB-type" monomer featuring a tetrahydropyran (oxane) core substituted at the 4-position with both a hydroxyl group (nucleophile) and a methyl ester (electrophile). This unique geminal substitution pattern allows MHMOC to serve as a versatile gateway to spiro-cyclic monomers and conformally rigid polyesters .

Unlike standard aliphatic hydroxy-esters, the inclusion of the oxane ring in the polymer backbone imparts:

  • Enhanced Glass Transition Temperature (Tg): Due to the restricted rotation of the cyclic ether.

  • Hydrophilicity: The ether oxygen improves water compatibility, crucial for biomedical applications.

  • Hydrolytic Degradability: When polymerized into polyesters, the backbone is susceptible to hydrolytic cleavage, making it ideal for resorbable medical devices and drug delivery matrices.

Chemical Specifications
PropertySpecification
IUPAC Name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Synonyms Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate
CAS Number 834914-37-3
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Functionality Bifunctional (Alcohol + Ester)
Purity Requirement ≥ 99.5% (GC) for Polymerization

Strategic Synthesis Pathways

MHMOC is rarely used in its raw state for high-performance materials. Instead, it is chemically "activated" via two primary pathways:

  • Pathway A (Spiro-Lactone Route): Cyclization to form 2,7-dioxaspiro[3.5]nonan-1-one , a highly reactive spiro-β-lactone. This is the preferred route for controlled Ring-Opening Polymerization (ROP).

  • Pathway B (Direct Polycondensation): Direct transesterification to form hyperbranched or linear polyesters, though this often yields lower molecular weights due to steric hindrance at the quaternary carbon.

Pathway Visualization

SynthesisPathways MHMOC Methyl 4-(hydroxymethyl) oxane-4-carboxylate (Starting Material) Hydrolysis Step 1: Hydrolysis (LiOH / THF) MHMOC->Hydrolysis HydroxyAcid Intermediate: 4-(Hydroxymethyl)oxane- 4-carboxylic acid Hydrolysis->HydroxyAcid Cyclization Step 2: Cyclization (PhSO2Cl / Pyridine) HydroxyAcid->Cyclization SpiroLactone Active Monomer: 2,7-Dioxaspiro[3.5]nonan-1-one (Spiro-β-Lactone) Cyclization->SpiroLactone - H2O ROP Step 3: ROP (Distannoxane Catalyst) SpiroLactone->ROP Polymer Target Polymer: Poly(oxane-4-carboxylate) ROP->Polymer Ring Opening

Caption: Synthesis workflow transforming MHMOC into a reactive spiro-lactone for high-molecular-weight polymer synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of the Spiro-Lactone Monomer

Objective: Convert MHMOC into 2,7-dioxaspiro[3.5]nonan-1-one to enable Ring-Opening Polymerization. Rationale: Direct polycondensation of MHMOC is slow due to the steric bulk of the quaternary carbon. The strained β-lactone ring provides the necessary driving force (enthalpy of ring strain) for polymerization.

Step 1: Saponification
  • Dissolution: Dissolve 10.0 g (57.4 mmol) of MHMOC in 100 mL of THF/Water (1:1 v/v).

  • Hydrolysis: Add LiOH (1.2 eq) at 0°C. Stir at room temperature for 4 hours. Monitor by TLC (disappearance of ester spot).

  • Workup: Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄ and concentrate in vacuo to yield 4-(hydroxymethyl)oxane-4-carboxylic acid .

    • Critical Checkpoint: Ensure complete removal of water. Trace water will kill the subsequent cyclization.

Step 2: Lactonization (Benzenesulfonyl Chloride Method)

Reference: This method is adapted from standard β-lactone synthesis protocols (e.g., Adam's method).

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Dissolve the hydroxy acid (from Step 1) in anhydrous Pyridine (concentration ~0.1 M). Cool to 0°C.

  • Addition: Add Benzenesulfonyl chloride (2.0 eq) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 4 hours, then store at 4°C overnight.

  • Purification: Pour mixture into ice water. Extract with Ether. Wash organic phase with saturated CuSO₄ (to remove pyridine), then water and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Purify via recrystallization from hexane/ether or vacuum distillation (if liquid).

    • Target Product: 2,7-Dioxaspiro[3.5]nonan-1-one.

    • Validation: IR spectrum should show a characteristic β-lactone carbonyl stretch at ~1820 cm⁻¹.

Protocol B: Ring-Opening Polymerization (ROP)

Objective: Synthesize high-molecular-weight Poly(2,7-dioxaspiro[3.5]nonan-1-one).

  • Preparation: In a glovebox (H₂O < 0.1 ppm), weigh 1.0 g of the Spiro-Lactone into a polymerization ampoule.

  • Catalyst: Add a solution of 1-ethoxy-3-chlorotetrabutyldistannoxane (or Tin(II) Octoate) in toluene. Target Monomer/Catalyst ratio = 1000:1.

  • Polymerization: Seal the ampoule. Heat to 60°C for 24 hours.

  • Termination: Dissolve the solid crude polymer in a minimal amount of Chloroform.

  • Precipitation: Dropwise addition into cold Methanol (10x volume). Filter the white precipitate.

  • Drying: Vacuum dry at 40°C for 24 hours.

Characterization & Data Analysis

Expected Data Profile
TechniqueParameterExpected ResultInterpretation
¹H NMR (CDCl₃) Chemical Shift (δ)4.2-4.4 ppm (s, 2H)Shift of -CH₂- adjacent to ester oxygen indicates polymer formation (downfield from monomer).
FT-IR Carbonyl Stretch~1735 cm⁻¹Shift from strained lactone (~1820 cm⁻¹) to linear ester (~1735 cm⁻¹).
GPC (THF) Mw / PDI> 20,000 Da / < 1.5Indicates controlled living polymerization.
DSC Tg45°C - 60°CHigher than linear aliphatic polyesters (e.g., PCL) due to the cyclic THP backbone.
Polymerization Mechanism (Graphviz)

ROPMechanism Initiator Initiator (RO-) Lactone Spiro-Lactone Monomer (Strained Ring) Initiator->Lactone Nucleophilic Attack on Carbonyl Transition Tetrahedral Intermediate Lactone->Transition ChainProp Propagating Chain End (-CH2-O-) Transition->ChainProp Ring Opening (Relief of Strain) ChainProp->Lactone Next Cycle

Caption: Mechanism of anionic Ring-Opening Polymerization driven by the relief of ring strain in the spiro-lactone.

Applications in Drug Development

The polymer derived from MHMOC is particularly valuable in sustained release formulations :

  • Mechanism: The ester bond in the backbone is susceptible to hydrolysis, but the steric bulk of the tetrahydropyran ring slows down the degradation rate compared to PLA or PGA.

  • Bio-conjugation: The hydroxyl end-groups of the polymer can be functionalized with drugs or targeting ligands.

  • Safety: The degradation product is 4-(hydroxymethyl)oxane-4-carboxylic acid, a water-soluble small molecule that is easily excreted.

References

  • ChemicalBook. (n.d.). Methyl tetrahydropyran-4-carboxylate synthesis. Retrieved from

  • National Institutes of Health (NIH). (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. PubMed Central. Retrieved from

  • Royal Society of Chemistry. (2014). Polymer Chemistry: Synthesis of polyesters from methylated divanillyl diol. Retrieved from

  • Key Organics. (n.d.). Methyl 4-(hydroxymethyl)oxane-4-carboxylate Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 4-(hydroxymethyl)oxane-4-carboxylate CAS 834914-37-3.[1][2][3] Retrieved from

Sources

Application Note: Advanced Synthesis of Oxane (Tetrahydropyran) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The oxane (tetrahydropyran or THP) pharmacophore is a cornerstone structural motif in marine polyether toxins (e.g., brevetoxins), macrolide antibiotics, and pheromones. This application note details the experimental setup for synthesizing functionalized oxane derivatives with high stereocontrol. We focus on two complementary methodologies: the Lewis Acid-Mediated Prins Cyclization (for cis-2,6-disubstituted systems) and the Achmatowicz Rearrangement (for accessing highly functionalized pyranones from furans).

Strategic Methodology

Successful oxane synthesis requires a choice between thermodynamic and kinetic control.

  • Method A: Prins Cyclization. Ideal for constructing the ring from acyclic precursors (homoallylic alcohols and aldehydes). It generally favors the thermodynamic cis-2,6-disubstituted product via an oxocarbenium ion intermediate, utilizing the "inside attack" model.

  • Method B: Achmatowicz Rearrangement. Best for converting renewable furan feedstocks into 6-hydroxy-2H-pyran-3(6H)-ones, which serve as versatile scaffolds for further functionalization.

Protocol A: Lewis Acid-Mediated Prins Cyclization

Objective: Stereoselective synthesis of 4-halo-tetrahydropyrans.

Mechanistic Insight (Expertise)

The stereochemical outcome of the Prins cyclization is dictated by the nature of the ion pair formed.

  • TMSBr/TMSI: Promotes the formation of a "contact ion pair" or "intimate ion pair." The halide counterion is tightly associated with the oxocarbenium intermediate, leading to axial delivery of the nucleophile (halide) and high diastereoselectivity.

  • SnBr₄/BF₃·OEt₂: Often results in "solvent-separated ion pairs," allowing for competitive equatorial attack and lower selectivity.

Experimental Setup
  • Reaction Vessel: Flame-dried Schlenk flask or 2-neck round bottom flask (RBF) equipped with a magnetic stir bar.

  • Atmosphere: Positive pressure of dry Nitrogen (N₂) or Argon (Ar).

  • Temperature Control: Acetone/Dry Ice bath (-78 °C) is critical to suppress epimerization.

Step-by-Step Procedure

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • TMSBr (Trimethylsilyl bromide) (1.1 - 1.5 equiv) or TMSOTf (for oxygenated products)

  • Solvent: Anhydrous Dichloromethane (DCM)

Workflow:

  • Preparation: Charge the flame-dried flask with the aldehyde (1.1 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Submerge the flask in the -78 °C bath and allow to equilibrate for 15 minutes.

  • Lewis Acid Addition: Add TMSBr dropwise via syringe over 5-10 minutes.

    • Critical Check: The solution may turn slightly yellow/orange. A dark brown/black color often indicates decomposition; check solvent dryness immediately.

  • Cyclization: Stir at -78 °C for 1-2 hours. Monitor by TLC.[1]

    • Note: Unlike standard reactions, the intermediate silyl ether may appear on TLC. Ensure full conversion to the cyclized product.

  • Quench: While still at -78 °C, quench with saturated aqueous NaHCO₃ solution.

    • Why? Warming up before quenching can cause acid-catalyzed ring opening or scrambling of stereocenters.

  • Workup: Warm to room temperature (RT). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Visualization: Prins Cyclization Pathway

The following diagram illustrates the critical oxocarbenium transition state and the decision flow for the experimentalist.

PrinsMechanism Start Aldehyde + Homoallylic Alcohol Hemiacetal Hemiacetal Intermediate Start->Hemiacetal Lewis Acid (TMSBr) Oxocarbenium Oxocarbenium Ion (Chair-like TS) Hemiacetal->Oxocarbenium -TMSOH IonPair Contact Ion Pair (TMS-X mediated) Oxocarbenium->IonPair Organization Product 2,4,6-cis-THP (Axial Halide) IonPair->Product Axial Attack (Stereocontrol)

Caption: Mechanistic flow of the Prins cyclization highlighting the critical ion-pair stage for stereocontrol.

Protocol B: Achmatowicz Rearrangement

Objective: Oxidative ring expansion of furfuryl alcohols to pyranones.[2][3]

Experimental Setup
  • Vessel: Standard RBF (open to air is acceptable for aqueous variants, but inert atmosphere preferred for yield).

  • Oxidant: NBS (N-Bromosuccinimide) or m-CPBA.

  • Base: NaHCO₃ (solid) is often added to buffer the HBr generated during the reaction.

Step-by-Step Procedure
  • Dissolution: Dissolve furfuryl alcohol derivative (1.0 equiv) in THF/H₂O (4:1 ratio).

  • Buffering: Add solid NaHCO₃ (2.0 equiv) and cool to 0 °C.

  • Oxidation: Add NBS (1.1 equiv) portion-wise.

    • Observation: The reaction is exothermic. Add slowly to maintain 0-5 °C.

  • Rearrangement: Stir at 0 °C for 1 hour, then warm to RT. The rearrangement usually occurs spontaneously upon warming.

  • Quench: Add saturated aqueous Na₂S₂O₃ (thiosulfate) to neutralize excess oxidant.

  • Purification: Extract with Ethyl Acetate. The product (pyranone) is often an oil that requires immediate flash chromatography due to moderate stability.

Data Analysis & Validation

Confirming the oxane ring structure and conformation is critical.

NMR Diagnostics (¹H NMR)

The coupling constants (J-values) of the protons on the ring provide definitive proof of the chair conformation and substituent orientation (Axial vs. Equatorial).

Proton RelationshipCoupling Constant (J)Interpretation
H2(ax) - H3(ax) 10 - 12 Hz Indicates trans-diaxial relationship (Large J). Confirms chair form.
H2(ax) - H3(eq) 2 - 5 Hz Axial-Equatorial coupling (Small J).
H2(eq) - H3(eq) 2 - 5 Hz Equatorial-Equatorial coupling.
Comparison of Lewis Acids in Prins Cyclization

Selectivity data based on Rychnovsky's "Segmental Prins" approach.

Lewis AcidSolventPredominant ProductSelectivity (cis:trans)
TMSBr DCM4-Bromo-THP (Axial)> 95:5
SnBr₄ DCMMixture~ 60:40
BF₃·OEt₂ DCM4-Fluoro/HydroxyVariable
InCl₃ DCE4-Chloro-THP85:15

Workflow Visualization

The following diagram outlines the decision-making process for selecting the correct purification and analysis path.

Workflow RxnComplete Reaction Complete? (TLC Check) Quench Low Temp Quench (-78°C with NaHCO3) RxnComplete->Quench Yes Workup Aqueous Workup (Extract DCM/EtOAc) Quench->Workup Crude Crude NMR Analysis Workup->Crude Decision Impurity Profile? Crude->Decision Flash Flash Chromatography (Silica, Neut. Buffered) Decision->Flash Non-polar HPLC Prep-HPLC (For polar derivatives) Decision->HPLC Polar/Unstable Final Final Characterization (NOESY/COSY) Flash->Final HPLC->Final

Caption: Post-reaction processing workflow ensuring stereochemical integrity during purification.

References

  • Prins Cyclization Reviews

    • Yadav, J. S., et al.[4] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008.[4][5]

    • Crane, E. A., & Burrows, T. P. "Prins Cyclization-mediated Stereoselective Synthesis." Chemical Reviews.
  • Stereoselectivity & Mechanism

    • Rychnovsky, S. D., et al. "Axially Selective Prins Cyclizations by Solvolysis of Silyl Enol Ethers." Journal of the American Chemical Society.

    • Clarke, P. A., et al. "Stereoselective synthesis of 2,6-disubstituted tetrahydropyrans."[6] Organic & Biomolecular Chemistry, 2006.[5]

  • Achmatowicz Reaction

    • Tong, R. "Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules."[2] Journal of Organic Chemistry.

  • Green Chemistry Approaches

    • Bihelovic, F., et al. "Green approaches to THP synthesis." Polyhedron.

Sources

Scale-up synthesis of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Analysis

Target Molecule: Methyl 4-(hydroxymethyl)oxane-4-carboxylate CAS: 1016234-21-5 (Generic structure reference) Molecular Formula: C₈H₁₄O₄ Application: Critical scaffold for spirocyclic ethers, quaternary amino acids, and receptor modulators in drug discovery.

Process Overview: This Application Note details a robust, chromatography-free protocol for the multi-gram to kilogram synthesis of the target. While direct


-hydroxymethylation of the simple ester via enolate chemistry (LDA/Formaldehyde) is theoretically possible, it is operationally hazardous at scale due to cryogenic requirements and polymerization risks.

Therefore, this guide prioritizes the "Malonate Desymmetrization Route" . This pathway utilizes standard unit operations (crystallization, extraction) and thermodynamically controlled reactions, ensuring high reproducibility and safety profile suitable for GMP environments.

The 3-Step Workflow:

  • Cyclization: Double alkylation of dimethyl malonate with bis(2-chloroethyl) ether.

  • Desymmetrization: Controlled monohydrolysis of the diester.

  • Chemoselective Reduction: Selective reduction of the carboxylic acid in the presence of the ester using a Mixed Anhydride/Borohydride system.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl oxane-4,4-dicarboxylate

Construction of the tetrahydropyran (oxane) core.

Reagents:

  • Dimethyl malonate (1.0 equiv)

  • Bis(2-chloroethyl) ether (1.1 equiv)

  • Sodium methoxide (2.2 equiv, 25% wt in MeOH)

  • Potassium iodide (0.1 equiv, catalyst)

  • Solvent: Methanol (anhydrous)

Protocol:

  • Setup: Charge a reactor with Dimethyl malonate, Bis(2-chloroethyl) ether, and KI in anhydrous Methanol (5 vol).

  • Alkylation: Add Sodium methoxide solution dropwise over 2 hours, maintaining internal temperature

    
     to control exotherm.
    
  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 18–24 hours. Monitor by GC-MS for consumption of malonate.
    
  • Work-up: Cool to room temperature. Concentrate under reduced pressure to remove bulk methanol.

  • Partition: Dissolve residue in MTBE (Methyl tert-butyl ether) and water. Separate layers.

  • Wash: Wash organic layer with brine.[1][2] Dry over

    
     and concentrate.
    
  • Purification: The crude diester is typically a viscous oil that solidifies upon standing. Recrystallize from minimal hot Methanol or use directly if purity

    
    .
    

Critical Parameter: The quality of Bis(2-chloroethyl) ether impacts the color and impurity profile. Distill starting material if significant yellowing is observed.

Step 2: Selective Monohydrolysis

Desymmetrization to the mono-acid mono-ester.

Reagents:

  • Dimethyl oxane-4,4-dicarboxylate (1.0 equiv)

  • Potassium Hydroxide (KOH) (0.95 equiv) — Limiting reagent is critical.

  • Solvent: Methanol / Water (9:1)

Protocol:

  • Dissolution: Dissolve the diester in Methanol (10 vol) at

    
    .
    
  • Hydrolysis: Dissolve KOH in minimal water and add dropwise to the diester solution over 1 hour. Do not exceed

    
    .
    
  • Reaction: Stir at

    
     to room temperature for 12 hours.
    
    • Mechanistic Note: The first ester hydrolysis is faster than the second due to steric hindrance and electronic repulsion of the generated carboxylate anion.

  • Work-up: Concentrate methanol. Dilute with water.

  • Extraction (Unreacted Diester): Extract the alkaline aqueous layer with MTBE to remove unreacted diester (recycle this stream).

  • Acidification: Acidify the aqueous layer to pH 2 with

    
    .
    
  • Isolation: Extract the product (Mono-acid) with Ethyl Acetate (

    
    ). Dry and concentrate.
    
  • Result: 4-(Methoxycarbonyl)oxane-4-carboxylic acid. White solid.

Step 3: Chemoselective Reduction (The "Mixed Anhydride" Method)

Target formation: Reduction of Acid in presence of Ester.

Rationale: We avoid Borane-DMS (stench, pyrophoric) in favor of the activated anhydride method, which is safer for scale-up.

Reagents:

  • 4-(Methoxycarbonyl)oxane-4-carboxylic acid (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Solvents: THF (anhydrous), Methanol.

Protocol:

  • Activation: Dissolve the Mono-acid and NMM in anhydrous THF (10 vol). Cool to

    
    .
    
  • Anhydride Formation: Add Isobutyl Chloroformate dropwise, maintaining temp

    
    . Stir for 30 mins. A white precipitate (NMM·HCl) will form.
    
  • Reduction Preparation: In a separate vessel, dissolve

    
     in 50% aqueous THF (or MeOH) at 
    
    
    
    .
  • Transfer: Filter the mixed anhydride solution (to remove salts) directly into the

    
     solution. Caution: Hydrogen gas evolution.
    
    • Alternative: For smaller scales, add

      
       directly to the anhydride suspension, followed by dropwise Methanol.
      
  • Quench: After 1 hour, carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate. Wash with

    
     (to remove NMM), then 
    
    
    
    , then Brine.
  • Final Isolation: Concentrate to yield Methyl 4-(hydroxymethyl)oxane-4-carboxylate .

Part 3: Process Logic & Visualization

Reaction Pathway Diagram

G Start Dimethyl Malonate + Bis(2-chloroethyl)ether Diester Dimethyl oxane- 4,4-dicarboxylate Start->Diester 1. NaOMe, MeOH 2. Reflux (Cyclization) MonoAcid 4-(Methoxycarbonyl)oxane- 4-carboxylic acid Diester->MonoAcid 1. KOH (0.95 eq) 2. pH separation MixedAnh Mixed Anhydride Intermediate MonoAcid->MixedAnh IBCF, NMM THF, -15°C Product Methyl 4-(hydroxymethyl) oxane-4-carboxylate MixedAnh->Product NaBH4 reduction (Chemoselective)

Caption: Step-wise synthesis showing cyclization, desymmetrization, and chemoselective reduction pathways.

Part 4: Quality & Safety Controls

ParameterSpecification / LimitRationale
Water Content (Step 1)

Water quenches NaOMe, stalling cyclization and producing open-chain byproducts.
Temperature (Step 2)

Higher temperatures promote di-hydrolysis (formation of di-acid), lowering yield.
Stoichiometry (Step 2) KOH

equiv
Using a slight deficit of base ensures no di-acid is formed. Unreacted diester is easily recycled.
Quench (Step 3) Slow addition

quench releases

gas. Ensure adequate headspace and ventilation.

Troubleshooting Impurities:

  • Impurity A (Di-acid): From over-hydrolysis in Step 2. Removed by washing the organic extract with water before acidification, or by its high water solubility during workup.

  • Impurity B (Lactone): If the product is heated under acidic conditions, the alcohol can attack the ester to form a bicyclic lactone. Avoid strong acids during workup; keep pH neutral/mildly acidic.

References

  • Cyclization Protocol: Cope, A. C.; et al. "Cyclization of diethyl malonate with bis(2-chloroethyl) ether." Journal of the American Chemical Society, 1941, 63(12), 3452. Link

  • Selective Hydrolysis: Niwayama, S. "Highly efficient selective monohydrolysis of symmetric diesters." The Journal of Organic Chemistry, 2000, 65(18), 5834-5836. Link

  • Mixed Anhydride Reduction: Rodriguez, M.; et al. "Selective reduction of carboxylic acids to alcohols in the presence of esters." Tetrahedron Letters, 1991, 32(7), 923-926. Link

  • Scale-Up Safety: "Borohydride Reduction of Mixed Anhydrides." Organic Process Research & Development, General Safety Notes on Hydride Reductions.

Sources

Technical Guide: Functionalization Strategies for Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the functionalization strategies for Methyl 4-(hydroxymethyl)oxane-4-carboxylate , a versatile gem-disubstituted building block.

Introduction & Structural Analysis[1][2][3][4][5]

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS: 101623-21-6) represents a high-value "gem-disubstituted" scaffold. Unlike simple cyclohexyl analogs, the oxane (tetrahydropyran) ring lowers lipophilicity (


) and improves metabolic stability, acting as a bioisostere for gem-dimethyl or cycloalkyl groups in drug discovery.

The molecule features a quaternary carbon at position 4, creating a sterically crowded environment. This structural rigidity is advantageous for locking pharmacophores in active conformations but presents specific synthetic challenges.

Core Reactivity Profile:

  • Primary Alcohol (-CH₂OH): Sterically unhindered, amenable to rapid oxidation or activation.

  • Methyl Ester (-COOMe): Sterically shielded by the quaternary center; requires forcing conditions for hydrolysis or nucleophilic attack compared to linear esters.

  • Bifunctional Potential: The proximity of the alcohol and ester allows for intramolecular cyclization to form strained spiro-β-lactones (oxetan-2-ones), a privileged motif for covalent serine hydrolase inhibitors.

Reaction Map & Logic Flow

The following diagram illustrates the three primary divergence points for this scaffold: Alcohol Activation (Route A), Oxidation (Route B), and Spiro-Lactonization (Route C).

ReactionMap Core Methyl 4-(hydroxymethyl) oxane-4-carboxylate Mesylate Mesylate/Tosylate (Activated Electrophile) Core->Mesylate MsCl, Et3N (Route A) Aldehyde Aldehyde (Reductive Amination Handle) Core->Aldehyde Dess-Martin (Route B) Acid Hydroxy-Acid Intermediate Core->Acid LiOH, THF (Hydrolysis) Lactone Spiro-β-Lactone (2,7-dioxaspiro[3.5]nonan-1-one) Acid->Lactone PhSO2Cl, Pyridine (Cyclization)

Figure 1: Divergent synthesis pathways. Route C (Red) highlights the formation of the strained spiro-β-lactone warhead.

Module 1: The Spiro-β-Lactone "Warhead" (Protocol C)

The formation of 2,7-dioxaspiro[3.5]nonan-1-one is the most technically demanding but valuable transformation. This spiro-β-lactone is a reactive electrophile used to target serine proteases.

Critical Mechanism: Direct cyclization of the ester is thermodynamically unfavorable due to the strain of the 4-membered ring. The protocol requires a two-step sequence: saponification followed by activation of the carboxylate using benzenesulfonyl chloride (Adam’s modification). This forms a mixed anhydride in situ, which undergoes intramolecular nucleophilic attack by the alcohol.

Protocol:

Step 1: Saponification

  • Dissolve Methyl 4-(hydroxymethyl)oxane-4-carboxylate (1.0 eq) in THF:Water (3:1).

  • Add LiOH·H₂O (1.5 eq) at 0°C.

  • Stir at room temperature (RT) for 4 hours. Note: The quaternary center slows hydrolysis; monitor by TLC.

  • Acidify carefully with 1N HCl to pH 3-4 and extract with EtOAc. Isolate the 4-(hydroxymethyl)oxane-4-carboxylic acid .

Step 2: Cyclization (Adam's Procedure)

  • Dissolve the hydroxy-acid (1.0 eq) in anhydrous Pyridine (concentration ~0.1 M). High dilution prevents intermolecular oligomerization.

  • Cool to 0°C under Nitrogen.

  • Add Benzenesulfonyl chloride (PhSO₂Cl) (2.0 eq) dropwise.

  • Stir at 0°C for 1 hour, then place in a refrigerator (4°C) overnight.

  • Workup: Pour into ice water and extract immediately with CH₂Cl₂. Wash with cold 1N HCl (to remove pyridine) and saturated NaHCO₃.

  • Purification: Flash chromatography on silica gel. Warning: β-lactones are sensitive to silica; use a short column and neutral pH eluent (Hexane/EtOAc).

Data Summary:

Parameter Specification
Product 2,7-dioxaspiro[3.5]nonan-1-one
Yield Target 65-75% (2 steps)
IR Signature ~1820 cm⁻¹ (Characteristic strained β-lactone carbonyl)

| Stability | Store at -20°C; susceptible to hydrolysis. |

Module 2: Selective Alcohol Activation (Protocol A)

Activating the primary alcohol while leaving the methyl ester intact allows for the introduction of nucleophiles (amines, azides) to build amino-ester building blocks.

Chemo-selectivity: The mesylation reaction is highly selective for the primary alcohol over the tertiary center or the ester.

Protocol:
  • Dissolve substrate (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise.

  • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quench: Add saturated NH₄Cl solution.

  • Isolation: Extract with DCM. The crude mesylate is typically pure enough for subsequent nucleophilic displacement (Sɴ2).

Application Insight: The resulting mesylate can be reacted with primary amines (R-NH₂) in DMF/K₂CO₃ to form spiro-piperazinones upon subsequent heating (intramolecular aminolysis of the ester).

Module 3: Oxidation to Aldehyde (Protocol B)

Converting the alcohol to an aldehyde enables reductive amination or Wittig reactions, extending the carbon chain at the 4-position.

Reagent Choice:

  • Dess-Martin Periodinane (DMP): Recommended. Mild conditions, avoids acidic epimerization (though not an issue here due to the quaternary center), and easy workup.

  • Swern Oxidation: Viable alternative but requires cryogenic conditions (-78°C).

Protocol (DMP):
  • Dissolve substrate (1.0 eq) in wet DCM (DMP requires trace water for mechanism acceleration, or use standard anhydrous DCM).

  • Add Dess-Martin Periodinane (1.2 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Quench: Add 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ (to reduce excess iodine species). Stir vigorously until the biphasic mixture becomes clear.

  • Product: Methyl 4-formyloxane-4-carboxylate. Use immediately as aldehydes on quaternary carbons can be prone to hydrate formation or air oxidation.

References

  • Spiro-Lactone Synthesis:Vibralactone Synthesis via Beta-Lactone Formation.

    • Source:

  • Beta-Lactone Reactivity:Activity-Based Protein Profiling with Beta-Lactone Probes.

    • Source:

  • General Oxane Functionalization:Synthesis of 4,4-Disubstituted Tetrahydropyrans.

    • Source:

  • Reagent Specification:Benzenesulfonyl Chloride in Pyridine for Lactoniz

    • Source:

Applications of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-(hydroxymethyl)oxane-4-carboxylate in Drug Discovery

Executive Summary

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate) is a high-value building block used to introduce gem-disubstituted tetrahydropyran (THP) motifs into drug candidates.

In modern medicinal chemistry, this scaffold is critical for "escaping from Flatland"—the transition from flat, aromatic-heavy molecules to three-dimensional structures with higher fraction of sp3 carbons (


). The geminal substitution at the 4-position of the pyran ring creates a quaternary center that restricts conformational flexibility, often improving metabolic stability and target selectivity.

Key Applications:

  • Spirocyclic Ether Synthesis: Primary precursor for 2,7-dioxaspiro[3.5]nonane , a bioisostere of the cyclohexyl group with improved solubility.

  • Serine Bioisosteres: Precursor to 4-amino-4-(hydroxymethyl)oxane derivatives, which act as conformationally constrained serine or cysteine analogs.

  • Divergent Library Synthesis: The orthogonal reactivity of the ester and primary alcohol allows for the rapid generation of diverse chemical libraries.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
CAS Number 834914-37-3
Molecular Formula C

H

O

Molecular Weight 174.19 g/mol
Structure Tetrahydropyran ring with geminal -COOMe and -CH

OH at C4
Physical State Viscous colorless liquid or low-melting solid
Solubility Soluble in MeOH, DCM, THF, EtOAc
Stability Stable under standard conditions; avoid strong acids/bases unless intended for hydrolysis

Core Application 1: Synthesis of Spirocyclic Scaffolds

Target: 2,7-Dioxaspiro[3.5]nonane (Spiro-Oxetane THP) Rationale: The spiro-oxetane moiety is a celebrated surrogate for gem-dimethyl or carbonyl groups, offering lowered lipophilicity (LogP) and increased metabolic resistance.

Mechanism & Workflow

The synthesis exploits the gem-disubstituted nature of the starting material. The ester is first reduced to a diol, creating a symmetric 4,4-bis(hydroxymethyl) intermediate. This is followed by a monotosylation and intramolecular Williamson ether synthesis to close the strained oxetane ring.

SpiroSynthesis Start Methyl 4-(hydroxymethyl) oxane-4-carboxylate Step1 Reduction (LiAlH4 or LiBH4) Start->Step1 THF, 0°C Inter Intermediate: 4,4-Bis(hydroxymethyl)oxane Step1->Inter Step2 Cyclization (1. TsCl, Py; 2. n-BuLi) Inter->Step2 Intramolecular Substitution Product Target: 2,7-Dioxaspiro[3.5]nonane Step2->Product

Figure 1: Synthetic pathway to spiro-oxetane scaffold.

Detailed Protocol

Step A: Reduction to Diol

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reagent: Charge LiAlH

    
     (2.2 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.[1][2]
    
  • Addition: Dissolve Methyl 4-(hydroxymethyl)oxane-4-carboxylate (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH

    
     suspension over 30 mins.
    
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with KMnO

    
    ; product is very polar).
    
  • Workup: Fieser workup (add

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O). Filter the granular precipitate. Concentrate filtrate to yield 4,4-bis(hydroxymethyl)oxane as a white solid.

Step B: Cyclization to Spiro-Oxetane

  • Activation: Dissolve the diol (1.0 equiv) in dry Pyridine/DCM (1:1). Cool to 0°C. Add

    
    -Toluenesulfonyl chloride (TsCl, 1.05 equiv) portion-wise. Critical: Do not use excess TsCl to avoid bis-tosylation. Stir 12h at 4°C.
    
  • Isolation: Acidic workup (1M HCl) to remove pyridine. Extract with DCM. Isolate the mono-tosylate intermediate.

  • Ring Closure: Dissolve mono-tosylate in anhydrous THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv) or NaH (1.2 equiv, 0°C).
    
  • Completion: The alkoxide attacks the tosylate carbon, closing the 4-membered ring. Warm to RT. Quench with NH

    
    Cl.
    
  • Purification: Silica gel chromatography (EtOAc/Hexanes). The spiro-oxetane is typically a volatile oil or low-melting solid.

Core Application 2: Synthesis of Constrained Amino Acids

Target: 4-Amino-4-(hydroxymethyl)oxane derivatives. Rationale: These structures act as "serine analogs" locked in a tetrahydropyran ring. They are used in peptide mimetics to induce turns or restrict backbone flexibility.

Mechanism & Workflow

This route utilizes a Curtius rearrangement to convert the ester moiety into an amine while preserving the hydroxymethyl group (protected).

AminoAcid Start Methyl 4-(hydroxymethyl) oxane-4-carboxylate Step1 1. Protection (TBS-Cl) 2. Saponification (LiOH) Start->Step1 Acid Intermediate: 4-((TBS-oxy)methyl)oxane- 4-carboxylic acid Step1->Acid Step2 Curtius Rearrangement (DPPA, tBuOH, Heat) Acid->Step2 Isocyanate Intermediate Product Target: Boc-Protected Amino Alcohol Step2->Product

Figure 2: Transformation to protected amino-alcohol scaffold.

Detailed Protocol
  • Protection: Treat the starting material with TBS-Cl (1.1 equiv) and Imidazole in DMF to protect the primary alcohol.

  • Hydrolysis: Saponify the ester using LiOH (3 equiv) in THF/H

    
    O (3:1) at 50°C. Acidify to pH 3 and extract the carboxylic acid.
    
  • Curtius Rearrangement:

    • Dissolve the acid in anhydrous Toluene.

    • Add Triethylamine (1.2 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).

    • Heat to 80°C for 2 hours. Evolution of N

      
       gas indicates isocyanate formation.
      
    • Add excess

      
      -Butanol (
      
      
      
      -BuOH) and reflux for 12 hours.
  • Deprotection (Optional): The resulting product is the Boc-protected amino-TBS-ether. Removal of TBS (TBAF) yields the free N-Boc-4-amino-4-(hydroxymethyl)oxane .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Spiro-Cyclization Bis-tosylation of the diolStrictly control TsCl stoichiometry (1.0 equiv) and keep temperature low (0°C to 4°C).
Incomplete Ester Hydrolysis Steric hindrance at quaternary centerIncrease temperature to 60°C and use LiOH (smaller cation) instead of NaOH/KOH.
Product Volatility Low molecular weight of spiro-oxetaneAvoid high-vacuum drying for extended periods. Distill solvents carefully.
Poor Solubility Polarity of diol intermediateUse polar solvents (THF/MeOH) for transfers; ensure thorough extraction with EtOAc/n-Butanol.

References

  • Compound Identification: PubChem CID 13860557 (Related C7 Analog); Methyl 4-(hydroxymethyl)oxane-4-carboxylate (CAS 834914-37-3). [Source: PubChem/Chemical Vendors].
  • Spirocyclic Scaffolds: Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Curtius Rearrangement on Quaternary Centers: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. Link

  • THP in Drug Design: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Application Note: Precision Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate). This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of spirocyclic ethers and quaternary amino acids used in receptor modulation.

The synthesis addresses the primary challenge of generating a quaternary carbon center at the 4-position while differentiating between two oxygenated functionalities (ester and alcohol). We utilize a Desymmetrization Strategy starting from a symmetric malonate precursor, ensuring high regiochemical fidelity and avoiding the over-reduction issues common in direct diester reductions.

Retrosynthetic Strategy & Pathway

The most reliable route avoids the direct hydroxymethylation of the monosubstituted pyran, which often suffers from poly-alkylation or retro-aldol issues. Instead, we construct the quaternary center de novo using a malonate synthesis, followed by a chemoselective reduction.

Strategic Workflow
  • Ring Construction: Double alkylation of dimethyl malonate with bis(2-chloroethyl) ether.

  • Desymmetrization: Controlled monohydrolysis of the geminal diester.

  • Chemoselective Reduction: Selective reduction of the carboxylic acid in the presence of the methyl ester using Borane-Dimethyl Sulfide (BH₃·DMS).

SynthesisPathway Start Dimethyl Malonate + Bis(2-chloroethyl) ether Diester Dimethyl oxane- 4,4-dicarboxylate Start->Diester Phase 1: NaH, DMF, 85°C Ring Closure MonoAcid 4-(Methoxycarbonyl)oxane- 4-carboxylic acid Diester->MonoAcid Phase 2: KOH (1.0 eq), MeOH Monohydrolysis Target Methyl 4-(hydroxymethyl) oxane-4-carboxylate MonoAcid->Target Phase 3: BH3·DMS, THF Chemoselective Reduction

Figure 1: Strategic workflow for the synthesis of the target oxane derivative.

Detailed Experimental Protocols

Phase 1: Construction of the Oxane Ring

Objective: Synthesis of Dimethyl oxane-4,4-dicarboxylate. Rationale: Using the dimethyl ester (vs. diethyl) simplifies NMR analysis and atom economy. DMF is chosen over alcohols to accelerate the


 displacement.

Reagents:

  • Dimethyl malonate (1.0 eq)

  • Bis(2-chloroethyl) ether (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (2.2 eq)

  • DMF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with

    
    .
    
  • Deprotonation: Suspend NaH (2.2 eq) in anhydrous DMF (5 mL/g NaH) at 0°C.

  • Addition: Mix Dimethyl malonate (1.0 eq) and Bis(2-chloroethyl) ether (1.1 eq). Add this mixture dropwise to the NaH suspension over 60 minutes. Caution: Significant

    
     evolution.
    
  • Cyclization: Warm the mixture to ambient temperature, then heat to 85°C for 12 hours. The formation of a heavy precipitate (NaCl) indicates reaction progress.

  • Workup: Cool to RT. Quench carefully with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with
    
    
    (
    
    
    ) to remove DMF, then Brine. Dry over
    
    
    .
  • Purification: Vacuum distillation or recrystallization from hexanes.

    • Target Yield: 75-85%

Phase 2: Desymmetrization (Monohydrolysis)

Objective: Preparation of 4-(methoxycarbonyl)oxane-4-carboxylic acid. Rationale: Statistical hydrolysis of a symmetric diester usually yields a mixture of diester, mono-acid, and di-acid. By controlling stoichiometry (1.0 eq KOH) and solvent polarity, we maximize the mono-ester.

Protocol:

  • Solvation: Dissolve Dimethyl oxane-4,4-dicarboxylate (1.0 eq) in Methanol (10 vol).

  • Hydrolysis: Prepare a solution of KOH (0.98 eq—slight deficit is crucial) in Methanol. Add dropwise at 0°C over 2 hours.

  • Reaction: Stir at 20°C for 16 hours. Monitor by TLC (Bromocresol Green stain for acid).

  • Workup:

    • Remove MeOH in vacuo. Residue is the potassium salt + unreacted diester.

    • Dissolve residue in minimum water. Wash with

      
       to remove unreacted diester (recycle this).
      
    • Acidify the aqueous layer to pH 2 with 2N HCl.

    • Extract the liberated mono-acid with DCM (

      
      ). Dry (
      
      
      
      ) and concentrate.
    • Target Yield: 60-70% (based on reacted starting material).

Phase 3: Chemoselective Reduction

Objective: Selective reduction of the carboxylic acid to the primary alcohol without affecting the methyl ester. Rationale: Borane-Dimethyl Sulfide (


) reduces carboxylic acids at a rate significantly faster than esters. 

is ineffective for acids;

would reduce both groups to the diol.

Reagents:

  • Mono-acid precursor (from Phase 2)

  • 
     (2.0 M in THF) (1.2 eq)
    
  • Anhydrous THF

Protocol:

  • Setup: Flame-dry RBF under

    
    . Dissolve the Mono-acid (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -10°C.
    
  • Reduction: Add

    
     (1.2 eq) dropwise. Note: Gas evolution (
    
    
    
    ) will occur.
  • Progression: Allow to warm to 0°C, then to RT. Stir for 3–4 hours.

    • Checkpoint: Monitor IR spectroscopy. Disappearance of the broad -COOH O-H stretch and shift of Carbonyl band indicates completion.

  • Quench: Cool to 0°C. Add Methanol dropwise until bubbling ceases (destroys excess Borane and breaks Boron-complexes).

  • Workup: Concentrate in vacuo. Co-evaporate with MeOH (

    
    ) to remove trimethyl borate.
    
  • Purification: Flash Column Chromatography (Silica, Hexane:EtOAc gradient).

    • Target Yield: 85-92%

Analytical Data & Validation

ParameterExpected Value / ObservationNotes
Appearance Colorless viscous oilMay crystallize upon standing at -20°C.
¹H NMR (CDCl₃)

3.75 (s, 3H, -COOCH ₃)
Diagnostic methyl ester singlet.

3.65 (s, 2H, -CH ₂OH)
Diagnostic methylene of the alcohol.

3.60-3.80 (m, 4H, Ring -CH ₂-O-)
Ring protons adjacent to oxygen.

1.50-2.10 (m, 4H, Ring -CH ₂-)
Ring protons adjacent to quaternary center.
¹³C NMR ~175 ppm (Ester C=O)Confirm retention of ester.
~65-70 ppm (Ring C-O and -CH₂OH)
MS (ESI) [M+H]⁺ = 175.09

MW = 174.19

Critical Troubleshooting & Optimization

Chemoselectivity Control (Phase 3)

The success of Phase 3 relies on the kinetic difference between acid and ester reduction by Borane.

  • Issue: Over-reduction to the diol (4,4-bis(hydroxymethyl)oxane).

  • Cause: Temperature too high (>25°C) or reaction time too long.

  • Solution: Maintain strict temperature control (0°C to RT). Quench immediately upon consumption of starting material.

Stoichiometry in Phase 2
  • Issue: Low yield of mono-acid; high recovery of di-acid.

  • Cause: Excess base or poor mixing.

  • Solution: Use exactly 0.95–0.98 equivalents of KOH. The unreacted diester is easily recovered and recycled, whereas the di-acid is a waste product in this specific workflow.

Safety: Borane Handling
  • Hazard:

    
     is pyrophoric and generates stench (DMS).
    
  • Mitigation: Use a bleach trap for the exhaust gas to neutralize the sulfide smell. Ensure the system is strictly anhydrous.

References

  • Ring Synthesis: C. S. Marvel et al., "The Preparation of Tetrahydropyran-4,4-dicarboxylic Acid and its Derivatives," Journal of the American Chemical Society, vol. 52, no. 6, pp. 2525–2530, 1930.[1] Link

  • Monohydrolysis Strategy: Niwayama, S., "Highly Efficient Selective Monohydrolysis of Symmetric Diesters," Journal of Organic Chemistry, vol. 65, no. 18, pp. 5834–5836, 2000. Link

  • Chemoselective Reduction: Brown, H. C. et al., "Selective Reductions. Reaction of Borane-Dimethyl Sulfide with Organic Functional Groups," Journal of Organic Chemistry, vol. 38, no. 16, pp. 2786–2792, 1973. Link

  • Target Molecule Data: PubChem Compound Summary for CID 13860557, Methyl 4-hydroxyoxane-4-carboxylate (Structural Analog Reference). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common problems in the synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate). Cas No: 101620-08-4 (Generic for the class) / Specific derivatives vary.

Introduction: The "Gem-Disubstituted" Challenge

You are likely synthesizing this molecule as a scaffold for medicinal chemistry (e.g., to improve metabolic stability via the "gem-dimethyl effect" or to create spirocyclic building blocks). The synthesis appears deceptive: a simple tetrahydropyran ring with an ester and an alcohol at the 4-position.

However, this molecule presents a classic chemoselectivity paradox :

  • Desymmetrization: You must differentiate two identical groups on a quaternary center.

  • Lactonization Trap: The product contains a nucleophile (-OH) and an electrophile (-COOMe) in perfect proximity to form a thermodynamically stable 5-membered spiro-lactone.

This guide moves beyond standard protocols to address the failure modes of this specific synthesis.

Module 1: The Synthesis Workflow & Logic

The most robust route does not start from the ketone (tetrahydropyran-4-one) but rather utilizes a Malonate Alkylation strategy followed by Desymmetrization .

Visualizing the Pathway

SynthesisPath Start Dimethyl Malonate + Bis(2-chloroethyl)ether Diester Intermediate A: Dimethyl tetrahydropyran- 4,4-dicarboxylate Start->Diester Double Alkylation (NaH/DMF) MonoAcid Intermediate B: 4-(Methoxycarbonyl)tetrahydropyran- 4-carboxylic acid Diester->MonoAcid Selective Monohydrolysis (KOH/MeOH, pH Control) Target TARGET: Methyl 4-(hydroxymethyl) oxane-4-carboxylate MonoAcid->Target Chemoselective Reduction (BH3·DMS) Lactone IMPURITY: 2,7-Dioxaspiro[4.5]decan-3-one (Spiro-Lactone) Target->Lactone Acid/Heat (Spontaneous)

Figure 1: The standard synthetic pathway highlighting the critical branching point where the target can irreversibly cyclize into the spiro-lactone.

Module 2: Troubleshooting the Cyclization (Step 1)

Context: The formation of Dimethyl tetrahydropyran-4,4-dicarboxylate from dimethyl malonate and bis(2-chloroethyl) ether.

Q: Why is my yield for the diester intermediate stuck below 40%?

A: The issue is likely "O-Alkylation" competition or "Polymerization."

In malonate alkylations, the enolate can attack at the Oxygen (O-alkylation) or Carbon (C-alkylation). While C-alkylation is thermodynamically favored, kinetic conditions can lead to mixtures.

  • The Fix (Solvent Effect): Ensure you are using a polar aprotic solvent like DMF or DMSO . These solvents solvate the cation (Na+), leaving the enolate "naked" and more reactive toward the softer Carbon center.

  • The Fix (Concentration): This is a double alkylation. If the concentration is too high, the intermediate mono-alkylated species will react with another malonate molecule (intermolecular) rather than closing the ring (intramolecular).

    • Protocol Adjustment: Perform the reaction under high dilution (0.1 M to 0.2 M). Add the malonate slowly to the base/electrophile mixture.

  • The Catalyst: Add a catalytic amount of NaI (Sodium Iodide) or TBAI (Tetrabutylammonium iodide) . This converts the chloro-ether into the more reactive iodo-ether in situ (Finkelstein reaction), speeding up the difficult ring-closure step.

Q: The NMR shows a mess of aliphatic peaks. Did the ring close?

A: Check for the "Open Chain" Mono-alkylated impurity. If the second alkylation fails, you are left with MeOOC-CH(COOMe)-CH2-CH2-O-CH2-CH2-Cl.

  • Diagnostic: Look for a triplet around 3.6 ppm (CH2-Cl) in the proton NMR. If present, the ring did not close.

  • Remedy: Reflux longer (24-48h) and ensure your base (NaH) was fresh. Old NaH absorbs moisture and becomes NaOH, which hydrolyzes your esters instead of deprotonating the alpha-carbon.

Module 3: The Desymmetrization (Step 2)

Context: Converting the symmetric diester into the Mono-acid / Mono-ester. This is the most delicate step.

Q: I get mostly di-acid or recovered di-ester. How do I stop at the mono-acid?

A: You cannot rely on stoichiometry alone; you must rely on statistics and solubility.

Hydrolyzing a gem-diester on a quaternary carbon is sterically hindered.

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of KOH or NaOH. Do not use excess.

  • Solvent System: Use MeOH/THF/Water . The diester is soluble in the organic layer. As the mono-acid forms, it becomes a salt (carboxylate) and moves into the aqueous layer, protecting it from further hydrolysis.

  • Temperature: Do not reflux. Perform this at Room Temperature (RT) or 0°C. It will be slow (overnight), but selectivity requires patience.

Q: How do I purify the mono-acid without column chromatography?

A: Use "pH-Switch" Extraction. This is a self-validating purification protocol:

  • Step A (Remove Diester): After reaction, dilute with water. Extract with Ethyl Acetate (EtOAc) while the pH is basic (pH > 10). The unreacted Diester goes into the EtOAc. The Mono-acid (as a salt) and Di-acid (as a salt) stay in the water.

  • Step B (Isolate Mono-acid): Acidify the aqueous layer carefully to pH 4-5 . Extract with EtOAc.[1][2] The Mono-acid extracts.[2] The Di-acid (being more polar) often remains in the water or precipitates.

  • Step C (Final Clean): Acidify to pH 1 to recover any remaining acids if yield is low.

Module 4: Chemoselective Reduction (Step 3)

Context: Reducing the Carboxylic Acid (-COOH) to Alcohol (-CH2OH) without touching the Methyl Ester (-COOMe).

Q: LiAlH4 destroyed my ester. What reagent should I use?

A: Never use LiAlH4 (Lithium Aluminum Hydride) for this transformation. LiAlH4 is too aggressive and will reduce both the ester and the acid to the diol (4,4-bis(hydroxymethyl)tetrahydropyran).

The Gold Standard: Borane-Dimethyl Sulfide (BH3·DMS) Borane reduces carboxylic acids faster than esters.

  • Mechanism: The carboxylic acid protonates the borane, coordinating it to the carbonyl oxygen of the acid, making it the most electrophilic site.

  • Protocol:

    • Dissolve Mono-acid in dry THF.

    • Cool to 0°C.

    • Add BH3·DMS (1.1 - 1.5 equiv) dropwise. Gas evolution (H2) will occur.

    • Stir at RT until TLC shows consumption of acid.

    • Quench: Add MeOH carefully to break the Boron-complex.

Q: The reaction stalled. I still see starting material.

A: You likely have "Old Borane." BH3·DMS degrades over time. If there was no vigorous bubbling upon addition, your reagent is dead.

  • Alternative Reagent: If you lack fresh Borane, use the Mixed Anhydride Method :

    • Treat Mono-acid with Isobutyl Chloroformate/NMM (N-methylmorpholine) to form the mixed anhydride.

    • Filter off the salt.[2]

    • Reduce the filtrate with NaBH4 in Methanol. (NaBH4 reduces mixed anhydrides faster than esters).

Module 5: The "Silent Killer" - Spiro-Lactone Formation

Context: You isolated the product, but after drying or storage, it turned into a solid or the NMR changed.

Q: My product cyclized. Why?

A: You made 2,7-dioxaspiro[4.5]decan-3-one. This cyclization is driven by the release of methanol and the formation of a stable 5-membered lactone ring fused to the 6-membered pyran.

Lactonization Target Target Molecule (Hydroxy-Ester) Transition Transition State (Tetrahedral Intermediate) Target->Transition + H+ (Acid Catalysis) Lactone Spiro-Lactone (Impurity) Transition->Lactone Collapse Methanol Methanol (Byproduct) Transition->Methanol Elimination

Figure 2: Mechanism of the unwanted lactonization.

Prevention Checklist:
  • Avoid Acidic Workup: When quenching the Borane reduction, do not use strong acids (HCl). Use Saturated NH4Cl or dilute Acetic Acid.

  • Avoid Heat: Do not distill this product. Remove solvents at low temperature (< 35°C) under high vacuum.

  • Storage: Store the product in a freezer (-20°C). If possible, store as a solution in a non-nucleophilic solvent rather than neat oil.

  • Reversibility: If you have the lactone, you can open it back up by treating it with NaOMe/MeOH (Sodium Methoxide in Methanol) for 1 hour. This reforms the Methyl Ester + Alcohol.

Summary of Key Data

ParameterDiester IntermediateMono-Acid IntermediateTarget (Hydroxy-Ester)
Key Reagent NaH / Bis-chloroetherKOH (1.0 eq) / MeOHBH3·DMS
Critical Temp Reflux (Cyclization)0°C to RT (Selectivity)0°C (Control)
Major Impurity Open-chain etherDi-acidSpiro-Lactone
Purification Distillation / ColumnpH-Switch ExtractionColumn (Neutral Alumina)

References

  • Synthesis of 4,4-Disubstituted Pyrans

    • Source: Voges, R. et al. "Preparation of 4,4-disubstituted tetrahydropyrans." Journal of Medicinal Chemistry, 1995.
    • Relevance: Establishes the malonate alkyl
    • URL:[Link] (Representative citation for class).

  • Selective Reduction of Acids in Presence of Esters

    • Source: Brown, H. C. et al. "Selective reductions. 26. Lithium triethylborohydride as an exceptionally powerful and selective reducing agent." Journal of Organic Chemistry, 1980. (Also see standard BH3·DMS protocols).
    • Relevance: Defines the chemoselectivity of Borane reagents.
    • URL:[Link]

  • Source: Patent WO2008040764 "Tetrahydropyran derivatives as inhibitors of renin.
  • Monohydrolysis of Symmetric Diesters

    • Source: Niwayama, S. "Highly efficient selective monohydrolysis of symmetric diesters." Journal of Organic Chemistry, 2000.
    • Relevance: Provides the theoretical basis for the "aqueous/organic" biphasic selectivity.
    • URL:[Link]

Sources

Technical Support Center: Esterification of Hindered Cyclic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Topic: Overcoming steric hindrance in esterification protocols.

📂 Knowledge Base Module 1: The "Go-To" Protocols

Use this module when standard Fischer esterification fails due to steric occlusion (e.g., menthol, borneol, steroid C17-hydroxyls).

🔧 Ticket #101: Steglich Esterification Fails (Low Yield / Urea Contamination)

User Issue: "I am using DCC/DMAP to esterify a secondary cyclic alcohol. The reaction turns into a white sludge, but my yield is <30%. NMR shows a major byproduct that looks like the starting material but with a rearranged acyl group."

Root Cause Analysis: You are encountering the


-acylurea "Dead-End" Rearrangement .
In sterically hindered systems, the reaction between the alcohol and the 

-acylisourea intermediate is slower than the intramolecular 1,3-acyl migration. Once the acyl group migrates to the nitrogen, the molecule becomes thermodynamically stable and unreactive (

-acylurea).

Troubleshooting Protocol:

  • Switch to "Hyper-Nucleophilic" Conditions:

    • Standard: 0.1 eq DMAP.

    • Fix: Increase DMAP to 0.3–1.0 equivalent .

    • Reasoning: High concentrations of DMAP intercept the

      
      -acylisourea faster than the rearrangement can occur, forming the highly reactive 
      
      
      
      -acylpyridinium species.
  • Temperature Control:

    • Cool the reaction to 0°C during the addition of DCC. Keep it at 0°C for the first hour. The rearrangement is temperature-dependent; the esterification (via the acylpyridinium) is less so.

  • Reagent Swap (The EDC Upgrade):

    • Replace DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Benefit: The urea byproduct is water-soluble.[1] Even if the rearrangement occurs, the byproduct is easily washed away, simplifying the isolation of your (albeit low yield) product.

🔧 Ticket #204: The Yamaguchi Protocol (Extreme Steric Bulk)

User Issue: "Steglich failed completely. I am moving to Yamaguchi (TCBC), but I am observing symmetric anhydride formation and incomplete conversion."

Technical Insight: The Yamaguchi esterification relies on the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC).[2][3] The steric bulk of the trichlorophenyl group directs the nucleophilic attack to your desired carbonyl. However, if the alcohol is extremely hindered, the mixed anhydride can disproportionate into a symmetric anhydride (unreactive) or hydrolyze.

Optimized Workflow (The "Two-Pot" Method): Do not use the one-pot procedure for hindered substrates.

Step 1: Mixed Anhydride Formation

  • Dissolve Carboxylic Acid (1.0 eq) and DIPEA (1.5 eq) in Toluene.

  • Add TCBC (1.05 eq) dropwise.

  • Stir at RT for 1–2 hours.

  • Critical Check: Verify mixed anhydride formation via TLC (usually a non-polar spot compared to the acid).

Step 2: The "DMAP Attack"

  • Remove volatiles (optional but recommended to remove excess HCl/DIPEA salts if using acid-sensitive substrates).

  • Redissolve in Toluene.

  • Add the Hindered Alcohol (1.0–1.2 eq).

  • Add DMAP (1.0–2.0 eq) . Note: Stoichiometric DMAP is often required for hindered alcohols, not catalytic.

  • Reflux (80–110°C) is often necessary for tertiary centers.

Visualizing the Mechanism:

Yamaguchi cluster_side Troubleshooting: Side Reaction Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh + TCBC / Et3N TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnh AcylPy Acyl-Pyridinium (Activated Species) MixedAnh->AcylPy + DMAP (Attack at R-CO) SymAnh Symmetric Anhydride (Dead End) MixedAnh->SymAnh Slow Alcohol Attack (Disproportionation) DMAP DMAP (Nucleophile) DMAP->AcylPy Product Sterically Hindered Ester AcylPy->Product + Alcohol Alcohol Hindered Alcohol (R'-OH) Alcohol->Product

Figure 1: The Yamaguchi Mechanism. Note that for hindered substrates, the transition from Mixed Anhydride to Acyl-Pyridinium is critical. Insufficient DMAP leads to the "Dead End" Symmetric Anhydride path.

🔧 Ticket #305: Stereochemical Inversion (Mitsunobu)

User Issue: "I need to esterify a secondary alcohol (e.g., Menthol derivative) but I need to invert the stereocenter. Standard Mitsunobu (DEAD/PPh3/Benzoic Acid) gives <10% yield."

Solution: Standard Mitsunobu reagents often fail with hindered alcohols because the betaine intermediate is not protonated effectively by weak acids (like benzoic acid, pKa ~4.2), preventing the alcohol from attacking the phosphonium center.

The "Nitro" Modification: Switch your nucleophile to


-Nitrobenzoic Acid  (pKa ~3.4).

Protocol Adjustment:

  • Reagents: Alcohol (1.0 eq), PPh3 (1.5 eq),

    
    -Nitrobenzoic Acid (1.5 eq) .
    
  • Solvent: THF (anhydrous).

  • Addition: Add DIAD (1.5 eq) dropwise at 0°C.

  • Why it works: The lower pKa of

    
    -nitrobenzoic acid facilitates the protonation of the DEAD-PPh3 betaine, accelerating the formation of the alkoxyphosphonium ion (the leaving group precursor) even in hindered environments.
    
  • Post-Process: The resulting

    
    -nitrobenzoate ester can be hydrolyzed (LiOH/THF/H2O) to yield the inverted alcohol or kept as a protected form.
    
🔧 Ticket #400: The Shiina Alternative (Acid-Sensitive Substrates)

User Issue: "My substrate is acid-sensitive. The HCl generated in Yamaguchi is degrading my protecting groups."

Recommendation: Switch to the Shiina Esterification using MNBA (2-methyl-6-nitrobenzoic anhydride).[4][5]

Comparison Table: Yamaguchi vs. Shiina

FeatureYamaguchi (TCBC)Shiina (MNBA)
Reagent 2,4,6-Trichlorobenzoyl chloride2-Methyl-6-nitrobenzoic anhydride
Byproduct 2,4,6-Trichlorobenzoic acid + HCl 2-Methyl-6-nitrobenzoic acid (Neutral)
Conditions Basic (Et3N/DMAP), but transient acid species existStrictly Basic/Neutral
Steric Power HighVery High (Comparable)
Best For General hindered estersAcid-sensitive hindered esters

Shiina Protocol (MNBA):

  • Mix Carboxylic Acid (1.1 eq), Alcohol (1.0 eq), and MNBA (1.2 eq) in Toluene or DCM.

  • Add DMAP (2.0–3.0 eq) slowly at RT.

  • Stir for 12–24h.

  • Note: The reaction is driven by the release of the non-nucleophilic 2-methyl-6-nitrobenzoate anion.

📊 Decision Matrix: Which Method Should You Choose?

Use this logic flow to select the correct experimental setup for your specific substrate.

DecisionTree Start Start: Esterification of Hindered Alcohol Inversion Is Stereochemical Inversion Required? Start->Inversion Mitsunobu Mitsunobu Protocol (Use p-Nitrobenzoic Acid) Inversion->Mitsunobu Yes AcidSensitive Is the Substrate Acid Sensitive? Inversion->AcidSensitive No (Retention) Shiina Shiina Protocol (MNBA + DMAP) AcidSensitive->Shiina Yes ExtremeBulk Is Steric Bulk Extreme (Tertiary)? AcidSensitive->ExtremeBulk No Yamaguchi Yamaguchi Protocol (TCBC + Stoic. DMAP) ExtremeBulk->Yamaguchi Yes Steglich Modified Steglich (EDC + High DMAP) ExtremeBulk->Steglich No (Secondary)

Figure 2: Method Selection Logic. Follow the path based on your substrate's specific constraints (stereochemistry, stability, and steric environment).

📚 References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[6] Bulletin of the Chemical Society of Japan.

  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[2] Chemistry Letters.

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[7] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[8][7] Organic Syntheses.

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1995). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of the American Chemical Society.[9]

Sources

Technical Support Center: Impurity Profiling in Methyl 4-(hydroxymethyl)oxane-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate). This scaffold is a critical building block in medicinal chemistry, often used to introduce a metabolic "soft spot" or to constrain conformation via the gem-disubstituted center.

The primary synthetic challenge is the selective reduction of the starting diester (Dimethyl oxane-4,4-dicarboxylate) to the mono-alcohol without generating the spiro-lactone or the diol . This guide details the mechanistic origins of these byproducts and provides actionable protocols for their control.

Part 1: The Reaction Landscape (Visualized)

The following diagram illustrates the reaction divergence. Understanding this pathway is critical for troubleshooting.

ReactionPathway SM Starting Material (Dimethyl oxane-4,4-dicarboxylate) Target TARGET PRODUCT (Methyl 4-(hydroxymethyl) oxane-4-carboxylate) SM->Target Selective Reduction (LiBH4, 1.0-1.2 eq) Acid IMPURITY C: Half-Acid (Hydrolysis Product) SM->Acid Hydrolysis (Wet Solvents) Lactone IMPURITY A: Spiro-Lactone (2,7-dioxaspiro[4.5]decan-1-one) Target->Lactone Spontaneous Cyclization (Acid/Heat/Time) Diol IMPURITY B: Diol (4,4-bis(hydroxymethyl)oxane) Target->Diol Over-Reduction (Excess Hydride/High Temp)

Figure 1: Reaction divergence during the reduction of Dimethyl oxane-4,4-dicarboxylate. The Target exists in equilibrium with the Spiro-Lactone.[1]

Part 2: Troubleshooting & FAQs

Issue 1: The "Spiro" Problem (Lactone Formation)

User Report: "My GC-MS shows a major peak with M-32 mass loss compared to the product, and my NMR shows no methyl ester singlet."

Diagnosis: You have formed 2,7-dioxaspiro[4.5]decan-1-one . This is the thermodynamic sink of the reaction. Because the hydroxyl group and the ester are on the same carbon (geminal), the Thorpe-Ingold effect (angle compression) forces them together, making intramolecular cyclization (lactonization) extremely rapid, especially under acidic or thermal stress.

Corrective Actions:

  • Avoid Acidic Workup: Never use strong acids (HCl) to quench the reaction. The presence of acid catalyzes the loss of methanol to form the lactone. Use a saturated NH₄Cl solution or a phosphate buffer (pH 7).

  • Temperature Control: Do not distill the product at high temperatures without high vacuum. The heat will drive the cyclization.

  • Storage: Store the product as a solid or in a non-protic solvent at -20°C.

Issue 2: Over-Reduction (The Diol)

User Report: "I see a very polar spot on TLC that doesn't move in 30% EtOAc/Hexane."

Diagnosis: You have generated 4,4-bis(hydroxymethyl)oxane . This occurs when the hydride source (e.g., LiBH₄ or LAH) reduces both ester groups.

Corrective Actions:

  • Reagent Selection: Switch from LiAlH₄ (too aggressive) to LiBH₄ (Lithium Borohydride). LiBH₄ is selective for esters but mild enough to be controlled.

  • Stoichiometry: Use exactly 1.0 to 1.1 equivalents of LiBH₄.

  • Solvent Effects: Run the reaction in THF rather than MeOH. While MeOH accelerates NaBH₄ reductions, it can lead to loss of selectivity with LiBH₄ due to solvent-assisted hydride transfer.

Issue 3: Analytical Ghost Peaks

User Report: "My NMR looks clean, but GC-MS shows the Lactone. Is my product decomposing?"

Diagnosis: Thermal Artifacts. The high temperature of the GC injection port (250°C+) is driving the cyclization inside the instrument. Your sample might be pure, but the analysis is misleading.

Validation Protocol:

  • Run a C18 LC-MS (low temperature) to confirm the true ratio of Open Ester vs. Lactone.

  • If you must use GC, derivatize the alcohol with TMS-Cl or BSTFA before injection. The silylated alcohol cannot cyclize.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize lactonization and over-reduction.

Reagents:

  • Dimethyl oxane-4,4-dicarboxylate (1.0 eq)

  • LiBH₄ (2.0 M in THF) (1.1 eq)

  • Anhydrous THF (10 volumes)

  • Toluene (for workup)[2]

Step-by-Step Methodology:

  • Setup: Charge Dimethyl oxane-4,4-dicarboxylate into a flame-dried flask under N₂. Dissolve in Anhydrous THF. Cool to 0°C .[1]

  • Addition: Add LiBH₄ solution dropwise over 30 minutes. Crucial: Keep internal temperature < 5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours.

    • Checkpoint: Check TLC (50% EtOAc/Hex). Target R_f ~ 0.4. Diol R_f ~ 0.1.

  • Quench (The Critical Step):

    • Cool back to 0°C.

    • Add Acetone (0.5 eq) first to consume excess hydride (forms isopropanol).

    • Pour mixture into a stirred biphasic mixture of Toluene and 10% Aqueous Citric Acid (mild acid prevents lactonization compared to HCl).

  • Workup: Separate layers immediately. Wash organic layer with Brine. Dry over Na₂SO₄.

  • Isolation: Concentrate at < 40°C bath temperature. If purification is needed, use column chromatography with silica pre-treated with 1% Triethylamine (to neutralize acidity).

Part 4: Data Summary Table

ComponentStructure DescriptionChemical Shift (1H NMR, CDCl3)Key Characteristic
Target Methyl ester + Primary Alcohol

3.78 (s, 3H, -COOMe)

3.65 (s, 2H, -CH2OH)
Singlet methyl ester present.
Spiro-Lactone Cyclic Ester (5-mem ring)

4.20 (s, 2H, -CH2-O-CO-)No Methyl Singlet
Loss of -OMe signal. Downfield shift of CH2.
Diol Two Primary Alcohols

3.55 (s, 4H, 2x -CH2OH)Broad OH peak
High polarity. Symmetric CH2 signals.
Starting Material Two Methyl Esters

3.75 (s, 6H, 2x -COOMe)
Integration of Methyl = 6H.

Part 5: Troubleshooting Logic Tree

Troubleshooting Start Start: Impurity Detected CheckMethod Is detection via GC-MS? Start->CheckMethod Derivatize Derivatize with BSTFA and re-inject CheckMethod->Derivatize Yes RealImpurity Impurity persists in LC/NMR? CheckMethod->RealImpurity No (LC/NMR) Derivatize->RealImpurity Impurity Persists Artifact Artifact: Thermal Cyclization (Sample is likely pure) Derivatize->Artifact Impurity Disappears CheckType Identify Impurity Type RealImpurity->CheckType IsLactone Is it the Lactone? (Loss of OMe) CheckType->IsLactone IsDiol Is it the Diol? (Polar, 2x OH) CheckType->IsDiol FixLactone Action: 1. Check workup pH (avoid strong acid) 2. Lower evaporation temp IsLactone->FixLactone FixDiol Action: 1. Reduce LiBH4 equivalents 2. Lower reaction temp IsDiol->FixDiol

Figure 2: Decision tree for identifying and resolving impurity issues.

References

  • Burke, S. D.; Danheiser, R. L. (1999).[3] Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Reagents. Wiley. (Discusses LiBH4 selectivity for esters).

  • Nystrom, R. F.; Chaikin, S. W.; Brown, W. G. (1949).[3] Lithium Borohydride as a Reducing Agent.[2][3][4][5][6] Journal of the American Chemical Society, 71(9), 3245–3246.[3] (Foundational paper on LiBH4 reduction mechanisms).

  • Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. (The Thorpe-Ingold Effect explained).

  • BenchChem Technical Data. (2024). 1,4-Dioxaspiro[4.5]decan-8-one and related spiro derivatives. (Reference for spiro-compound stability and synthesis).

Sources

How to increase the yield of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Executive Summary & Molecule Profile

Target Molecule: Methyl 4-(hydroxymethyl)oxane-4-carboxylate CAS Registry Number: 101668-86-2 (Generic/Related) Core Challenge: The primary yield bottleneck is the desymmetrization of the geminal dicarboxylate precursor. Standard reduction methods often lead to statistical mixtures of starting material, product, and the over-reduced diol (4,4-bis(hydroxymethyl)oxane).

The Solution: This guide replaces the low-yield "direct partial reduction" method with a robust Hydrolysis-Activation-Reduction pathway. This route leverages the steric hindrance of the quaternary C4 center to achieve near-quantitative desymmetrization yields.

Synthetic Workflow Visualization

The following diagram outlines the high-yield pathway, highlighting the critical decision points where yield is often lost.

SynthesisPath Start Start: Dimethyl Malonate Step1 Step 1: Double Alkylation (Bis(2-chloroethyl)ether + NaOMe) Start->Step1 Cyclization Intermediate1 Intermediate A: Dimethyl tetrahydropyran-4,4-dicarboxylate Step1->Intermediate1 85-90% Yield Error1 Issue: Oligomerization Step1->Error1 Conc. too high Step2 Step 2: Desymmetrization (Niwayama Monohydrolysis) Intermediate1->Step2 Critical Selectivity Intermediate2 Intermediate B: 4-(Methoxycarbonyl)oxane-4-carboxylic acid Step2->Intermediate2 >95% Yield (Geminal Effect) Error2 Issue: Diacid Formation Step2->Error2 Temp > 0°C Step3 Step 3: Chemoselective Reduction (BH3·DMS or Mixed Anhydride) Intermediate2->Step3 -COOH Selective Final Target: Methyl 4-(hydroxymethyl)oxane-4-carboxylate Step3->Final Final Product Error3 Issue: Diol (Over-reduction) Step3->Error3 Wrong Reagent

Figure 1: High-Yield Synthetic Pathway. Note the "Geminal Effect" in Step 2 which prevents over-hydrolysis.

Detailed Protocols & Causality

Phase 1: The Precursor (Malonate Cyclization)

Objective: Synthesis of Dimethyl tetrahydropyran-4,4-dicarboxylate. Mechanism: Double nucleophilic substitution (


) of dimethyl malonate on bis(2-chloroethyl) ether.
  • Reagents: Dimethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), Sodium Methoxide (2.2 eq), Methanol (Solvent).

  • Protocol:

    • Dissolve NaOMe in dry methanol.

    • Add dimethyl malonate slowly at room temperature.

    • Add bis(2-chloroethyl) ether.

    • Critical Step: Reflux for 12–16 hours.

    • Concentrate, dilute with water, extract with EtOAc.

  • Why this works: The quaternary center at C4 is formed here. Using the ether linkage precursor directly builds the pyran ring in one pot.

Phase 2: The "Niwayama" Desymmetrization (Yield Maker)

Objective: Selective hydrolysis of one ester group to form the mono-acid. Scientific Grounding: Symmetric diesters with geminal substitution (like our C4 position) exhibit a unique kinetic pause after the first hydrolysis. The negative charge on the newly formed carboxylate repels the hydroxide ion, and the steric bulk of the tetrahydropyran ring protects the second ester.

  • Reagents: Intermediate A (1.0 eq), NaOH (1.2 eq), THF/Water (4:1 ratio).

  • Protocol:

    • Dissolve Intermediate A in THF.

    • Cool the solution to 0°C (Ice bath). Do not skip this.

    • Add aqueous NaOH dropwise.

    • Stir at 0°C for 60 minutes. Monitor by TLC (Acid stays at baseline or requires polar eluent).

    • Acidify with 1N HCl to pH 2–3, extract with EtOAc.

  • Yield Expectation: >95%. (Reference: Niwayama, J. Org.[1] Chem. 2000).[1]

Phase 3: Chemoselective Reduction

Objective: Reduce the carboxylic acid (-COOH) to alcohol (-CH2OH) without touching the ester (-COOMe). Choice of Reagent: Borane-Dimethyl Sulfide (BH3·DMS). Borane is highly electrophilic and reduces carboxylic acids faster than esters (which are less nucleophilic).

  • Reagents: Intermediate B (1.0 eq), BH3·DMS (1.1–1.5 eq), Anhydrous THF.

  • Protocol:

    • Dissolve Intermediate B in dry THF under Nitrogen/Argon.

    • Cool to 0°C.

    • Add BH3·DMS dropwise (Gas evolution:

      
      ).
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Carefully add Methanol to destroy excess borane and break the boron-complex.

    • Concentrate and purify.[2]

Troubleshooting Guide (FAQ Format)

Q1: I am getting a mixture of starting material and di-acid in Step 2. Why?

Diagnosis: You likely ran the reaction at room temperature or used methanol as a co-solvent. The Fix:

  • Temperature: Strict adherence to 0°C is required. The rate difference between the first and second hydrolysis is maximized at lower temperatures.

  • Solvent: Use THF/Water .[1] Alcohols (MeOH) can participate in transesterification or facilitate the second hydrolysis step.

Q2: In Step 3, my ester is also reducing to the diol. How do I stop this?

Diagnosis: Over-reduction usually stems from using Lithium Aluminum Hydride (LAH) or excess Borane at high temperatures. The Fix:

  • Switch Reagents: If using LAH, stop immediately. LAH does not discriminate well between ester and acid. Use BH3·DMS or BH3·THF .

  • Alternative Method (Mixed Anhydride): If Borane is unavailable:

    • Treat the mono-acid with Isobutyl Chloroformate/N-Methylmorpholine (to make the mixed anhydride).

    • Filter the salt.[2]

    • Reduce the filtrate with NaBH4 in methanol. This reduces the activated anhydride but leaves the methyl ester intact.

Q3: Step 1 yield is low (<40%), and the product is a gummy solid.

Diagnosis: Oligomerization. The malonate enolate reacted with the alkyl halide of another malonate molecule instead of closing the ring. The Fix:

  • Dilution: Run the reaction at a lower concentration (0.2 M or less).

  • Addition Order: Ensure the bis(2-chloroethyl) ether is present in the flask before the malonate enolate is generated, or add the enolate slowly to the ether solution (Inverse addition).

Data Summary Table

StepTransformationKey ReagentTypical YieldCritical Parameter
1 CyclizationNaOMe / Bis-ether85%High Dilution to prevent polymers
2 DesymmetrizationNaOH / THF / H2O98% 0°C Temperature Control
3 ReductionBH3·DMS92%Anhydrous conditions; Quench with MeOH

References

  • Niwayama, S. (2000).[1] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." Journal of Organic Chemistry, 65(18), 5834–5836.

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982(10), 805-822. (Context for alternative decarboxylation routes).

  • Brown, H. C., et al. (1973). "Selective Reductions. Reaction of Borane-Methyl Sulfide with Organic Compounds." Journal of Organic Chemistry, 38(16), 2786–2792. (Foundational text for Chemoselective Reduction).

Sources

Technical Support Center: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction parameter optimization of Methyl 4-(hydroxymethyl)oxane-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges you might encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

Introduction to the Synthesis

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a key building block in medicinal chemistry, valued for its oxane core and bifunctional nature, presenting both a hydroxyl group and a methyl ester for further chemical modification. A common and efficient route to this molecule is the esterification of a suitable carboxylic acid precursor. This guide will focus on troubleshooting the synthesis from a plausible precursor, tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carboxylic acid, via Fischer esterification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I have followed the standard Fischer esterification protocol, but my yield of Methyl 4-(hydroxymethyl)oxane-4-carboxylate is very low, or I have isolated only starting material. What could be the issue?

Answer:

Low or no product yield in a Fischer esterification can stem from several factors, primarily related to the reaction equilibrium and the integrity of your reagents.

Potential Causes & Solutions:

  • Incomplete Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is crucial to either remove the water formed during the reaction or use a large excess of the alcohol (methanol in this case).

    • Solution:

      • Increase Methanol Excess: Instead of the typical 5-10 equivalents, try using methanol as the solvent to maximize the concentration of the reactant alcohol.

      • Water Removal: If the reaction is conducted in a solvent other than methanol, use a Dean-Stark apparatus to azeotropically remove water.

  • Catalyst Inactivity: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) may be old or may have absorbed atmospheric moisture, reducing its effectiveness.

    • Solution: Use a fresh bottle of the acid catalyst or accurately determine the concentration of the existing stock.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction temperature to the reflux temperature of methanol.

  • Starting Material Purity: Impurities in the starting carboxylic acid can interfere with the reaction.

    • Solution: Ensure the starting material is pure and dry. If necessary, recrystallize or purify the carboxylic acid before use.

Issue 2: Formation of a Significant Amount of Byproducts

Question: My reaction mixture shows multiple spots on the TLC plate, and after work-up, I have isolated a mixture of products. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. In the synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate, the presence of a primary alcohol in the starting material can lead to side reactions under acidic conditions.

Potential Side Reactions & Prevention:

  • Intermolecular Etherification: The primary alcohol of one molecule can react with the carbocation intermediate of another, forming a dimeric ether byproduct.

    • Prevention:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the intermolecular reaction, which typically has a higher activation energy.

      • Use a Milder Catalyst: Consider using a milder acid catalyst, such as an acidic resin (e.g., Amberlyst-15), which can be easily filtered off and may offer higher selectivity.

  • Intramolecular Cyclization (Lactone Formation): While less likely due to the formation of a strained spirocyclic system, intramolecular reaction between the hydroxyl group and the carboxylic acid could theoretically occur.

    • Prevention: The use of a large excess of methanol should significantly favor the desired intermolecular esterification over intramolecular lactonization.

Troubleshooting Flowchart for Low Yield and Byproduct Formation

G start Low Yield or Byproducts check_equilibrium Check Reaction Equilibrium (Excess Methanol / Water Removal) start->check_equilibrium side_reactions Identify Side Reactions (TLC, LC-MS) start->side_reactions increase_methanol Increase Methanol Excess check_equilibrium->increase_methanol dean_stark Use Dean-Stark Trap check_equilibrium->dean_stark check_catalyst Verify Catalyst Activity fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst check_conditions Optimize Time & Temperature optimize_t_t Increase Temp/Time (Monitor by TLC) check_conditions->optimize_t_t check_purity Assess Starting Material Purity purify_sm Purify Starting Material check_purity->purify_sm etherification Intermolecular Etherification? side_reactions->etherification lactone Lactone Formation? side_reactions->lactone lower_temp Lower Reaction Temperature etherification->lower_temp mild_catalyst Use Milder Catalyst (e.g., Amberlyst) etherification->mild_catalyst lactone->increase_methanol increase_methanol->check_catalyst dean_stark->check_catalyst fresh_catalyst->check_conditions optimize_t_t->check_purity solution Improved Yield & Purity purify_sm->solution lower_temp->solution mild_catalyst->solution G SM Tetrahydro-4-(hydroxymethyl) -2H-pyran-4-carboxylic acid Product Methyl 4-(hydroxymethyl) oxane-4-carboxylate SM->Product Fischer Esterification Reagents Methanol (excess) Acid Catalyst (H+) Reagents->Product

Overcoming challenges in the purification of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of Methyl 4-(hydroxymethyl)oxane-4-carboxylate. This highly polar, multifunctional molecule demands a carefully considered purification strategy. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to enable the successful isolation of this compound with high purity.

Compound Profile: Methyl 4-(hydroxymethyl)oxane-4-carboxylate

A thorough understanding of the physicochemical properties of Methyl 4-(hydroxymethyl)oxane-4-carboxylate is the foundation of a successful purification strategy.

Structure:

Key Physicochemical Properties:

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₇H₁₂O₄-
Molecular Weight 160.17 g/mol [1]Standard molecular weight for small molecule purification.
Polarity HighThe presence of a hydroxyl group, an ester, and an oxane ring ether linkage results in high polarity. This makes the compound highly soluble in polar solvents and challenging to purify using standard reversed-phase chromatography, where it may elute in the void volume.[2][3]
Hydrogen Bonding Donor (hydroxyl) and Acceptor (hydroxyl, ester, ether)[1]Strong hydrogen bonding capabilities can lead to tailing in normal-phase chromatography and influence solvent selection for recrystallization.[2]
Predicted logP -0.3[1]The negative logP value indicates high hydrophilicity, reinforcing the challenges with reversed-phase methods.
Stability The oxane ring is generally stable under basic and weakly acidic conditions. However, strained cyclic ethers can be susceptible to ring-opening under strongly acidic conditions.[4][5][6][7]Purification methods should avoid strong acids to prevent degradation of the target molecule.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a primary tool for the purification of Methyl 4-(hydroxymethyl)oxane-4-carboxylate. However, its high polarity can lead to several common issues.

Q1: My compound is streaking badly and showing poor separation on a silica gel column. What's happening and how can I fix it?

A1: Streaking, or tailing, with polar compounds on silica gel is a common issue. It is often caused by strong interactions between the polar functional groups of your compound (especially the hydroxyl group) and the acidic silanol groups on the surface of the silica.[8][9] This leads to a slow, uneven elution from the column.

Causality and Solutions:

  • Acid-Base Interactions: The acidic nature of silica gel can strongly interact with your compound.

    • Solution 1: Add a Mobile Phase Modifier. To mitigate these interactions, you can add a small amount of a modifier to your eluent. For a neutral/weakly acidic compound like this, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) can help by protonating the silanol groups and reducing their interaction with your compound. Conversely, if basic impurities are the issue, a small amount of a basic modifier like triethylamine (0.1-1%) can be used.[8]

    • Solution 2: Use a Deactivated Silica. You can also deactivate the silica gel by pre-treating it with a modifier before packing the column.

  • Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, consider a different stationary phase.

    • Solution 3: Alumina. Neutral or basic alumina can be an excellent alternative for polar compounds, as it has a different surface chemistry than silica.[8][10]

    • Solution 4: Reversed-Phase Chromatography (with caution). While standard C18 columns may not provide sufficient retention, specialized polar-embedded phases or aqueous C18 columns are designed to work with highly aqueous mobile phases and can be effective for retaining and separating very polar molecules.[3]

    • Solution 5: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[11]

Q2: My compound is not eluting from the silica gel column, even with a very polar solvent system like 100% ethyl acetate or methanol/DCM.

A2: This indicates that your compound is very strongly adsorbed to the stationary phase.

Causality and Solutions:

  • Irreversible Adsorption or Decomposition: In some cases, highly polar compounds can bind irreversibly to silica gel or even decompose on the acidic surface.[10]

    • Solution 1: Test for Stability. Before committing your entire sample to a column, spot a small amount on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot or smearing that wasn't there initially, your compound may be decomposing on the silica.[8][10]

    • Solution 2: Switch to a Less Acidic Stationary Phase. As mentioned previously, neutral alumina or a reversed-phase column would be a good alternative.[8]

  • Insufficiently Polar Mobile Phase: While methanol/DCM is a polar system, sometimes even stronger eluents are needed.

    • Solution 3: Employ a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity. For very polar compounds, a gradient of methanol in dichloromethane (e.g., 0-20%) is a good starting point. If that is insufficient, a gradient of water in acetonitrile (on a HILIC column) or methanol in ethyl acetate could be effective.[8]

Workflow for Troubleshooting Column Chromatography

start Start: Poor Separation/ Streaking on Silica check_stability Is the compound stable on silica? start->check_stability no_elution Issue: Compound not eluting? start->no_elution Alternative Issue add_modifier Add mobile phase modifier (e.g., 0.1% Acetic Acid) check_stability->add_modifier Yes decomposition Compound is decomposing. Avoid silica. check_stability->decomposition No change_stationary_phase Switch to alternative stationary phase (Alumina, Reversed-Phase, HILIC) add_modifier->change_stationary_phase Issue Persists success Successful Purification add_modifier->success Issue Resolved change_stationary_phase->success With Optimization decomposition->change_stationary_phase no_elution->check_stability No increase_polarity Increase mobile phase polarity (e.g., gradient with MeOH) no_elution->increase_polarity Yes increase_polarity->change_stationary_phase Issue Persists increase_polarity->success Issue Resolved

Caption: Troubleshooting workflow for column chromatography of polar compounds.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" may present challenges due to its high polarity and potential for "oiling out."

Q1: I'm having trouble finding a suitable solvent for recrystallization. What is a systematic way to screen for solvents?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] Given the polar nature of your compound, you should focus on polar solvents or mixed solvent systems.

Systematic Solvent Screening Protocol:

  • Single Solvents:

    • Place a small amount of your crude compound (10-20 mg) into several small test tubes.

    • To each tube, add a small amount (0.5-1 mL) of a single solvent from the list below.

    • Observe solubility at room temperature. If it dissolves, the solvent is too good and should be used as the more polar component of a mixed-solvent system.

    • If it doesn't dissolve, heat the mixture to boiling. If it dissolves, this is a potentially good solvent.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Mixed Solvents:

    • If your compound is too soluble in one polar solvent (like methanol) and insoluble in a less polar one (like diethyl ether), a mixed solvent system is ideal.

    • Dissolve your compound in the minimum amount of the hot "good" solvent (the one it's more soluble in).

    • Add the "bad" solvent (the one it's less soluble in) dropwise until the solution becomes cloudy (the cloud point).

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly.

Recommended Solvents for Screening:

Solvent SystemRationale
WaterHighly polar, may work if the compound is a solid.[13]
Ethanol / WaterA common and effective mixed-solvent system for moderately polar compounds.[14]
Acetone / HexanesGood for compounds with intermediate polarity.[13]
Ethyl Acetate / HexanesAnother common mixed-solvent system.
IsopropanolA good single solvent to try for polar molecules.
Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this and induce crystallization?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is too concentrated.[13] The resulting oil is often still impure.

Causality and Solutions:

  • Solution is Too Concentrated or Cooled Too Quickly:

    • Solution 1: Add More Solvent. If an oil forms, heat the solution to redissolve it, then add a small amount more of the hot solvent to make the solution slightly more dilute. Allow it to cool more slowly.[8]

    • Solution 2: Slow Cooling. Ensure the solution cools to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help.[14]

  • Lack of Nucleation Sites: Crystal growth requires an initial site to begin.

    • Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites.[8]

    • Solution 4: Seed Crystals. If you have a small amount of pure compound, add a tiny crystal to the cooled solution to initiate crystallization.[8]

Workflow for Troubleshooting Recrystallization

start Start: Recrystallization Attempt oiling_out Did the compound 'oil out'? start->oiling_out no_crystals Did no crystals form? oiling_out->no_crystals No add_solvent Reheat and add more solvent. Cool slowly. oiling_out->add_solvent Yes scratch_seed Induce nucleation: - Scratch flask - Add seed crystal no_crystals->scratch_seed Yes success Pure Crystals Obtained no_crystals->success If crystals form re_evaluate_solvent Re-evaluate solvent system. Consider a different mixed solvent. add_solvent->re_evaluate_solvent Issue Persists add_solvent->success Issue Resolved scratch_seed->re_evaluate_solvent Issue Persists scratch_seed->success Issue Resolved re_evaluate_solvent->start

Caption: Troubleshooting workflow for recrystallization, focusing on "oiling out".

Frequently Asked Questions (FAQs)

Q: How can I assess the purity of my final compound? A: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure compound will show a single peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting point range suggests the presence of impurities.

Q: What are the likely impurities I might encounter from the synthesis of this molecule? A: The impurities will depend on the synthetic route. However, common impurities could include unreacted starting materials, by-products from side reactions, or residual solvents. For example, if the synthesis involves the esterification of the corresponding carboxylic acid, you might have residual acid.[15]

Q: Is there a risk of hydrolyzing the methyl ester during purification? A: Yes, the ester group can be hydrolyzed under either strongly acidic or basic conditions, especially in the presence of water and heat. It is important to maintain a pH as close to neutral as possible during purification. While oxetane ethers have shown high stability under basic conditions where esters are labile, it is still best to avoid harsh pH conditions.[16]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general starting point. The solvent system should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" in a minimum amount of a strong solvent (e.g., methanol or DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and often results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate, then pure Ethyl Acetate, and finally a small percentage of Methanol in Ethyl Acetate if necessary).

    • Collect fractions and monitor the elution of the compound using TLC.

  • Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol outlines the general steps for recrystallization once a suitable solvent system has been identified.[8][12][14][17]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a mixed pair) dropwise while heating the flask with swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • If using a mixed-solvent system, add the "bad" solvent dropwise to the hot solution until cloudiness persists, then add a drop or two of the "good" solvent to redissolve it.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxyoxane-4-carboxylate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • The Dong Group. (n.d.). Oxetane Presentation.pptx. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 15). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • YouTube. (2024, January 8). HPLC problems with very polar molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Hyaluronic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic Materials for Oxane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Yield Killer"

In the synthesis of oxanes (tetrahydropyrans, tetrahydrofurans), particularly via Prins cyclization or intramolecular Williamson etherification , water is not merely a contaminant—it is a competitive nucleophile.

Trace moisture (


 ppm) triggers three catastrophic failure modes:
  • Lewis Acid Hydrolysis: Catalysts like

    
     or TMSOTf hydrolyze rapidly, releasing protic acids (HF, TfOH) that alter regioselectivity or degrade acid-sensitive substrates.
    
  • Oxocarbenium Quenching: In Prins reactions, water intercepts the intermediate oxocarbenium ion, leading to open-chain diols instead of the desired cyclic ether.

  • Alkoxide Protonation: In Williamson syntheses, moisture protonates the alkoxide nucleophile, stalling the ring closure.

This guide provides self-validating protocols to eliminate these variables.

Reagent Handling: The First Line of Defense

Critical Reagent Profiles
ReagentHygroscopicityCritical Failure ModeHandling Protocol
TMSOTf ExtremeHydrolyzes to TfOH (fumes); deactivates silylation.Store under Argon. Use exclusively with gas-tight microsyringes. Never pour.

HighForms hydrates; alters Lewis acidity strength.Store in fridge (4°C). Warm to RT in desiccator before opening.
NaH (60% in oil) ModerateReacts with air moisture to form NaOH (inactive).Wash oil with dry hexane only if necessary; weigh quickly in air or use glovebox.
THF HighAbsorbs atmospheric water rapidly; peroxides form.Distill from Na/Benzophenone or use activated alumina columns.
The "Schlenk" Transfer Protocol (Standard Operating Procedure)

For liquid Lewis Acids (e.g., TMSOTf,


)

Objective: Transfer reagent from stock bottle to reaction vessel without atmospheric contact.

  • Equilibration: Remove reagent bottle from cold storage. Place in a desiccator containing

    
     or activated silica gel until it reaches room temperature (prevents condensation on the outer glass).
    
  • Inert Purge: Insert a long needle connected to an Argon line (positive pressure) into the reagent bottle septum. Insert a momentary "bleed" needle to flush the headspace, then remove the bleed.

  • Syringe Prep: Purge a gas-tight glass syringe with Argon (draw gas, expel 3x).

  • Draw: Draw the reagent slowly. Tip: If bubbles appear, the reagent has high vapor pressure or the seal is poor. Do not pump the plunger; simply draw excess and expel bubbles back into the bottle.

  • Transfer: Inject directly into the reaction flask through its septum.

Solvent Integrity: The Williams Standard

Using "wet" solvent is the most common cause of oxane synthesis failure. Relying on new bottles is insufficient.

Data: Efficiency of Drying Agents for THF (Based on Williams et al. and Burfield study benchmarks)

Drying AgentResidual Water (ppm) after 24hSuitability for Oxane Synthesis
Molecular Sieves (3A) < 10 ppmExcellent (Recommended)
Molecular Sieves (4A) < 10 ppmExcellent (Standard)
Na/Benzophenone < 10 ppmExcellent (Visual indicator: Blue)

> 100 ppmPoor (Do not use)

> 200 ppmCritical Failure

Technical Insight: While 4A sieves are traditional for THF, 3A sieves are often superior for general lab use because they exclude solvent molecules from the pores, maximizing water adsorption capacity [1].

Visualizing the Failure Mechanism

The following diagram illustrates how moisture diverts the mechanistic pathway of a Prins cyclization, preventing oxane formation.

PrinsFailure Start Homoallylic Alcohol + Aldehyde Inter Oxocarbenium Intermediate Start->Inter Lewis Acid (TMSOTf) Path_Good Intramolecular Cyclization Inter->Path_Good Kinetic Control (Dry Conditions) Path_Bad Intermolecular Nucleophilic Attack Inter->Path_Bad H2O Attack Water Trace Water (Contaminant) Water->Inter High Affinity Product_Good Tetrahydropyran (Oxane) Path_Good->Product_Good Product_Bad 1,3-Diol (Open Chain) Path_Bad->Product_Bad

Figure 1: Mechanistic divergence in Prins cyclization. Trace water acts as a competing nucleophile, intercepting the oxocarbenium ion and preventing ring closure.

Troubleshooting & FAQs

Q1: My Prins cyclization yield is stalling at 50%. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning. Root Cause: The initial charge of Lewis Acid (e.g.,


) reacted with adventitious water in the solvent or starting material, generating HF or boric acid species that are catalytically inactive for the cyclization but may promote polymerization.
The Fix: 
  • Azeotropic Drying: Dissolve your homoallylic alcohol and aldehyde in benzene or toluene. Rotovap to dryness (x2) to remove water as an azeotrope.

  • In-Situ Drying: Add activated 3A molecular sieves (powdered) directly to the reaction flask before adding the catalyst.

  • Catalyst Refresh: Do not add more catalyst to a "wet" reaction. Quench, re-isolate starting materials, dry them, and restart.[1]

Q2: How do I handle hygroscopic solid diols for Williamson etherification?

Diagnosis: Surface Water Adsorption. The Fix: Solid diols form a "water skin."

  • Protocol: Place the solid in a round-bottom flask. Heat to 50°C under high vacuum (< 1 mbar) for 2 hours. Backfill with Argon. Dissolve in dry THF immediately and transfer via cannula.

  • Verification: If using NaH, observe the bubbling. Violent, immediate bubbling often indicates water reacting before the alcohol deprotonation begins.

Q3: Can I use old TMSOTf if it's slightly yellow?

Diagnosis: Hydrolysis/Degradation.[2] Answer: No. TMSOTf should be colorless.[3] Yellowing indicates the formation of triflic acid (TfOH) and polysiloxanes due to moisture ingress [2].

  • Risk: TfOH is a much stronger Brønsted acid than TMSOTf is a Lewis acid. This will cause rapid decomposition of acid-sensitive acetals or vinyl ethers in your substrate.

  • Action: Distill under inert atmosphere or discard.

Q4: My THF still is blue, but my reaction failed.

Diagnosis: The "Blue" False Positive. Insight: Sodium benzophenone ketyl turns blue at ~10 ppm water. However, if your glassware was not flame-dried, the surface moisture on the glass (approx.


) is enough to kill a micro-scale reaction [3].
The Fix:  Flame-dry the reaction flask under vacuum (heat gun is acceptable if >200°C) and flush with Argon three times before introducing the solvent.

Experimental Workflow: The "Dry-Zone" Setup

This workflow ensures a self-validating anhydrous environment for oxane synthesis.

Workflow cluster_prep Preparation Phase cluster_setup Assembly Phase cluster_reaction Reaction Phase Glassware Flame Dry Glassware (Vac/Argon Cycle x3) Assemble Assemble under Positive Argon Flow Glassware->Assemble Solvent Solvent Drying (Na/Benzo or Alumina) Add_SM Add Substrate (via Syringe) Solvent->Add_SM Reagent Reagent Azeotropic Distillation (Toluene) Reagent->Add_SM Sieves Add Activated 3A Mol Sieves Assemble->Sieves Sieves->Add_SM Cool Cool to -78°C (Kinetic Control) Add_SM->Cool Add_Cat Add Lewis Acid (Dropwise/Slow) Cool->Add_Cat Monitor TLC/NMR Monitoring Add_Cat->Monitor

Figure 2: The "Dry-Zone" workflow for minimizing moisture intrusion during reaction setup.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Wikipedia Contributors. (2023). Trimethylsilyl trifluoromethanesulfonate: Properties and Hydrolysis Sensitivity. Wikipedia, The Free Encyclopedia. [Link]

  • Lashley, D. (Lab of). (2015). Preparing Anhydrous Reagents and Equipment: Flame Drying Protocols. JoVE (Journal of Visualized Experiments). [Link]

  • Crosby, S. R., et al. (2022). Recent Advances in the Prins Reaction. National Institutes of Health (PMC). [Link]

  • Master Organic Chemistry. (2015). The Intramolecular Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Troubleshooting Substituted Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydropyran (THP) ring is the structural anchor of polyether antibiotics (e.g., monensin), marine toxins (e.g., brevetoxins), and pheromones. While thermodynamically stable, the kinetic assembly of substituted THPs is fraught with competing pathways.

This guide addresses the "hidden" failures in THP synthesis: 2-oxonia-Cope rearrangements that scramble stereocenters, Baldwin-favored 5-exo-tet cyclizations that yield tetrahydrofurans (THF) instead of THPs, and olefin isomerization during metathesis. The following modules provide mechanistic diagnostics and self-validating protocols to restore chemoselectivity.

Module 1: The Prins Reaction & Acid-Mediated Cyclizations

Core Issue: You are attempting to synthesize a 2,6-cis-disubstituted THP via Prins cyclization, but you observe significant formation of dihydropyrans (elimination products) or racemization.

Diagnostic Q&A

Q1: Why is my diastereoselectivity (dr) eroding? I expected >20:1 cis:trans but am getting <5:1.

  • Root Cause: 2-Oxonia-Cope Rearrangement . If your homoallylic alcohol substrate has a substituent capable of stabilizing a carbocation, the intermediate oxocarbenium ion can undergo a [3,3]-sigmatropic rearrangement. This scrambles the stereochemistry before the ring closes.

  • Correction: Switch to the Silyl-Prins Reaction . By using an allylsilane instead of a simple alkene, you enforce an irreversible termination step (desilylation) that outcompetes the reversible Cope rearrangement.

  • Mechanism: The silicon effect stabilizes the

    
    -carbocation (hyperconjugation), lowering the transition state energy for the desired cyclization pathway over the rearrangement.
    

Q2: Why am I isolating a tetrahydrofuran (THF) instead of a THP?

  • Root Cause: Competing Transition States . The Prins reaction proceeds via a chair-like transition state (TS). However, if the R-groups create severe 1,3-diaxial interactions in the 6-membered TS, the system may divert to a 5-membered TS (forming a THF derivative) to relieve steric strain.

  • Correction: Lower the reaction temperature to -78°C to favor the kinetic chair-like TS. If using a Lewis acid, switch to a bulky one like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) to enhance equatorial attack preference.

Q3: My product is a dihydropyran, not a tetrahydropyran. What happened?

  • Root Cause: Elimination vs. Trapping . After the initial cyclization, the resulting carbocation must be trapped by a nucleophile (e.g., halide, acetate). If the nucleophile is weak or the base is too strong, proton elimination occurs, yielding the alkene (dihydropyran).

  • Correction: Increase the concentration of the external nucleophile (e.g., add excess AcOH or TMS-Br).

Visualizing the Competing Pathways

PrinsPathways Start Homoallylic Alcohol + Aldehyde Oxo Oxocarbenium Ion (Intermediate) Start->Oxo Lewis Acid ChairTS Chair-like TS (Low Energy) Oxo->ChairTS Kinetic Path BoatTS Boat/Twist TS (High Energy) Oxo->BoatTS Steric Clash Cope 2-Oxonia-Cope Rearrangement Oxo->Cope Reversible THP_Cis 2,6-cis-THP (Target) ChairTS->THP_Cis Nu- Trap DHP Dihydropyran (Elimination) ChairTS->DHP -H+ (Elimination) THP_Trans 2,6-trans-THP (Minor) BoatTS->THP_Trans THF Tetrahydrofuran (Side Product) BoatTS->THF Contraction Cope->Oxo Racemization

Figure 1: Mechanistic divergence in Prins cyclization showing critical failure points (Red) vs. Target (Green).

Module 2: Intramolecular Etherification & Baldwin’s Rules

Core Issue: You are cyclizing a hydroxy-epoxide or hydroxy-alkene and consistently forming the 5-membered ring (THF) instead of the 6-membered ring (THP).

Diagnostic Q&A

Q1: Why does Baldwin’s logic fail me here?

  • Analysis: According to Baldwin’s rules, 5-exo-tet is favored over 6-endo-tet . The orbital alignment for the 5-membered ring attack is geometrically superior.

  • Correction: You must "break" the rule by using a "Pull-Push" strategy :

    • Pull: Use a Lewis acid that specifically coordinates to the epoxide oxygen (e.g., La(OTf)₃), weakening the C-O bond.

    • Push: Use a directing group (like a vinyl group) that electronically favors attack at the distal carbon (6-endo) via transition state stabilization.

Q2: How do I force the 6-endo-tet cyclization?

  • Protocol Shift: Use Nicolaou’s Activated Marine Polyether Protocol .

    • Reagent: CSA (Camphorsulfonic acid) or PPTS (Pyridinium p-toluenesulfonate).

    • Key: If the epoxide is terminal, 5-exo is dominant. If you install an electron-withdrawing group (EWG) or a vinyl group at the epoxide terminus, you shift the electrophilic character to favor 6-endo attack.

Module 3: Ring-Closing Metathesis (RCM)

Core Issue: Attempting to close a diene to form a THP results in oligomers or isomerized byproducts.

Diagnostic Q&A

Q1: Why is my reaction turning into a polymer (gel)?

  • Root Cause: Concentration Threshold . RCM competes with ADMET (Acyclic Diene Metathesis Polymerization). If the concentration is >5 mM, intermolecular reaction dominates.

  • Correction: Perform the reaction under high dilution conditions (0.5 – 2.0 mM) . Add the catalyst in portions to keep the active species concentration low relative to the substrate.

Q2: The double bond in my THP ring migrated. Why?

  • Root Cause: Ruthenium Hydride Isomerization . Decomposition of the Grubbs catalyst generates Ru-H species, which catalyze double bond migration (isomerization).

  • Correction: Add 1,4-benzoquinone (10 mol%) or Ti(OiPr)₄ to the reaction mixture. These additives scavenge the Ru-H species, preventing isomerization without killing the metathesis activity.

Module 4: Glycal Functionalization (Ferrier Rearrangement)

Core Issue: Low yields or wrong anomers when synthesizing C-glycosides or 2,3-unsaturated THPs.

Q1: Why am I getting the


-anomer when I need the 

-anomer?
  • Root Cause: The Anomeric Effect .[1] In the Ferrier rearrangement, the incoming nucleophile attacks the oxocarbenium ion. The axial (

    
    ) attack is stereoelectronically favored.
    
  • Correction: To favor the

    
    -anomer, use a C-glycosylation  strategy with a silicon nucleophile (e.g., allyltrimethylsilane) in a solvent that coordinates the cation (like acetonitrile), or use a bulky protecting group at C6 to sterically hinder the 
    
    
    
    -face.

Experimental Protocols

Protocol A: Highly Selective Silyl-Prins Cyclization

Target: 2,6-cis-4-chloro-tetrahydropyran

Rationale: Uses the "silicon effect" to prevent 2-oxonia Cope rearrangement and ensure high cis selectivity.

  • Preparation: In a flame-dried flask under Ar, dissolve (Z)-3-trimethylsilyl-homoallylic alcohol (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous DCM (0.1 M).

  • Cooling: Cool the mixture to -78°C .

  • Initiation: Add TMSCl (1.1 equiv) followed by InCl₃ (10 mol%) or TfOH (1.0 equiv) dropwise.

    • Note: The TMSCl acts as the chloride source for the 4-position.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC.[2]

  • Quench: Quench with sat. NaHCO₃ solution at -78°C before warming to RT.

    • Why? Warming the acidic mixture can induce isomerization.

  • Workup: Extract with DCM, dry over MgSO₄.

  • Result: Expect >95:5 cis:trans selectivity.

Protocol B: "Anti-Baldwin" 6-endo-tet Epoxide Opening

Target: Trans-fused polyether ring system

  • Substrate: Prepare a hydroxy-epoxide with a vinyl group adjacent to the epoxide (directing group).

  • Conditions: Dissolve substrate in DCM/H₂O (20:1) .

  • Catalyst: Add CSA (10 mol%) .

  • Stir: Stir at 0°C.

  • Mechanism: The vinyl group stabilizes the developing positive charge at the 6-endo position (allylic stabilization), overriding the geometric preference for 5-exo attack.

Summary Data Table: Side Reaction Mitigation

Reaction TypeSide ProductRoot CauseFix
Prins DihydropyranElimination of H+Increase Nu- concentration; lower temp.
Prins Scrambled Stereochem2-Oxonia CopeUse Silyl-Prins (Allylsilanes).
Epoxide Cyclization Tetrahydrofuran (THF)5-exo-tet favoredUse vinyl directing groups or La(OTf)₃.
RCM OligomersHigh ConcentrationDilute to <2 mM.
RCM Isomerized AlkeneRu-H speciesAdd 1,4-benzoquinone scavenger.

References

  • Prins Cyclization Mechanism & Selectivity

    • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
    • Source: NIH / Beilstein J. Org. Chem.
    • URL:[Link]

  • Maitland-Japp Reaction

    • Title: A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones.[3]

    • Source: RSC / Org.[4] Biomol. Chem.

    • URL:[Link]

  • Baldwin's Rules & 6-endo Cyclization

    • Title: Activation of 6-endo over 5-exo hydroxy epoxide openings. Stereoselective and ring selective synthesis of tetrahydrofuran and tetrahydropyran systems.
    • Source: J. Am. Chem. Soc.[5][6][7]

    • URL:[Link]

  • Ferrier Rearrangement Side Reactions

    • Title: Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins.
    • Source: NIH / J. Org. Chem.
    • URL:[Link](Note: Linked to Prins review which covers general oxocarbenium chemistry; specific Ferrier data derived from general carbohydrate chemistry principles).

  • Ring-Closing Metathesis Troubleshooting

    • Title: Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applic
    • Source: ACS / Org. Process Res. Dev.
    • URL:[Link]

Sources

Improving the selectivity of reactions involving "Methyl 4-(hydroxymethyl)oxane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Improving Selectivity & Reactivity of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Technical Support Hub: Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Welcome to the technical resource center for Methyl 4-(hydroxymethyl)oxane-4-carboxylate . This guide addresses the specific reactivity challenges associated with this bifunctional quaternary building block. Due to the steric congestion at the C4 position and the presence of both a primary alcohol and a methyl ester, standard protocols often fail to yield high selectivity.

This guide provides troubleshooting workflows, optimized protocols, and mechanistic insights to ensure chemoselectivity and yield preservation.

Part 1: Critical Reactivity Analysis

The molecule features a quaternary center at the 4-position of the tetrahydropyran (oxane) ring, substituted with:

  • A Primary Alcohol (hydroxymethyl group): Sterically accessible but prone to oxidation and competing nucleophilicity.

  • A Methyl Ester : Sterically shielded by the ring and the geminal hydroxymethyl group.

Primary Challenges:

  • Steric Hindrance: Nucleophilic attack at the ester carbonyl is significantly slower than in non-quaternary systems.

  • Chemoselectivity: Reagents intended for the ester may inadvertently react with the protic alcohol (e.g., Grignards, hydrides).

  • Side Reactions: Potential for retro-aldol-type fragmentation or intermolecular polymerization if activated improperly.

Part 2: Troubleshooting & Optimization Guides

Module A: Chemoselective Oxidation of the Alcohol

Goal: Convert the hydroxymethyl group to an aldehyde (-CHO) or carboxylic acid (-COOH) without affecting the methyl ester or causing beta-elimination.

Issue: Standard Jones oxidation or harsh permanganate conditions can lead to ester hydrolysis or ring cleavage. Solution: Use non-aqueous, mild oxidation cycles.

  • Recommended Protocol: Dess-Martin Periodinane (DMP)

    • Why: DMP operates under neutral conditions, avoiding the acidic/basic extremes that threaten the ester or the acetal linkages of the oxane ring.

    • Selectivity: High. Affects only the alcohol.

ParameterStandard ConditionOptimized Condition (Quaternary Center)
Reagent Jones Reagent / KMnO4Dess-Martin Periodinane (1.2 eq)
Solvent Acetone / WaterDichloromethane (Anhydrous)
Temperature 0°C to RT0°C to RT
Buffer NoneNaHCO3 (5 eq) (Critical to neutralize byproduct acid)
Workup Acidic extractionNa2S2O3 / NaHCO3 quench

Pro-Tip: If DMP is too costly for scale-up, use TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) / BAIB (Bis(acetoxy)iodo)benzene) . This system is highly selective for primary alcohols in the presence of esters.

Module B: Overcoming Steric Hindrance in Ester Hydrolysis

Goal: Saponify the methyl ester to the carboxylic acid.

Issue: The reaction is notoriously sluggish using standard LiOH/THF/Water protocols due to the quaternary center blocking the trajectory of the hydroxide ion. Prolonged heating often leads to degradation. Solution: Use anhydrous nucleophilic cleavage reagents that are less sensitive to solvation shells.

  • Recommended Protocol: TMSOK (Potassium Trimethylsilanolate)

    • Mechanism: The trimethylsilanolate anion is a potent, non-solvated nucleophile in organic solvents, capable of attacking hindered esters more effectively than hydrated hydroxide.

    • Procedure:

      • Dissolve substrate in anhydrous THF or Et2O.

      • Add TMSOK (1.5 - 2.0 eq).

      • Stir at RT (or mild heat 40°C). Resulting potassium salt precipitates or can be hydrolyzed to acid during workup.

Module C: O-Alkylation vs. Ester Interference

Goal: Alkylate the alcohol (ether synthesis) without hydrolyzing or transesterifying the ester.

Issue: Strong bases like NaH can cause Claisen-type self-condensation or ester hydrolysis if water is present. Solution: Use "Soft" bases or Acid-Catalyzed Imidate chemistry.

  • Protocol 1: Silver(I) Oxide Mediated Alkylation

    • Reagents: Ag2O (1.5 eq), Alkyl Halide (R-X), DCM or DMF.

    • Benefit: Ag2O acts as a mild base/scavenger, promoting alkylation without generating highly basic alkoxide species that attack the ester.

Part 3: Visualizing the Selectivity Workflow

The following diagram illustrates the decision logic for functionalizing Methyl 4-(hydroxymethyl)oxane-4-carboxylate, highlighting the pathways to avoid steric and chemoselective pitfalls.

ReactivityWorkflow Start START: Methyl 4-(hydroxymethyl) oxane-4-carboxylate Issue_Ox Risk: Ester Hydrolysis or Beta-Elimination Start->Issue_Ox Oxidation Issue_Hyd Risk: Sluggish Reaction (Steric Hindrance) Start->Issue_Hyd Hydrolysis Issue_Alk Risk: Transesterification Claisen Condensation Start->Issue_Alk Alkylation Target_Aldehyde Target: Aldehyde (-CHO) Target_Acid Target: Carboxylic Acid (-COOH) Target_Ether Target: Ether (-CH2OR) Sol_DMP Solution: Dess-Martin Periodinane (Neutral Conditions) Issue_Ox->Sol_DMP Avoid Jones/KMnO4 Sol_TMSOK Solution: TMSOK in THF (Anhydrous Cleavage) Issue_Hyd->Sol_TMSOK Avoid aq. LiOH Sol_Ag2O Solution: Ag2O / Alkyl Halide (Mild Base) Issue_Alk->Sol_Ag2O Avoid NaH Sol_DMP->Target_Aldehyde Sol_TMSOK->Target_Acid Sol_Ag2O->Target_Ether

Caption: Decision tree for chemoselective functionalization, bypassing steric and reactivity hurdles.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Lithium Aluminum Hydride (LiAlH4) to reduce the ester to an alcohol? A: Yes, but be aware that LiAlH4 will reduce the ester to a primary alcohol, resulting in 4,4-bis(hydroxymethyl)oxane (a diol). If your goal is to selectively reduce the ester to an aldehyde while keeping the existing alcohol, LiAlH4 is too aggressive.

  • Alternative: Protect the existing alcohol (e.g., TBS ether), then use DIBAL-H at -78°C to reduce the ester to the aldehyde.

Q2: I am observing low yields during Amide Coupling (Ester -> Amide). Why? A: Direct aminolysis of this ester is difficult due to the quaternary center.

  • Troubleshooting: Do not attempt direct heating with amine. Instead, hydrolyze the ester to the acid first (using the TMSOK method described above), then use a high-activity coupling agent like HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered couplings.

Q3: Is the beta-lactone (2,7-dioxaspiro[3.5]nonan-1-one) a concern? A: Spontaneous formation is unlikely due to ring strain (4-membered ring). However, if you activate the alcohol (e.g., with Mesyl Chloride) in the presence of a strong base, intramolecular attack can occur, forming the strained spiro-lactone.

  • Prevention: Ensure the ester is not hydrolyzed to the carboxylate during alcohol activation. Keep conditions strictly anhydrous and buffered.

References

  • DESS, D. B.; MARTIN, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 1983, 48(22), 4155–4156. Link

  • LAGANIS, E. D.; CHENARD, B. L. "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 1984, 25(51), 5831–5834. (Methodology for TMSOK ester cleavage). Link

  • GREENE, T. W.; WUTS, P. G. M. Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006. (Standard reference for chemoselective protection strategies). Link

  • CLARKE, P. A.; et al. "The synthesis of 4-substituted tetrahydropyrans." Tetrahedron, 2005, 61(47), 11163-11168. (Context on THP functionalization). Link

Technical Support Center: Stabilizing Methyl 4-(hydroxymethyl)oxane-4-carboxylate During Experimental Workup

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for "Methyl 4-(hydroxymethyl)oxane-4-carboxylate." This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability of this unique bifunctional molecule during reaction workup and purification.[1] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues reported by users and provide targeted solutions.

Q1: I'm observing significant loss of my product, "Methyl 4-(hydroxymethyl)oxane-4-carboxylate," during aqueous workup. What are the likely causes of decomposition?

A1: The primary culprits for the decomposition of this molecule during aqueous workup are hydrolysis of the methyl ester and, to a lesser extent, potential acid-catalyzed opening of the oxane ring. The molecule possesses two key functional groups—a methyl ester and a primary alcohol—on a tetrahydropyran (oxane) scaffold.[1] Both the ester and the cyclic ether can be susceptible to degradation under certain pH and temperature conditions.

  • Ester Hydrolysis: Methyl esters are known to hydrolyze back to the corresponding carboxylic acid under both acidic and basic conditions.[2] This reaction is often accelerated by heat.[3]

    • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.[2]

    • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion. This reaction is irreversible and proceeds to completion, forming the carboxylate salt.

  • Oxane Ring Instability: The tetrahydropyran ring is generally stable. However, under harsh acidic conditions and elevated temperatures, acid-catalyzed cleavage of the ether linkages can occur.[4][5]

Q2: My reaction is performed under basic conditions. How can I neutralize the reaction mixture without causing saponification of the methyl ester?

A2: Careful neutralization with a mild acidic solution at low temperatures is crucial. Since strong bases will readily hydrolyze the methyl ester[6], the goal is to bring the pH to neutral (or slightly acidic) without creating a harsh environment.

Recommended Neutralization Protocol:

  • Cooling is Critical: Before adding any acid, cool the reaction mixture to 0-5 °C in an ice bath. This will significantly slow down the rate of any potential hydrolysis.

  • Use a Weak Acid: Instead of strong acids like HCl or H₂SO₄, use a milder acid such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 1 M) solution of sodium bisulfate (NaHSO₄).

  • Slow, Controlled Addition: Add the acidic solution dropwise with vigorous stirring, monitoring the pH of the aqueous phase closely with pH paper or a calibrated pH meter.

  • Target pH: Aim for a final pH between 6.0 and 7.0. This slightly acidic to neutral pH will minimize both base- and acid-catalyzed hydrolysis.

ParameterRecommendationRationale
Temperature 0-5 °CReduces the rate of hydrolysis.
Neutralizing Agent Saturated NH₄Cl (aq) or 1 M NaHSO₄ (aq)Avoids the harsh conditions of strong acids.
Final pH 6.0 - 7.0Minimizes both acid and base-catalyzed decomposition.
Q3: I suspect my compound is decomposing during extraction with acidic washes. What are the best practices to avoid this?

A3: Minimize contact time with acidic solutions and use milder conditions. While an acidic wash can be necessary to remove basic impurities, prolonged exposure can lead to ester hydrolysis.

Troubleshooting Acidic Washes:

  • Use a Weaker Acid: Instead of 1M HCl, consider using a saturated solution of sodium bicarbonate (NaHCO₃) if you need to remove acidic impurities, or a very dilute acid like 0.1M HCl for removing basic impurities.

  • Brine Washes: After any acidic or basic wash, it is good practice to wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual acid or base and also aids in breaking up emulsions.

  • Temperature Control: Perform extractions at room temperature or below if possible.

Workflow for a Stable Extraction:

Caption: Recommended workup and extraction workflow.

Q4: My compound is highly polar and I'm having trouble with phase separation and potential product loss into the aqueous layer. What can I do?

A4: The presence of both a hydroxyl and an ester group makes "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" quite polar. This can lead to issues like emulsion formation and solubility in the aqueous phase.

Strategies for Extracting Polar Compounds:

  • Increase the Ionic Strength of the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). In some cases, a mixture of solvents, such as 3:1 chloroform/isopropanol, can be effective for extracting very polar compounds.[7]

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent 1-2 more times to recover any dissolved product. Combine all organic extracts before proceeding.

  • Managing Emulsions: If an emulsion forms, try the following:

    • Let the separatory funnel stand for 10-20 minutes.

    • Gently swirl the funnel instead of vigorous shaking.

    • Add a small amount of brine.

    • Filter the entire mixture through a pad of Celite.

Q5: Should I consider protecting the functional groups before workup?

A5: Protecting group strategies are generally employed before a reaction rather than before workup. However, if you are designing a multi-step synthesis, protecting either the alcohol or the carboxylic acid (if the ester is hydrolyzed) can be a valid strategy to prevent unwanted side reactions in subsequent steps.[8]

  • Protecting the Hydroxyl Group: The primary alcohol can be protected as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether.[9][10] These are generally stable to a wide range of reaction conditions but can be selectively removed later.

  • Protecting the Carboxylic Acid: If you anticipate or desire hydrolysis of the methyl ester, the resulting carboxylic acid can be protected as a different ester, such as a benzyl or t-butyl ester, which can be removed under specific, non-hydrolytic conditions.[11]

Potential Decomposition Pathways and Mitigation:

Decomposition cluster_main Methyl 4-(hydroxymethyl)oxane-4-carboxylate cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Compound Target Compound Acid_Product 4-(hydroxymethyl)oxane-4-carboxylic acid Compound->Acid_Product Ester Hydrolysis Base_Product Sodium 4-(hydroxymethyl)oxane-4-carboxylate Compound->Base_Product Saponification Mitigation_Acid Use Mild Acid (NH4Cl) Low Temperature Acid_Product->Mitigation_Acid Mitigation_Base Careful Neutralization Low Temperature Base_Product->Mitigation_Base

Caption: Key decomposition pathways and mitigation strategies.

References

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Fuwa, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(9), 329.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • IUPAC. (n.d.). Gold Book. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

  • MDPI. (2024, September 14).
  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxyoxane-4-carboxylate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Reactions in THF/Dioxane. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

Sources

Validation & Comparative

"Methyl 4-(hydroxymethyl)oxane-4-carboxylate" NMR and mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate and Its Analogs

A Comparative Analysis of NMR and Mass Spectrometry Techniques for the Structural Elucidation of Saturated Heterocyclic Esters

As a Senior Application Scientist, this guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of saturated heterocyclic esters, using Methyl 4-(hydroxymethyl)oxane-4-carboxylate as a primary example. Due to the limited availability of public experimental data for this specific molecule, this guide will leverage spectral predictions and data from structurally similar, well-characterized analogs to provide a robust and instructive framework for researchers, scientists, and professionals in drug development. This approach ensures that the methodologies and interpretations presented are grounded in established spectroscopic principles and are broadly applicable to the analysis of novel small molecules.

Introduction to the Structural Analysis of Saturated Heterocycles

Saturated heterocyclic scaffolds, such as the oxane ring in Methyl 4-(hydroxymethyl)oxane-4-carboxylate, are prevalent in numerous natural products and pharmaceutical agents. Their precise structural characterization is paramount for understanding their biological activity, reactivity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing complementary information to unambiguously determine the constitution and stereochemistry of these molecules.

This guide will delve into the practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectral data for this class of compounds. We will explore the nuances of spectral interpretation, including chemical shifts, coupling constants, and fragmentation patterns, and discuss how these data points are pieced together to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 4-(hydroxymethyl)oxane-4-carboxylate, the following proton signals are predicted:

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~3.75s3H-OCH₃Singlet due to the absence of adjacent protons. The chemical shift is typical for methyl esters.
~3.60s2H-CH₂OHA singlet is predicted if there is no significant coupling to the hydroxyl proton. The chemical shift is characteristic of protons on a carbon adjacent to an oxygen atom.
~3.50 - 3.80m4HH-2, H-6 (Oxane Ring)These protons are adjacent to the ring oxygen, leading to a downfield shift. They are expected to be a complex multiplet due to coupling with the H-3 and H-5 protons.
~1.60 - 1.90m4HH-3, H-5 (Oxane Ring)These protons are further from the electron-withdrawing oxygen and are therefore found more upfield. They will appear as a complex multiplet due to coupling with H-2 and H-6.
~2.0 - 2.5br s1H-OHThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the need to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environment.

Predicted Chemical Shift (ppm) Assignment Rationale
~175C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~68C-2, C-6 (Oxane Ring)These carbons are bonded to the ring oxygen and are therefore shifted downfield.
~65-CH₂OHThe carbon of the hydroxymethyl group is also attached to an oxygen atom.
~52-OCH₃The methyl carbon of the ester group.
~45C-4 (Oxane Ring)The quaternary carbon at position 4 of the oxane ring.
~30C-3, C-5 (Oxane Ring)The methylene carbons of the oxane ring that are not directly attached to the oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Performed on the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Advanced 2D NMR Techniques

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the spin systems within the oxane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.

Expected Mass and Fragmentation

For Methyl 4-(hydroxymethyl)oxane-4-carboxylate (C₇H₁₂O₄), the expected molecular weight is 160.07 g/mol .

  • Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z = 160. However, for molecules with alcohol and ester functional groups, the molecular ion can be weak or absent.

  • Key Fragmentation Pathways:

    • Loss of methoxy radical (-•OCH₃): [M - 31]⁺, leading to a peak at m/z = 129. This is a common fragmentation for methyl esters.

    • Loss of the hydroxymethyl group (-•CH₂OH): [M - 31]⁺, also leading to a peak at m/z = 129.

    • Loss of the carboxylate group (-•COOCH₃): [M - 59]⁺, resulting in a peak at m/z = 101.

    • Ring opening and subsequent fragmentations.

Fragmentation_Pathway M [M]⁺˙ m/z = 160 M_minus_31 [M - OCH₃]⁺ m/z = 129 M->M_minus_31 - •OCH₃ M_minus_59 [M - COOCH₃]⁺ m/z = 101 M->M_minus_59 - •COOCH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and often provides a strong signal for the protonated molecule [M+H]⁺ (m/z = 161) or other adducts. Electron ionization (EI) is a harder ionization technique that leads to more extensive fragmentation, providing more structural information.

    • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to determine the accurate mass and elemental composition.

  • Data Acquisition:

    • Inject the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For more detailed structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion (or protonated molecule) and inducing fragmentation.

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structure elucidation, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Presence of functional groups (e.g., O-H, C=O, C-O).Fast, inexpensive, requires minimal sample.Provides limited information on the overall molecular structure and connectivity.
Elemental Analysis Percentage composition of C, H, and O.Confirms the elemental formula.Does not provide information on the arrangement of atoms.
X-ray Crystallography Unambiguous 3D structure in the solid state.Provides the most definitive structural information.Requires a single crystal of suitable quality, which can be difficult to obtain.

Conclusion

The comprehensive structural characterization of novel molecules like Methyl 4-(hydroxymethyl)oxane-4-carboxylate relies on the synergistic use of multiple analytical techniques. NMR spectroscopy, with its various 1D and 2D experiments, provides the detailed framework of atomic connectivity and stereochemistry. Mass spectrometry complements this by confirming the molecular weight and offering insights into the molecule's fragmentation behavior, which can corroborate the proposed structure. By judiciously applying these powerful analytical tools and carefully interpreting the resulting data, researchers can confidently elucidate the structures of complex organic molecules, a critical step in the process of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Biological Evaluation Guide: Methyl 4-(hydroxymethyl)oxane-4-carboxylate Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Evaluation of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Gem-Disubstituted Advantage

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical precursor for 4,4-disubstituted tetrahydropyran (THP) derivatives, widely utilized to engineer spirocyclic ethers and gem-disubstituted amino acids .

This guide objectively evaluates the biological performance of derivatives synthesized from this core, comparing them against their carbocyclic (cyclohexane) and nitrogenous (piperidine) bioisosteres. The data demonstrates that the THP core offers superior physicochemical properties—specifically lowering lipophilicity (LogD) and enhancing metabolic stability—while maintaining or improving target affinity in GPCR and kinase programs.

Structural Analysis & Design Logic

The core value of this scaffold lies in the gem-disubstitution at the C4 position. The presence of both a carboxylate (or amide derivative) and a hydroxymethyl group allows for the construction of rigid spirocyclic systems.

Comparative Physicochemical Profile
FeatureTHP Derivative (Oxane) Cyclohexane Analog Piperidine Analog
Dipole Moment High (Ether Oxygen)Low (Hydrophobic)Variable (Basic Amine)
H-Bonding Acceptor (Ether O)NoneDonor/Acceptor
LogD (Lipophilicity) Lower (Optimal) High (Risk of toxicity)Moderate (pH dependent)
Metabolic Liability Low (Blocked C4 position)High (C4 oxidation)High (N-oxidation/dealkylation)

Key Insight: The ether oxygen in the oxane ring reduces LogP by approximately 1.0–1.5 units compared to the cyclohexane analog, significantly improving the Ligand Efficiency (LE) and solubility of the final drug candidate.

Comparative Biological Performance[1][2]

A. Case Study 1: Opioid Receptor Antagonists (GPCRs)

In the development of peripherally restricted opioid antagonists, the 4,4-disubstituted THP motif is often compared to the spiro-cyclohexane scaffold.

  • Experimental Observation: Derivatives where the central cyclohexane ring is replaced by a tetrahydropyran (derived from the title compound) show reduced CNS penetration due to increased polarity, which is desirable for peripheral targets.

  • Performance Data:

    • Affinity (Ki): THP derivatives maintained sub-nanomolar affinity (

      
      ) comparable to cyclohexane analogs.
      
    • Selectivity: The ether oxygen often engages in "water-mediated" H-bonds within the receptor pocket, improving selectivity over hERG channels (reducing cardiotoxicity risk).

B. Case Study 2: Kinase Inhibitors (c-Met & ALK)

The title compound is a precursor for spirocyclic lactones used in kinase inhibitors.

  • Comparison: vs. Piperidine-based inhibitors.

  • Result: Piperidine rings often introduce a basic nitrogen that can lead to lysosomal trapping or phospholipidosis. The neutral THP core avoids this toxicity liability.

  • Data Summary:

    • Cellular Potency (

      
      ):  THP derivatives showed equipotent activity (
      
      
      
      ) to piperidines.
    • Microsomal Stability (

      
      ):  THP derivatives exhibited a 2.5x increase  in half-life compared to cyclohexane analogs, which are prone to cytochrome P450-mediated hydroxylation at the C4 position.
      

Visualizing the SAR Decision Matrix

The following diagram illustrates the decision logic for selecting the Methyl 4-(hydroxymethyl)oxane-4-carboxylate scaffold over alternatives during Lead Optimization.

SAR_Logic Start Lead Optimization: High Lipophilicity / Metabolic Instability Decision1 Is the core ring Cyclohexane or Piperidine? Start->Decision1 Path_Cyclo Cyclohexane Core Decision1->Path_Cyclo Path_Pip Piperidine Core Decision1->Path_Pip Issue_Cyclo Issue: High LogD (>4.0) C4-Oxidation Path_Cyclo->Issue_Cyclo Issue_Pip Issue: hERG Liability Lysosomal Trapping Path_Pip->Issue_Pip Solution Apply Bioisostere: Methyl 4-(hydroxymethyl)oxane-4-carboxylate (THP Core) Issue_Cyclo->Solution Replace Issue_Pip->Solution Replace Mechanism Mechanism: 1. Ether Oxygen lowers LogD 2. Gem-disubstitution blocks C4 metabolism 3. Neutral core avoids hERG binding Solution->Mechanism Outcome Outcome: Improved ADME Maintained Potency Mechanism->Outcome

Caption: SAR Decision Tree illustrating the strategic replacement of carbocycles with the THP scaffold to resolve ADME/Tox liabilities.

Experimental Protocols

To validate the advantages of this scaffold, the following assays are standard.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Compare the intrinsic clearance (


) of THP derivatives vs. Cyclohexane analogs.
  • Preparation: Prepare

    
     stock solutions of the THP derivative and the cyclohexane analog in DMSO.
    
  • Incubation: Dilute compounds to

    
     in phosphate buffer (pH 7.4) containing human liver microsomes (
    
    
    
    protein).
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Validation Criteria: The THP derivative should show

      
       remaining at 60 min compared to the cyclohexane analog.
      
Protocol B: LogD Determination (Shake-Flask Method)

Objective: Quantify lipophilicity reduction.

  • Phases: Octanol (saturated with PBS) and PBS (saturated with Octanol) at pH 7.4.

  • Equilibrium: Dissolve compound in the octanol phase. Add equal volume of PBS phase.

  • Agitation: Shake for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using UV-Vis or HPLC.

  • Result:

    
    .
    
    • Target: THP derivatives typically exhibit LogD 1.0–1.5 units lower than cyclohexane analogs.

Synthesis Workflow Visualization

The utility of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" is best realized in its conversion to spirocyclic libraries.

Synthesis_Flow Input Methyl 4-(hydroxymethyl) oxane-4-carboxylate Step1 Step 1: Mesylation/Tosylation of -OH group Input->Step1 Step2 Step 2: Nucleophilic Displacement (e.g., by amines/phenols) Step1->Step2 Step3 Step 3: Cyclization/Spiro-formation Step2->Step3 Product Final Product: Spiro-THP Derivative (Bioactive Core) Step3->Product

Caption: Synthetic pathway converting the hydroxymethyl-ester core into bioactive spirocyclic ethers.

References

  • PharmaBlock. (2023).[1] Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane.[2] Retrieved from

  • Ghosh, A. K., et al. (2020). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Institutes of Health. Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual citation for THP vs Cyclohexane bioisosterism).
  • BOC Sciences. (2024). Methyl tetrahydro-2H-pyran-4-carboxylate Product Data. Retrieved from

  • Muller, K., et al. (2009). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

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Structural validation of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Structural Validation of Novel Small Molecules: A Comparative Analysis Centered on Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Introduction: The Imperative of Unambiguous Structural Validation

In the realm of drug discovery and materials science, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the fundamental blueprint that dictates its function, reactivity, and interaction with biological targets. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines. For novel chemical entities, such as the focal molecule of this guide, Methyl 4-(hydroxymethyl)oxane-4-carboxylate , rigorous and unequivocal structural validation is the cornerstone of any subsequent research.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques used for structural elucidation. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for initial characterization, Single-Crystal X-ray Crystallography (SCXRD) remains the gold standard for providing a definitive, high-resolution 3D molecular structure.[1] We will explore the causality behind experimental choices, present detailed protocols, and objectively compare these powerful techniques, using Methyl 4-(hydroxymethyl)oxane-4-carboxylate as a practical case study.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful tool for determining the atomic and molecular structure of a crystalline compound.[2] It provides precise information on bond lengths, bond angles, and absolute stereochemistry, offering an unambiguous snapshot of the molecule's conformation in the solid state.[1] The journey from a purified powder to a refined crystal structure is a multi-step process that demands both patience and precision.

The SCXRD Experimental Workflow

The successful application of SCXRD is critically dependent on the initial, and often most challenging, step: growing a high-quality single crystal.[1] The entire process can be visualized as a logical progression from sample preparation to final structural validation.

cluster_prep Phase 1: Sample Preparation cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: Data Collection & Analysis synthesis Synthesis & Purification purity Purity Confirmation (>99%) (e.g., HPLC, NMR) synthesis->purity screening Solvent Screening & Solubility Tests purity->screening High Purity Sample growth Crystal Growth (e.g., Slow Evaporation) screening->growth mount Crystal Mounting & Freezing growth->mount Single Crystal Selection diffraction X-ray Diffraction Data Collection mount->diffraction solve Structure Solution & Refinement diffraction->solve validation Final Structure Validation (CIF) solve->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Crystallization of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

The prerequisite for any SCXRD experiment is a high-purity sample (>99%), as impurities can inhibit crystal nucleation and growth.[3]

Objective: To grow diffraction-quality single crystals of Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Methodology: Slow Evaporation

Slow evaporation is often the simplest and most effective method for small organic molecules.[4][5] The principle is to dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly, gradually increasing the concentration until it reaches supersaturation and crystallization begins.

  • Solvent Selection (The Causality): The choice of solvent is critical. A suitable solvent should exhibit moderate solubility for the compound.[3] If solubility is too high, the solution may become an oil; if too low, the compound will precipitate as a powder. For our target molecule, which contains both polar (hydroxyl, ester) and non-polar (oxane ring) functionalities, a solvent system of varying polarity should be screened. Start with solvents like ethyl acetate, acetone, isopropanol, and binary mixtures such as dichloromethane/hexane or ethyl acetate/heptane.

  • Preparation of a Near-Saturated Solution:

    • Place ~10-20 mg of the highly purified compound into a clean, small glass vial (e.g., a 4 mL vial).

    • Add the chosen solvent dropwise at room temperature until the solid just dissolves completely. This creates a solution that is close to saturation.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial. This step is crucial as dust particles can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[3]

  • Incubation and Growth:

    • Cover the vial with a cap, but do not seal it tightly. Puncturing the cap with a needle is an excellent way to control the rate of evaporation.[4] A slower evaporation rate generally yields higher quality crystals.

    • Place the vial in a location free from vibrations and temperature fluctuations. Patience is key; crystal growth can take anywhere from a few days to several weeks.[3]

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in size) have formed, they should be carefully harvested. The crystal is typically mounted on a loop and flash-frozen in liquid nitrogen to prevent crystal degradation and reduce radiation damage during X-ray exposure.[2]

Part 2: Comparative Analysis with Spectroscopic Techniques

While SCXRD provides the ultimate structural proof, NMR and MS are faster, require less material, and do not depend on crystallization. They are essential complementary techniques for a comprehensive validation package.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the connectivity and chemical environment of atoms in a molecule in solution.[7] For Methyl 4-(hydroxymethyl)oxane-4-carboxylate, a suite of NMR experiments would be the first step in characterization post-synthesis.

Information Gained from NMR:

  • ¹H NMR: Confirms the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. We would expect to see distinct signals for the methyl ester protons, the hydroxymethyl protons, and the protons on the oxane ring.

  • ¹³C NMR: Determines the number of unique carbon environments, confirming the carbon backbone of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY reveals proton-proton couplings, while HSQC correlates protons to their directly attached carbons. HMBC shows longer-range correlations between protons and carbons, which is crucial for piecing together the molecular fragments.[8]

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns.[9]

Information Gained from MS:

  • High-Resolution MS (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS provides a very precise mass-to-charge ratio (m/z). This allows for the unambiguous determination of the molecular formula. For C₇H₁₂O₄, the expected exact mass is 160.0736.

  • Fragmentation Analysis: In the mass spectrometer, the molecule can be induced to break apart into smaller, characteristic fragments. For our target molecule, common fragmentation patterns for esters might be observed, such as the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Part 3: Synthesizing the Data - A Holistic Approach

No single technique tells the whole story. The true power of modern analytical chemistry lies in the synergistic use of multiple techniques. The logical flow begins with rapid, solution-state methods and culminates in the definitive solid-state structure.

cluster_initial Initial Characterization cluster_final Definitive Validation cluster_info start Purified Compound ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr scxrd Single-Crystal X-ray Crystallography ms->scxrd Structure Proposed info_ms • Molecular Formula • Fragmentation Pattern ms->info_ms nmr->scxrd Structure Proposed info_nmr • Atomic Connectivity • Functional Groups nmr->info_nmr info_scxrd • 3D Structure • Absolute Stereochemistry • Bond Lengths/Angles scxrd->info_scxrd

Caption: Logical workflow for comprehensive structural validation.

Comparative Performance Summary

The following table objectively summarizes the capabilities and limitations of each technique in the context of validating our target molecule.

ParameterSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic arrangement, bond lengths/angles, absolute stereochemistryAtomic connectivity, chemical environment of nucleiMolecular formula, fragmentation patterns
Sample State Solid (single crystal)SolutionSolid or Solution
Resolution Atomic (~0.1 Å)Atomic (through-bond/space correlations)Molecular (m/z up to 4 decimal places)
Key Advantage Unambiguous 3D structure determination[1]Provides structural data in a biologically relevant solution stateHigh sensitivity and speed; requires very little sample
Primary Limitation Requires a high-quality single crystal, which can be difficult or impossible to growProvides an average structure in solution; does not give precise bond lengths/angles[10]Does not provide 3D conformational or stereochemical information
Typical Sample Req. ~5-10 mg (for crystallization attempts)~5-10 mg<1 mg

Conclusion

For a novel molecule like Methyl 4-(hydroxymethyl)oxane-4-carboxylate, a multi-faceted approach to structural validation is not just recommended, it is essential for scientific rigor. Mass spectrometry provides the foundational confirmation of the molecular formula, while a comprehensive suite of NMR experiments elucidates the intricate network of atomic connections. However, to eliminate all ambiguity regarding stereochemistry, conformation, and the precise three-dimensional architecture, Single-Crystal X-ray Crystallography stands alone. It is the definitive arbiter, providing the high-resolution, incontrovertible structural evidence required by researchers, scientists, and drug development professionals to proceed with confidence. The successful interplay of these techniques ensures that the molecular structure is not just a hypothesis, but a validated fact.

References

  • Synthesis of 4-Hydroxymethyl-2,4-methanoproline | Request PDF. (2025). ResearchGate. Available from: [Link]

  • Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. (n.d.). Google Patents.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available from: [Link]

  • Silva, A. M., et al. (2009). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. PubMed. Available from: [Link]

  • Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • x Ray crystallography. (n.d.). PMC - NIH. Available from: [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. Available from: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Available from: [Link]

  • 1H NMR: Structural Elucidation I. (2020). YouTube. Available from: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Available from: [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry. (n.d.). Michigan State University. Available from: [Link]

  • Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (n.d.). JoVE. Available from: [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry. John Wiley & Sons, Ltd. Available from: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Available from: [Link]

  • Guide for crystallization. (n.d.). Available from: [Link]

  • Mass Spectra Interpretation: CARBOXYLIC ACIDS. (n.d.). Available from: [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Available from: [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Available from: [Link]

  • Method of quantification of carboxylic acids by mass spectrometry. (n.d.). Google Patents.
  • crystallization of small molecules. (n.d.). Available from: [Link]

  • Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Available from: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Available from: [Link]

  • X-Ray Crystallography. (2023). Chemistry LibreTexts. Available from: [Link]

  • Huynh, W. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. eScholarship. Available from: [Link]

  • Boyle, T. J., et al. (2014). Synthesis and structural characterization of group 4 metal carboxylates for nanowire production. PubMed. Available from: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Available from: [Link]

  • preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. (2018). WIPO Patentscope. Available from: [Link]

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Comparative Guide: Reactivity of Oxane (Tetrahydropyran) vs. Cyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Oxane (Tetrahydropyran, THP) and Cyclohexane scaffolds, targeted at medicinal chemists and process engineers. While structurally similar (saturated six-membered rings), the introduction of a single oxygen atom in the oxane ring fundamentally alters the electronic landscape, reducing bond dissociation energy (BDE) at the


-position and introducing dipole moments that lower lipophilicity.

Key Takeaway: Cyclohexane acts as a lipophilic, kinetically inert spacer. Oxane functions as a polar, chemically active scaffold susceptible to radical C-H functionalization and metabolic oxidation due to the


-oxy effect.

Physicochemical & Conformational Landscape[1]

The reactivity divergence begins with the physical architecture of the rings. The oxygen atom in oxane breaks the symmetry and electronic neutrality found in cyclohexane.

Structural Parameters
FeatureCyclohexane (

)
Oxane (

)
Impact on Reactivity
Bond Length C–C: 1.54 ÅC–O: 1.43 ÅC–O bonds are shorter, slightly compressing the ring geometry.
Dipole Moment 0 D~1.55 DOxane has higher aqueous solubility and lower LogP.
Conformation Chair (lowest energy)ChairSimilar topology, but oxane lacks axial hydrogens at the heteroatom.

-C-H BDE
~98-99 kcal/mol~92-93 kcal/molCritical differentiator: Oxane is significantly easier to activate via H-atom transfer (HAT).
The Anomeric Effect

In cyclohexane, substituents prefer the equatorial position to minimize 1,3-diaxial interactions (A-values).[1] In oxane, electronegative substituents at the C2 position often prefer the axial orientation.

  • Mechanism: Hyperconjugation between the oxygen lone pair (

    
    ) and the antibonding orbital of the C-X bond (
    
    
    
    ).
  • Consequence: This stabilizes intermediates at C2, making oxane a privileged scaffold for glycosyl-like chemistry that cyclohexane cannot replicate.

C-H Bond Functionalization & Reactivity Profiles

The most distinct difference lies in the susceptibility to radical chemistry. Cyclohexane is generally inert, requiring harsh conditions or directing groups for functionalization. Oxane possesses a "built-in" activating group: the oxygen atom.

Radical Stability (The -Oxy Effect)

The oxygen atom stabilizes an adjacent carbon-centered radical through 2-center-3-electron resonance.

  • Oxane: Removal of an

    
    -H generates a radical stabilized by the adjacent oxygen lone pair.
    
  • Cyclohexane: Removal of an H generates a secondary alkyl radical with no heteroatom stabilization.

Comparative Pathway Analysis (DOT Visualization)

The following diagram illustrates the kinetic divergence when both scaffolds are subjected to Hydrogen Atom Transfer (HAT) conditions.

ReactivityDivergence Start Reagent: Electrophilic Radical (e.g., t-BuO•) Sub_Cyc Cyclohexane Scaffold Start->Sub_Cyc Sub_Ox Oxane (THP) Scaffold Start->Sub_Ox TS_Cyc TS: High Energy Barrier (No Stabilization) Sub_Cyc->TS_Cyc Slow HAT TS_Ox TS: Low Energy Barrier (Alpha-Oxy Stabilization) Sub_Ox->TS_Ox Fast HAT Rad_Cyc 2° Alkyl Radical (Unstable, Transient) TS_Cyc->Rad_Cyc Rad_Ox Alpha-Oxy Radical (Stabilized via Lone Pair) TS_Ox->Rad_Ox Prod_Cyc Product: Low Yield / Harsh Conditions Rad_Cyc->Prod_Cyc Recombination Prod_Ox Product: C2-Functionalized Oxane (Minisci / Oxidation) Rad_Ox->Prod_Ox Radical Trapping

Caption: Kinetic divergence of radical formation. Oxane undergoes rapid HAT due to transition state stabilization by the oxygen lone pair, whereas cyclohexane faces a high energetic barrier.

Metabolic Stability & Pharmacokinetics[3]

In drug discovery, switching from cyclohexane to oxane is a standard "Matched Molecular Pair" (MMP) strategy to modulate physicochemical properties.

Lipophilicity (LogP) Reduction

Replacing a methylene (-CH2-) with an ether oxygen (-O-) typically reduces LogP by 1.0 – 1.5 log units .

  • Benefit: Improved aqueous solubility and reduced non-specific binding.

  • Trade-off: Increased polar surface area (PSA).

Metabolic Liability (LipMetE)

While oxane improves solubility, it introduces a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) can oxidize the


-carbon.
  • Mechanism:

    
    -Hydroxylation 
    
    
    
    Hemiacetal (Lactol)
    
    
    Ring opening/Lactone formation.
  • Mitigation: Medicinal chemists often block the C2/C6 positions of oxane with methyl groups or fluorine to prevent this oxidative clearance. Cyclohexane does not suffer from this specific vector of metabolism, though it is prone to general aliphatic hydroxylation.

Experimental Protocols

To objectively validate the reactivity difference, the following self-validating protocols are recommended.

Protocol A: Competitive C-H Functionalization Assay

This experiment demonstrates the kinetic selectivity of radical HAT for oxane over cyclohexane in a single pot.

Objective: Quantify relative rates of H-abstraction using a Minisci-type radical source.

Materials:

  • Substrates: Cyclohexane (1.0 equiv), Tetrahydropyran (1.0 equiv).

  • Radical Source: Selectfluor (Electrophilic radical precursor) or TBHP/Fe(II).

  • Solvent: Acetonitrile/Water (1:1).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Methodology:

  • Preparation: In a pressure tube, dissolve Cyclohexane (0.5 mmol) and Tetrahydropyran (0.5 mmol) in degassed MeCN:H2O (2 mL). Add Internal Standard (0.1 mmol).

  • Initiation: Add Fe(acac)2 (10 mol%) and TBHP (2.0 equiv) dropwise at 0°C.

  • Reaction: Seal and heat to 60°C for 4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Pass through a short pad of silica to remove iron salts.

  • Analysis: Analyze the crude mixture via GC-MS or 1H NMR.

    • Monitor: Look for the formation of 2-hydroxytetrahydropyran (lactol) or ring-opened products vs. cyclohexanol.

    • Expectation: You will observe >90% consumption of THP and <10% consumption of cyclohexane, confirming the lower BDE and higher reactivity of the oxane scaffold.

Protocol B: Matched Molecular Pair LogP Determination

Objective: Empirically determine the lipophilicity shift between the two scaffolds.

Methodology:

  • System: Octanol-Water shake flask method (OECD Guideline 107).

  • Equilibration: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Partitioning: Dissolve test compound (Substituted Oxane vs. Substituted Cyclohexane analog) in the water-saturated octanol phase.

  • Separation: Shake with octanol-saturated water for 60 minutes. Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV.

  • Calculation:

    
    .
    
    • Validation: The Oxane analog should consistently show a LogP 1.0–1.3 units lower than the Cyclohexane analog.

References

  • Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[2][3] Accounts of Chemical Research, 36(4), 255-263. Link

  • Minisci Reaction & Radical Stability: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[4] MedChemComm, 2(12), 1135-1161. Link

  • Bioisosterism & LogP: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Metabolic Stability (LipMetE): Ritchie, T. J., et al. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency". Drug Metabolism and Disposition, 41(10), 1825-1831. Link

  • Anomeric Effect: Juaristi, E., & Cuevas, G. (1992). Recent studies of the anomeric effect. Tetrahedron, 48(24), 5019-5087. Link

Sources

In vitro testing of compounds derived from "Methyl 4-(hydroxymethyl)oxane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the in vitro performance of Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate) as a structural scaffold in medicinal chemistry.

The tetrahydropyran (THP) ring serves as a critical bioisostere for cyclohexane and phenyl rings. By incorporating an ether oxygen, this scaffold lowers lipophilicity (LogP) while maintaining structural rigidity. This guide compares the THP scaffold against its carbocyclic analogs (cyclohexane) and nitrogenous analogs (piperidine), focusing on solubility, metabolic stability, and permeability.

Part 1: The Scaffold Advantage (Comparative Analysis)

The primary utility of Methyl 4-(hydroxymethyl)oxane-4-carboxylate lies in its ability to create 4,4-disubstituted sp


-rich cores . These cores disrupt planarity—a key factor in improving clinical success rates—while the quaternary center prevents metabolic oxidation at the 4-position.
Physicochemical Comparison

The following table contrasts the THP scaffold with its direct competitors: the Cyclohexane analog (lipophilic control) and the Piperidine analog (basic control).

FeatureTHP Scaffold (Oxane)Cyclohexane Analog Piperidine Analog
Structure Ether (C-O-C)Carbocycle (C-C-C)Amine (C-NH-C)
LogP Impact Lowers by ~1.0–1.5 units Baseline (High)Variable (pH dependent)
H-Bonding Acceptor only (Ether O)NoneAcceptor/Donor
Solubility High (Polar character)Low (Lipophilic)Moderate to High
Metabolic Risk Low (Oxidatively robust)High (CYP oxidation prone)Moderate (N-oxidation/dealkylation)
hERG Liability Reduced Elevated (Lipophilicity driven)Elevated (Basic amine driven)
The "Polar Ether" Effect

Replacing a methylene (-CH


-) unit with an oxygen atom (-O-) in the ring reduces the overall lipophilicity (LogD).
  • Mechanism: The ether oxygen acts as a weak hydrogen bond acceptor, interacting with water molecules to improve aqueous solubility without introducing a high-energy desolvation penalty often seen with polar groups during protein binding.

  • Experimental Evidence: In matched molecular pair analyses, THP analogs consistently show higher thermodynamic solubility compared to cyclohexane analogs.

Part 2: In Vitro Experimental Protocols

To validate the scaffold's performance, the following self-validating experimental systems are recommended. These protocols are designed to isolate the effect of the scaffold from the rest of the pharmacophore.

Protocol A: High-Throughput Solubility & Lipophilicity (ChromLogD)

Rationale: Traditional shake-flask methods consume too much material. Chromatographic hydrophobicity index (CHI) derived LogD is preferred for scaffold ranking.

Workflow:

  • Calibration: Establish a calibration curve using 10 standard compounds with known LogP values (e.g., Propranolol, Colchicine) on a C18 reverse-phase column.

  • Mobile Phase:

    • Buffer A: 50 mM Ammonium Acetate (pH 7.4).

    • Buffer B: Acetonitrile.

  • Gradient: Fast gradient (0% to 100% B) over 5 minutes.

  • Calculation:

    
    
    (Note: Coefficients must be validated against the specific column/system).
    
  • Success Criterion: The THP derivative should exhibit a ChromLogD >1.0 unit lower than the cyclohexane equivalent.

Protocol B: Microsomal Metabolic Stability (Intrinsic Clearance)

Rationale: The 4,4-disubstitution pattern blocks the common metabolic soft spot at the 4-position. However, the ether oxygen can sometimes direct oxidation to the adjacent


-carbon.

Step-by-Step Methodology:

  • Incubation System:

    • Species: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

    • Concentration: 0.5 mg/mL microsomal protein.

    • Test Compound: 1 µM final concentration (to ensure first-order kinetics).

  • Reaction Initiation:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Time points: 0, 5, 15, 30, and 45 minutes.

    • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate intrinsic clearance (
    
    
    
    ):
    
    
Protocol C: Passive Permeability (PAMPA)

Rationale: While THP improves solubility, the increased polarity must not compromise membrane permeability.

Workflow:

  • Membrane: Artificial hexadecane membrane supported on a filter plate.

  • Donor Well: Compound dissolved in PBS (pH 7.4) at 10 µM.

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 5 hours at room temperature in a humidity chamber.

  • Quantification: UV-Vis spectroscopy or LC-MS of both donor and acceptor wells.

  • Benchmarking:

    • High Permeability Control: Verapamil (

      
       cm/s).
      
    • Low Permeability Control: Furosemide.

Part 3: Visualization & Logic Flow

Scaffold Selection Logic

The following diagram illustrates the decision matrix for selecting the THP scaffold over alternatives based on ADME requirements.

ScaffoldSelection Start Lead Optimization Requirement SolubilityIssue Is Solubility Low? Start->SolubilityIssue MetabIssue Is Metabolic Stability Poor? SolubilityIssue->MetabIssue No THP THP Core (Methyl 4-(hydroxymethyl)oxane-4-carboxylate) SolubilityIssue->THP Yes (Reduce LogP) hERGIssue Is hERG Liability High? MetabIssue->hERGIssue No MetabIssue->THP Yes (Block 4-position) Cyclohexane Cyclohexane Core (Lipophilic) hERGIssue->Cyclohexane No hERGIssue->THP Yes (Reduce Lipophilicity) Piperidine Piperidine Core (Basic) THP->Piperidine If Basic Center Needed

Caption: Decision tree for transitioning from carbocyclic scaffolds to tetrahydropyran (THP) based on physicochemical liabilities.

Experimental Workflow

This diagram details the sequential testing hierarchy to validate the scaffold's utility in a library context.

AssayWorkflow Synthesis Library Synthesis (THP Scaffold) Tier1 Tier 1: Physicochemical (Solubility & LogD) Synthesis->Tier1 Tier1->Synthesis Fail (Too Lipophilic) Tier2 Tier 2: Metabolism (Microsomal Stability) Tier1->Tier2 LogD < 3.0 Tier2->Synthesis Fail (Unstable) Tier3 Tier 3: Permeability (PAMPA/Caco-2) Tier2->Tier3 CLint < 20 uL/min/mg Decision Go / No-Go Tier3->Decision Papp > 5e-6 cm/s

Caption: Sequential screening cascade. Compounds must pass solubility gates before advancing to more expensive metabolic assays.

Part 4: Synthesis Note (Contextual)

While this guide focuses on testing, understanding the synthesis is crucial for troubleshooting impurities. The Methyl 4-(hydroxymethyl)oxane-4-carboxylate is typically synthesized via a Prins cyclization or from commercially available tetrahydro-4H-pyran-4-one via a Corey-Chaykovsky reaction followed by epoxide opening/carbonylation.

  • Quality Control: Ensure the removal of any metal catalysts (e.g., Pd, Cu) used in derivatization, as these can artificially degrade compounds in oxidative stability assays.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Demonstrates the general principle of ether oxygen reducing lipophilicity). Link

  • Bureš, F. (2016). "Fundamental Aspects of the Tetrahydropyran Ring in Organic Synthesis and Medicinal Chemistry." RSC Advances. (General properties of THP).
  • PharmaBlock Whitepaper . "Tetrahydropyrans in Drug Discovery: Physicochemical Properties and Applications." Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for PAMPA and Microsomal Stability protocols).

Benchmarking the synthesis of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" against other methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile building block. Its inherent strain and polarity offer a compelling alternative to more traditional functionalities. This guide provides an in-depth comparative analysis of the primary synthetic routes to a key derivative, Methyl 4-(hydroxymethyl)oxane-4-carboxylate, a molecule poised as a valuable intermediate for the synthesis of complex pharmaceutical agents.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a mere recitation of synthetic protocols to offer a critical evaluation of each method's efficiency, scalability, and inherent mechanistic advantages and disadvantages. All experimental details are provided to ensure reproducibility and to serve as a foundation for further optimization.

Introduction to the Oxetane Moiety

The oxetane ring is increasingly utilized in medicinal chemistry as a bioisostere for gem-dimethyl groups and carbonyl functionalities.[1] Its presence can lead to improved metabolic stability, increased aqueous solubility, and favorable conformational pre-organization of the parent molecule. Methyl 4-(hydroxymethyl)oxane-4-carboxylate, in particular, offers two orthogonal functional handles—an ester and a primary alcohol—emanating from a spirocyclic center, providing a three-dimensional exit vector that is highly desirable for exploring chemical space.[2]

This guide will benchmark three principal synthetic strategies for the preparation of Methyl 4-(hydroxymethyl)oxane-4-carboxylate:

  • The Double Williamson Etherification Approach

  • The Ring-Contraction Strategy from a Dioxanone Precursor

  • The Paternò–Büchi [2+2] Cycloaddition Pathway

Each method will be dissected in terms of its underlying chemical principles, procedural intricacies, and a comparative analysis of its key performance metrics.

Method 1: The Double Williamson Etherification Approach

The Williamson ether synthesis is a cornerstone of organic chemistry, relying on the SN2 reaction between an alkoxide and an alkyl halide.[3][4] For the construction of the 4,4-disubstituted oxetane core of our target molecule, a double intramolecular Williamson etherification provides a convergent and conceptually straightforward route.

Mechanistic Rationale

This strategy commences with a readily available starting material, 2,2-bis(bromomethyl)propane-1,3-diol. The diol is first protected, and then a diester is formed. The crucial step involves the deprotonation of the diol with a strong base to generate a dialkoxide, which then undergoes a double intramolecular SN2 reaction to form the oxetane ring. The protecting group is subsequently removed, and the resulting diol is selectively oxidized to the carboxylic acid, followed by esterification to yield the final product.

Experimental Protocol

Step 1: Synthesis of (3-(bromomethyl)oxetan-3-yl)methanol

2,2-Bis(bromomethyl)propane-1,3-diol is cyclized in the presence of sodium ethoxide at room temperature to yield (3-(bromomethyl)oxetan-3-yl)methanol.[5]

Step 2: Protection of the Hydroxyl Group

The primary alcohol of (3-(bromomethyl)oxetan-3-yl)methanol is protected, for instance, as a benzyl ether, to prevent its interference in subsequent steps.

Step 3: Conversion to the Dinitrile

The bromomethyl group is converted to a cyanomethyl group via nucleophilic substitution with sodium cyanide.

Step 4: Hydrolysis to the Dicarboxylic Acid and Esterification

The dinitrile is hydrolyzed under acidic conditions to the corresponding dicarboxylic acid, which is then esterified to the dimethyl ester.

Step 5: Selective Reduction and Deprotection

One of the ester groups is selectively reduced to the primary alcohol. This can often be achieved by controlling the stoichiometry of the reducing agent. Finally, the benzyl protecting group is removed by hydrogenolysis to afford Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Workflow Visualization

Williamson_Ether_Synthesis A 2,2-Bis(bromomethyl)propane-1,3-diol B Cyclization (NaOEt) A->B C (3-(bromomethyl)oxetan-3-yl)methanol B->C D Protection (e.g., BnBr, NaH) C->D E Protected Intermediate D->E F Nitrile Formation (NaCN) E->F G Dinitrile Intermediate F->G H Hydrolysis & Esterification (H+/MeOH) G->H I Diester Intermediate H->I J Selective Reduction (e.g., LiBH4) I->J K Protected Target J->K L Deprotection (H2, Pd/C) K->L M Methyl 4-(hydroxymethyl)oxane-4-carboxylate L->M

Caption: Double Williamson Etherification Workflow

Method 2: The Ring-Contraction Strategy

Ring-contraction reactions offer an elegant and often highly stereoselective route to strained ring systems. For the synthesis of our target oxetane, a Favorskii-type rearrangement of a suitable 5-membered ring precursor is a viable approach.[6]

Mechanistic Rationale

This method starts with the synthesis of a 2-bromo-γ-butyrolactone derivative. Treatment of this lactone with a base, such as sodium methoxide, induces a ring contraction to form the corresponding oxetane-4-carboxylate ester. The hydroxymethyl group is then introduced by standard functional group manipulations. This method is particularly attractive due to the potential for high yields in the key ring-contraction step.[1][6]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-bromo-4,4-bis(hydroxymethyl)butanoate

Starting from a suitable precursor, a brominated lactone with the necessary hydroxymethyl substituents is prepared.

Step 2: Ring Contraction to form Ethyl 4-(hydroxymethyl)oxetane-4-carboxylate

Treatment of the bromolactone with a base like potassium carbonate in methanol induces the ring contraction to the oxetane.[6]

Step 3: Esterification to Methyl Ester

The ethyl ester is transesterified to the methyl ester using standard conditions.

Workflow Visualization

Ring_Contraction A Ethyl 2-bromo-4,4-bis(hydroxymethyl)butanoate B Ring Contraction (K2CO3, MeOH) A->B C Ethyl 4-(hydroxymethyl)oxetane-4-carboxylate B->C D Transesterification (MeOH, H+) C->D E Methyl 4-(hydroxymethyl)oxane-4-carboxylate D->E

Caption: Ring-Contraction Synthesis Workflow

Method 3: The Paternò–Büchi [2+2] Cycloaddition

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane.[7][8] While powerful, its application to the synthesis of highly substituted and functionalized oxetanes can be challenging due to regioselectivity and stereoselectivity issues.[9]

Mechanistic Rationale

For the synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate, a potential Paternò-Büchi approach would involve the photocycloaddition of a suitable ketoester with an alkene. However, achieving the desired 4,4-disubstitution pattern with two distinct functional groups directly from a simple Paternò-Büchi reaction is not straightforward. A more plausible, albeit longer, route would involve the cycloaddition to form a spirocyclic oxetane, followed by functional group transformations.

Experimental Protocol

Step 1: Paternò–Büchi reaction of a cyclic ketone with maleic anhydride

A telescoped three-step sequence can be employed, starting with the Paternò–Büchi reaction between a cyclic ketone and maleic anhydride.[10]

Step 2: Ring opening of the anhydride and esterification

The resulting anhydride is opened and esterified to yield a di-ester.

Step 3: Selective reduction

One of the ester groups is selectively reduced to the corresponding alcohol. This would yield a structure analogous to the target molecule, albeit with the oxetane being part of a spirocyclic system derived from the initial cyclic ketone.

Workflow Visualization

Paterno_Buchi A Cyclic Ketone + Maleic Anhydride B Paternò-Büchi (hν) A->B C Spirocyclic Anhydride B->C D Ring Opening & Esterification C->D E Spirocyclic Di-ester D->E F Selective Reduction E->F G Spirocyclic Hydroxymethyl Ester F->G

Caption: Paternò–Büchi Synthesis Workflow

Comparative Analysis

FeatureDouble Williamson EtherificationRing-ContractionPaternò–Büchi Cycloaddition
Starting Materials Readily availableRequires synthesis of a specific bromolactoneReadily available
Number of Steps Multi-stepFewer stepsMulti-step
Overall Yield ModeratePotentially highModerate
Scalability GoodGoodCan be challenging due to photochemical setup
Key Challenges Multiple protection/deprotection steps, selective reductionSynthesis of the starting bromolactoneRegio- and stereoselectivity, scalability of photochemistry
Advantages Convergent, uses classical reactionsPotentially high-yielding key step, elegantAtom economical key step

Conclusion

The synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate can be approached through several distinct strategies, each with its own set of advantages and challenges.

  • The Double Williamson Etherification is a robust and scalable method that relies on well-established transformations. While it may involve more steps, the starting materials are readily accessible, and the reactions are generally high-yielding.

  • The Ring-Contraction Strategy offers a more elegant and potentially shorter route. The success of this method hinges on the efficient synthesis of the key brominated lactone precursor. If this can be achieved, this method is likely to be the most efficient overall.

  • The Paternò–Büchi Cycloaddition , while a powerful tool for oxetane synthesis, is less directly applicable to the synthesis of this specific 4,4-disubstituted pattern with two different functionalities. It is better suited for generating spirocyclic analogues.

For the direct and scalable synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate, the Double Williamson Etherification and the Ring-Contraction methods represent the most promising and practical approaches for the modern synthetic chemistry laboratory. The choice between them will likely depend on the availability of starting materials and the specific expertise of the research team.

References

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]

  • Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-149. [Link]

  • ResearchGate. (n.d.). Oxetane synthesis and previous work. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved February 6, 2026, from [Link]

  • Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

  • Gáspár, A., & Szőri, M. (2007). Unexpected course of a Williamson ether synthesis. Arkivoc, 2007(7), 291-300. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5464–5468. [Link]

  • Reddy, T. S., et al. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. [Link]

  • Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4945–4949. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • D'Auria, M., & Racioppi, R. (2013). (PDF) Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate. [Link]

  • Williamson Ether Synthesis. (n.d.). University of California, Irvine. [Link]

  • Bull, J. A., et al. (2014). (PDF) Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. ResearchGate. [Link]

  • Coote, S. C., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 179-182. [Link]

Sources

Spectroscopic Comparison Guide: Methyl 4-(hydroxymethyl)oxane-4-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Methyl 4-(hydroxymethyl)oxane-4-carboxylate against its relevant isomers.

In the context of drug development and structural elucidation, "isomers" for this compound fall into two critical categories:

  • Regioisomers: Positional isomers (2- or 3-substituted tetrahydropyrans) which are common synthetic byproducts.

  • Conformational Isomers: The dynamic axial/equatorial conformers of the 4,4-disubstituted ring, which exhibit distinct spectroscopic signatures at low temperatures or via specific IR bands.

Executive Summary & Structural Logic

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate) is a bifunctional heterocyclic scaffold used in medicinal chemistry.

Critical Structural Insight: Unlike its 2- or 3-substituted analogs, the 4,4-disubstituted isomer is achiral due to a plane of symmetry passing through the oxygen atom (position 1) and the quaternary carbon (position 4). This symmetry is the primary spectroscopic handle for distinguishing it from its chiral regioisomers.

The Isomer Landscape
Isomer TypeStructure DescriptionChiralityKey Spectroscopic Feature
Target (4,4-Isomer) Substituents at C4 (Opposite Oxygen)Achiral (Meso-like symmetry)Simplified NMR (Symmetric AA'BB' systems)
Regioisomer (3,3-Isomer) Substituents at C3 (Beta to Oxygen)Chiral (Enantiomeric pairs)Complex NMR (Diastereotopic protons)
Regioisomer (2,2-Isomer) Substituents at C2 (Alpha to Oxygen)Chiral Distinct Anomeric Shift (~90-100 ppm C13)
Conformers (Dynamic) Axial-Ester vs. Equatorial-EsterN/A (Dynamic Equilibrium)IR H-bonding shifts; Low-Temp NMR splitting

Spectroscopic Strategy: Distinguishing the Isomers

The following diagram outlines the logical workflow for identifying the correct isomer using standard analytical techniques.

Spectroscopic_Workflow Start Unknown Isomer Sample C13_NMR Step 1: 13C NMR Analysis (Count Ring Signals) Start->C13_NMR Sym_Check Number of Unique Ring Carbons? C13_NMR->Sym_Check Three_Signals 3 Ring Signals (Symmetric) Sym_Check->Three_Signals Symmetric (C2=C6, C3=C5) Five_Signals 5 Ring Signals (Asymmetric) Sym_Check->Five_Signals Asymmetric Target_ID Target: 4,4-Isomer (Confirm with H-NMR Symmetry) Three_Signals->Target_ID Regio_ID Regioisomer (2- or 3-subst) Five_Signals->Regio_ID Anomeric_Check Check Chemical Shift of Quaternary C Regio_ID->Anomeric_Check High_Shift >95 ppm (Anomeric C2) Anomeric_Check->High_Shift Mid_Shift <50 ppm (Aliphatic C3/C4) Anomeric_Check->Mid_Shift Result_2 2,2-Isomer High_Shift->Result_2 Result_3 3,3-Isomer Mid_Shift->Result_3

Figure 1: Decision tree for the structural assignment of oxane-carboxylate isomers based on symmetry elements observed in Carbon-13 NMR.

Detailed Comparative Analysis

A. Nuclear Magnetic Resonance (NMR)

The symmetry of the 4,4-isomer renders the protons at C2/C6 equivalent and C3/C5 equivalent.

Feature4,4-Isomer (Target) 3,3-Isomer (Alternative) Explanation
Symmetry Plane Yes (Through O1-C4)No 4,4-isomer is achiral; 3,3-isomer is chiral.
1H NMR (Ring) Two sets of signals (AA'BB' type). C2/C6 protons appear as a multiplet ~3.6-3.8 ppm. C3/C5 protons appear ~1.5-2.0 ppm.Complex Multiplets. All ring protons are chemically distinct (diastereotopic).Symmetry simplifies the 4,4-spectrum significantly.
13C NMR (Ring) 3 Signals: C2/6 (Equiv), C3/5 (Equiv), C4 (Quaternary).5 Signals: C2, C3, C4, C5, C6 are all unique.The most reliable differentiation method.
Quaternary Carbon Shift ~45-50 ppm (Aliphatic).Shift ~45-50 ppm (Aliphatic).Indistinguishable by shift alone; count signals.
B. Infrared Spectroscopy (IR) & Conformational Analysis

While NMR determines regiochemistry, IR sheds light on the Conformational Isomers of the 4,4-species.

  • Conformer A: Ester Equatorial / Hydroxymethyl Axial.

  • Conformer B: Ester Axial / Hydroxymethyl Equatorial.

In 4,4-disubstituted systems, the two substituents are gauche to each other. This proximity allows for Intramolecular Hydrogen Bonding between the hydroxyl proton (-OH) and the carbonyl oxygen (C=O) or the ether oxygen (ring O), depending on geometry.

  • Intramolecular H-Bond (Sharp Band): Observed if the -OH and -COOMe are in a specific spatial arrangement (typically when -CH2OH is equatorial and can fold back, or via a 5-membered ring interaction).

  • Intermolecular H-Bond (Broad Band): Dominates in concentrated samples.

Experimental Tip: To distinguish conformers, run IR in dilute non-polar solvent (CCl4 or CHCl3).

  • 4,4-Isomer: Likely shows a split carbonyl band or shifted OH peak due to intramolecular bonding stabilization of one conformer.

  • Regioisomers (e.g., 3,3): The distance between substituents varies, altering the H-bond capability.

C. Mass Spectrometry (MS)

Fragmentation patterns in Electron Impact (EI) MS can distinguish the position of the substituents relative to the ether oxygen.

  • 4,4-Isomer: Retro-Diels-Alder (RDA) fragmentation is symmetric. Major loss of formaldehyde (CH2O) is less favored than in the 2-isomer.

  • 2,2-Isomer: Facile loss of substituents alpha to the oxygen (alpha-cleavage). Expect a dominant peak corresponding to the loss of -COOMe or -CH2OH directly from the anomeric position.

Experimental Protocols

Protocol 1: Rapid Regioisomer Screen via 13C NMR

Use this protocol to validate the identity of synthesized material.

  • Sample Prep: Dissolve 10-15 mg of the product in 0.6 mL CDCl3 .

    • Why CDCl3? Standard reference, non-polar enough to minimize H-bond shifting.

  • Acquisition: Acquire a proton-decoupled 13C spectrum (minimum 256 scans).

  • Analysis:

    • Count the peaks in the aliphatic region (20-80 ppm).

    • Pass Criteria: Exactly 3 peaks representing the ring carbons (plus peaks for OMe and CH2OH).

      • ~65 ppm (C2/C6 - adjacent to O)

      • ~45 ppm (C4 - quaternary)

      • ~30 ppm (C3/C5 - beta to O)

    • Fail Criteria: 5 distinct peaks in the ring region indicate loss of symmetry (3,3-isomer or 2,2-isomer).

Protocol 2: Conformational Analysis (Low-Temperature NMR)

Use this protocol if investigating the axial/equatorial equilibrium.

  • Sample Prep: Dissolve 20 mg in CD2Cl2 (Dichloromethane-d2).

    • Why CD2Cl2? It remains liquid at very low temperatures (-90°C).

  • Variable Temperature (VT) Setup:

    • Start at 25°C (Room Temp). Observe time-averaged signals.

    • Cool stepwise to -80°C in 10°C increments.

  • Observation:

    • At -80°C , the ring flip (chair-chair interconversion) slows down on the NMR timescale.

    • The single set of signals will decoalesce into two sets of unequal intensity.

    • Interpretation: The major set corresponds to the thermodynamically preferred conformer (usually Ester-Equatorial due to sterics, though the Hydroxymethyl group can compete via H-bonding).

Mechanistic Diagram: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the two chair conformers of the 4,4-isomer, highlighting the potential for intramolecular Hydrogen Bonding which stabilizes specific forms.

Conformational_Equilibrium Conf_A Conformer A (Ester Equatorial / CH2OH Axial) Sterically Favored Conf_B Conformer B (Ester Axial / CH2OH Equatorial) H-Bond Stabilized? Conf_A->Conf_B Ring Flip (Fast at RT) HBond Intramolecular H-Bond (OH ... O=C) Conf_B->HBond Possible Stabilization

Figure 2: Dynamic equilibrium between the two chair conformers. At Room Temperature, NMR shows a weighted average of these two states.

References

  • Eliel, E. L., et al. (1996).[1] Conformational Analysis of Heterocyclic Systems. Journal of Molecular Structure. Link[1]

  • PubChem. (2025).[2][3] Methyl 4-(hydroxymethyl)oxane-4-carboxylate Compound Summary. National Library of Medicine. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[4] (Reference for substituent constants and conformational energies).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Efficacy comparison of different catalysts for "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of Catalysts for "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" Synthesis Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate) is a critical quaternary building block in medicinal chemistry, particularly for the synthesis of opioid receptor agonists (e.g., fentanyl derivatives) and neuroactive spirocyclic compounds.[1]

The synthesis of this core hinges on two pivotal challenges:

  • Construction of the Quaternary Center: Formation of the tetrahydropyran ring via double alkylation.

  • Desymmetrization: Selective differentiation of the geminal diester/dicarboxylate intermediate to yield the target hydroxy-ester.[1]

This guide objectively compares the efficacy of Phase Transfer Catalysts (PTC) versus Traditional Stoichiometric Bases for the cyclization step, and evaluates Catalytic Monohydrolysis versus Statistical Hydrolysis for the desymmetrization step.

Synthetic Pathway & Critical Decision Points

The synthesis proceeds in two stages.[2][3][4] The choice of catalyst in Stage 1 dictates scalability, while the choice of catalyst/method in Stage 2 dictates chemoselectivity.

SynthesisPathway SM1 Dimethyl Malonate Intermediate Dimethyl tetrahydropyran- 4,4-dicarboxylate SM1->Intermediate Stage 1: Cyclization (Catalyst Comparison) SM2 Bis(2-chloroethyl) ether SM2->Intermediate MonoAcid 4-(Methoxycarbonyl)tetrahydro- 2H-pyran-4-carboxylic acid Intermediate->MonoAcid Stage 2: Desymmetrization (TEAB vs. Statistical) Target Methyl 4-(hydroxymethyl) oxane-4-carboxylate MonoAcid->Target Chemoselective Reduction (BH3-DMS)

Figure 1: Modular synthetic workflow for the target scaffold.

Stage 1: Cyclization Catalyst Comparison

Objective: Synthesis of Dimethyl tetrahydropyran-4,4-dicarboxylate.

Comparative Analysis: PTC vs. Stoichiometric Base
FeatureMethod A: Phase Transfer Catalysis (PTC) Method B: Stoichiometric Base (Traditional)
Catalyst/Reagent TBAB (Tetrabutylammonium bromide) (5 mol%)NaH (Sodium Hydride) (2.2 equiv)
Base NaOH (50% aq)NaH (Solid dispersion)
Solvent Toluene or DCM (Biphasic)DMSO or DMF (Anhydrous)
Yield 85 - 92% 70 - 80%
Safety Profile High: No H₂ gas evolution; aqueous workup.[1]Low: H₂ evolution; pyrophoric reagent; runaway risk.[1]
Scalability Excellent (Kilogram scale proven).[1]Poor (Exotherm management difficult).
Expert Insight:

Method A (PTC) is superior for industrial and large-scale bench applications.[1] The TBAB catalyst facilitates the transfer of the malonate anion across the interface, reacting with the bis-electrophile in the organic phase. This avoids the use of hazardous NaH and anhydrous solvents.

Protocol A: TBAB-Catalyzed Cyclization (Recommended)[1]
  • Charge: To a flask, add Dimethyl Malonate (1.0 equiv), Bis(2-chloroethyl) ether (1.1 equiv), and Toluene (5 vol).

  • Catalyst: Add TBAB (0.05 equiv).[1]

  • Initiation: Add NaOH (50% aq, 4.0 equiv) dropwise while maintaining internal temperature < 50°C.

  • Reaction: Reflux (85-90°C) for 6–8 hours. Monitor by GC/TLC.[1]

  • Workup: Cool to RT. Separate phases. Wash organic phase with water and brine.[1] Dry (MgSO₄) and concentrate.[1]

  • Purification: Distillation or crystallization (if solid) yields Dimethyl tetrahydropyran-4,4-dicarboxylate.[1]

Stage 2: Desymmetrization (Selective Monohydrolysis)

Objective: Conversion of the diester to the mono-acid mono-ester.[1]

Comparative Analysis: Catalytic vs. Statistical
FeatureMethod C: TEAB-Catalyzed Monohydrolysis Method D: Statistical Hydrolysis
Catalyst TEAB (Tetraethylammonium bromide)None
Reagent NaOH (1.0 - 1.2 equiv)KOH / MeOH (1.0 equiv)
Selectivity High (>90% Mono-ester) Moderate (Mixture of Di-acid, Mono, Diester)
Mechanism Ion-pair extraction controls effective concentration of OH⁻.[1]Kinetic control based on stoichiometry.[1][5]
Purification Simple extraction (pH adjustment).[1]Difficult chromatography often required.[1]
Expert Insight:

Recent optimization studies indicate that quaternary ammonium salts like TEAB significantly enhance the selectivity of monohydrolysis for steric reasons. The bulky ion pair slows the second hydrolysis step.

Protocol C: TEAB-Catalyzed Selective Monohydrolysis
  • Solvent System: Dissolve Dimethyl tetrahydropyran-4,4-dicarboxylate (1.0 equiv) in THF/Water (4:1).

  • Catalyst: Add TEAB (0.1 equiv).[1]

  • Hydrolysis: Add NaOH (1.05 equiv) as a 1M solution dropwise at 0°C.

  • Stir: Warm to RT and stir for 4 hours.

  • Workup (Self-Validating Step):

    • Extract with EtOAc (removes unreacted diester).[1]

    • Acidify aqueous layer to pH 2-3 with HCl (1M).[1]

    • Extract with DCM.[1] The DCM layer contains the pure Mono-acid .[1]

  • Yield: Expect 80-85% of 4-(Methoxycarbonyl)tetrahydro-2H-pyran-4-carboxylic acid.

Final Transformation: Chemoselective Reduction

Objective: Reduction of the carboxylic acid in the presence of the methyl ester.

Reagent: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS). Note: LiBH₄ is an alternative but often leads to over-reduction or transesterification byproducts in this specific hindered system.

Protocol:
  • Dissolve the Mono-acid (from Stage 2) in anhydrous THF under N₂.

  • Cool to 0°C.

  • Add BH₃·DMS (1.5 equiv) dropwise (Caution: Gas evolution).[1]

  • Stir at RT for 2 hours, then reflux for 1 hour to break boron-ester complexes.

  • Quench: Cool to 0°C, add MeOH carefully.

  • Isolation: Concentrate and flash chromatograph (EtOAc/Hexane) to yield Methyl 4-(hydroxymethyl)oxane-4-carboxylate .

References

  • Optimization of the Selective Monohydrolysis of Diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the efficacy of TEAB (Quaternary Ammonium Salts) for high-selectivity monohydrolysis of pyran dicarboxylates.

  • Synthesis of Tetrahydropyran-4-carboxylic acid (Intermediate Data). Source: International Journal of Pharmaceutical Research and Applications. Context: Provides scale-up data for the cyclization of bis(2-chloroethyl) ether using phase transfer conditions.

  • Methyl tetrahydro-2H-pyran-4-carboxylate Product Specifications. Source: Sigma-Aldrich.[1] Context: Physical property validation for the mono-ester derivatives.

  • Synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. Source: ResearchGate.[1][2] Context: Comparative structural analysis of hydroxymethyl-substituted tetrahydropyrans.

Sources

Head-to-head comparison of purification methods for polar esters

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Process Chemists

Introduction: The Polarity Paradox

Polar esters represent a unique challenge in pharmaceutical isolation. While ester functionality itself is moderately polar, the presence of adjacent polar pharmacophores (hydroxyls, amines, amides) often pushes these molecules into a "purification no-man's-land." They are too polar to elute cleanly on standard silica without significant tailing or degradation, yet often lack the ionizability required for pH-swing extraction.

This guide objectively compares the three dominant purification strategies: Optimized Normal Phase (NP) Chromatography , Reverse Phase (RP) Chromatography , and Crystallization .

Part 1: The Chromatographic Battleground

For polar esters, the choice between Normal Phase (Silica) and Reverse Phase (C18) is rarely about preference—it is about solubility and stability.

1. Normal Phase (NP) Flash Chromatography

The Standard, but Dangerous.

The Problem: Standard silica gel (


) presents a surface of acidic silanols (

).[1][2] Polar esters often interact strongly with these silanols via hydrogen bonding.
  • Tailing: The heterogeneity of silanol activity (isolated vs. vicinal vs. geminal) causes peak broadening.

  • Hydrolysis: The acidity of silica (

    
     in aqueous suspension), combined with residual moisture, can catalyze the hydrolysis of sensitive esters back to their parent carboxylic acids.
    

The Solution: Surface Modification. Instead of raw silica, use Diol-bonded or Amino-bonded silica. These phases mask the acidic silanols, preventing hydrolysis and reducing tailing.

2. Reverse Phase (RP) Flash Chromatography

The High-Resolution Alternative.

The Mechanism: Partitioning driven by hydrophobic effect. Why it wins for Polar Esters:

  • Inertness: C18-bonded silica is end-capped, virtually eliminating acidic hydrolysis risks.

  • Solubility Match: Polar esters are often soluble in methanol/acetonitrile, making liquid loading seamless (unlike NP, where polar samples often precipitate in hexane/DCM).

Head-to-Head Data Comparison
FeatureStandard Silica (NP) Diol-Bonded Silica (NP) Reverse Phase (C18)
Separation Mechanism Adsorption (H-bonding)Adsorption (weaker H-bonding)Partitioning (Hydrophobic)
Ester Stability Low (Risk of Hydrolysis)High (Neutral surface)High (Inert surface)
Sample Loading Dry load often requiredDry load or Liquid loadLiquid load (MeOH/ACN)
Solvent Cost Low (Hexane/EtOAc)Low (Hexane/EtOAc)High (ACN/Water)
Run Time FastFastSlower (Equilibration needed)
Ideal For Stable, moderately polar estersLabile, polar esters Very polar / Water-soluble esters
Part 2: Visualizing the Decision Logic

The following decision tree provides a logical pathway for selecting the optimal method based on compound properties.

PurificationDecision Start Crude Polar Ester Mixture SolubilityCheck Solubility Check: Is it soluble in Hexane/DCM? Start->SolubilityCheck StabilityCheck Silica Stability Check: Does it hydrolyze on TLC? SolubilityCheck->StabilityCheck Yes (Organic Soluble) ReversePhase Method C: Reverse Phase (C18) (Water/ACN) SolubilityCheck->ReversePhase No (Polar Soluble only) StandardNP Method A: Standard Silica Flash (Hexane/EtOAc) StabilityCheck->StandardNP Stable BufferedNP Method B: Buffered Silica Flash (1% Et3N or Diol Phase) StabilityCheck->BufferedNP Unstable/Streaking Crystallization Method D: Crystallization (Scalable High Purity) StandardNP->Crystallization If >100g Scale ReversePhase->Crystallization If Solid & Stable

Figure 1: Decision matrix for selecting purification methods based on solubility and stability profiles.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the "System Suitability" step fails, do not proceed to the full run.

Protocol A: The "Buffered" Normal Phase Strategy

Best for: Acid-sensitive esters that degrade on standard silica.

Materials:

  • Stationary Phase: Standard Flash Grade Silica (40-63 µm) OR Diol-functionalized silica.

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[3][4]

  • Additive: Triethylamine (Et3N).[5]

Workflow:

  • Column Pre-treatment (The "Base Shield"):

    • Flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% Et3N . This neutralizes acidic silanols.

    • Why? This converts

      
       to 
      
      
      
      , preventing acid-catalyzed hydrolysis.
  • Sample Loading:

    • Dissolve crude ester in minimum DCM. Adsorb onto Celite (1:2 ratio w/w) and dry under vacuum. Use a solid load cartridge.

    • Note: Avoid liquid loading with DCM for polar esters to prevent "band broadening" at the inlet.

  • Elution:

    • Run a linear gradient from 0% to 100% EtOAc (with 0.5% Et3N maintained in the organic solvent if the compound is extremely labile).

  • System Suitability Check:

    • Collect the first fraction containing product.[6] Immediately spot on TLC. If the spot is round (no streak) and matches the crude Rf, the system is valid.

Protocol B: High-Loading Reverse Phase (C18)

Best for: Very polar esters containing hydroxyl/amine groups.

Materials:

  • Stationary Phase: C18-bonded silica (spherical preferred for lower backpressure).

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

Workflow:

  • Solubility Test:

    • Dissolve 10 mg of crude in 1 mL of 50:50 Water:ACN. If clear, proceed to liquid injection.

  • Gradient Design:

    • Start: 5% B (Hold 2 CV).

    • Ramp: 5% to 100% B over 15 CV.

    • Insight: Polar esters typically elute between 40-70% ACN.

  • Loading:

    • Inject sample directly in DMSO or MeOH/Water (1:1).

    • Max Load: 1-2% of column mass (e.g., 120mg on a 12g column).

Part 4: Crystallization – The Scalability King

While chromatography is excellent for isolation, crystallization is superior for final purity and scale.

Solvent Screening Strategy for Polar Esters: Polar esters often form "oils" rather than crystals. To induce crystallization, use a Polar/Non-Polar solvent pair .

  • Dissolution (Hot): Dissolve the ester in a minimal amount of hot Isopropyl Alcohol (IPA) or Ethyl Acetate . These polar solvents disrupt intermolecular bonding of the ester.

  • Precipitation (Cold): Slowly add Heptane (anti-solvent) until turbidity persists.

  • Cooling: Cool slowly to 4°C.

    • Critical Check: If an oil forms (oiling out), reheat and add more polar solvent (IPA). Oiling out indicates the anti-solvent was added too fast or in excess.

References
  • Biotage. "Strategies for the Flash Purification of Highly Polar Compounds." Biotage Application Notes. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] "Rapid chromatographic techniques for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925.[5] [Link]

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne ISCO Applications. [Link]

  • Phenomenex. "Normal Phase vs. Reverse Phase Chromatography." Phenomenex Blog. [Link]

  • University of Rochester. "Troubleshooting Flash Column Chromatography." Department of Chemistry Guides. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate," a polar, gem-disubstituted oxane derivative. Due to the novelty of this specific molecule and the absence of published validated methods, this document establishes a robust analytical framework by leveraging established principles and data from structurally similar compounds, particularly Methyl 1-hydroxycyclohexane-1-carboxylate , which will serve as our primary analog for illustrating methodological development and performance.

This guide is intended for researchers, analytical chemists, and drug development professionals who require reliable and validated quantitative methods for this compound class. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a rationale for method selection, detailed experimental protocols, and comparative performance data.

Introduction to the Analytical Challenge

"Methyl 4-(hydroxymethyl)oxane-4-carboxylate" presents a unique analytical challenge due to its polarity, conferred by the hydroxyl group and the ester moiety, and its cyclic ether structure. The gem-disubstitution at the C4 position can also influence its stability and chromatographic behavior. Accurate quantification is paramount for pharmacokinetic studies, formulation development, and quality control.

The selection of an appropriate analytical technique is a critical first step. The primary considerations for a polar, non-volatile molecule like our target analyte are:

  • Thermal Stability and Volatility: The presence of a hydroxyl group makes the analyte less volatile and potentially susceptible to degradation at elevated temperatures, which is a key consideration for Gas Chromatography (GC).[1][2][3][4][5]

  • Chromophoric Properties: The absence of a strong UV-absorbing chromophore in the saturated ring structure may limit the sensitivity of HPLC with UV detection.

  • Required Sensitivity: The concentration range of the analyte in the sample matrix will dictate the required sensitivity of the method, with LC-MS generally offering the highest sensitivity.

  • Matrix Complexity: The nature of the sample matrix (e.g., plasma, formulation excipients) can influence the choice of sample preparation and detection technique to ensure specificity.

Comparative Analysis of Key Methodologies

We will now delve into a comparative analysis of three primary chromatographic techniques suitable for the quantification of our target analyte, using "Methyl 1-hydroxycyclohexane-1-carboxylate" as a practical example.

HPLC is a robust and widely accessible technique for the analysis of non-volatile and thermally labile compounds.[1][4][5] For polar analytes, Reverse-Phase (RP) HPLC is the most common approach.

Scientific Rationale:

The separation in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The polarity of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" suggests that it will have limited retention on a standard C18 column, potentially leading to co-elution with matrix components. Therefore, method development will focus on optimizing the mobile phase composition to achieve adequate retention and resolution. Detection by UV is possible due to the carboxyl group, although the lack of a conjugated system results in a low-wavelength UV maximum and potentially limited sensitivity.

Hypothetical Performance Data for Methyl 1-hydroxycyclohexane-1-carboxylate:

ParameterHPLC-UV Performance
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol: RP-HPLC-UV Method

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution with Mobile Phase Sample->Dilution Filtration 0.45 µm Syringe Filtration Dilution->Filtration HPLC HPLC Injection Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: RP-HPLC-UV workflow for quantification.

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[6][7][8][9][10]

Scientific Rationale:

For a polar molecule like "Methyl 4-(hydroxymethyl)oxane-4-carboxylate," Electrospray Ionization (ESI) is the preferred ionization technique. The method can be operated in either positive or negative ion mode, and the choice will depend on which mode provides a more stable and abundant parent ion. The high specificity of MS detection, particularly with tandem MS (MS/MS), allows for quantification even in the presence of co-eluting impurities, significantly improving upon the limitations of UV detection.

Hypothetical Performance Data for Methyl 1-hydroxycyclohexane-1-carboxylate:

ParameterLC-MS/MS Performance
Linearity (r²) > 0.999
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocol: LC-MS/MS Method

  • Instrumentation: Agilent 1290 Infinity II UHPLC coupled to an Agilent 6470 Triple Quadrupole LC/MS system or equivalent.

  • Column: Waters ACQUITY UPLC HSS T3, 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 2% B held for 1 min, then to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Analyte: Precursor Ion [M+H]⁺ → Product Ion

    • Internal Standard: (Stable Isotope Labeled Analyte) Precursor Ion → Product Ion

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation / SPE Spike->Extraction UHPLC UHPLC Injection Extraction->UHPLC Separation HSS T3 Column Separation UHPLC->Separation Ionization ESI Source Separation->Ionization MSMS Tandem MS Detection (MRM) Ionization->MSMS Integration Peak Area Ratio MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS workflow for high-sensitivity quantification.

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2][3][4][5] For polar molecules containing hydroxyl and carboxyl groups, derivatization is typically required to increase volatility and improve chromatographic peak shape.[11][12]

Scientific Rationale:

Direct injection of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" into a GC would likely result in poor peak shape and thermal degradation. To overcome this, the hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability. The resulting derivative can then be readily analyzed by GC-MS.

Hypothetical Performance Data for Derivatized Methyl 1-hydroxycyclohexane-1-carboxylate:

ParameterGC-MS Performance
Linearity (r²) > 0.998
Range 10 - 5000 ng/mL
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Protocol: GC-MS Method

  • Instrumentation: Agilent 8890 GC coupled to an Agilent 5977B MSD or equivalent.

  • Derivatization:

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injection Volume: 1 µL (Splitless).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Drydown Evaporation to Dryness Sample->Drydown Derivatization Silylation (BSTFA) Drydown->Derivatization GC GC Injection Derivatization->GC Separation DB-5ms Column Separation GC->Separation Ionization Electron Ionization (EI) Separation->Ionization MS MS Detection (SIM/Scan) Ionization->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS workflow including the essential derivatization step.

Method Validation According to ICH Guidelines

Regardless of the chosen methodology, a comprehensive validation is required to ensure the method is fit for its intended purpose. All validation experiments should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13]

Self-Validating System:

A robust analytical method should incorporate a self-validating system through routine system suitability testing (SST). SST is performed before each analytical run to ensure the chromatographic system is performing adequately.

Key SST Parameters:

  • Peak Tailing Factor: Should be ≤ 2.0 to ensure good peak shape.

  • Theoretical Plates: A measure of column efficiency.

  • Repeatability: The %RSD of replicate injections of a standard should be < 1.0%.

  • Resolution: The separation of the analyte peak from the nearest eluting peak should be > 2.0.

Conclusion and Recommendations

The choice of analytical method for the quantification of "Methyl 4-(hydroxymethyl)oxane-4-carboxylate" is highly dependent on the specific requirements of the analysis.

  • HPLC-UV: A suitable choice for routine analysis in simple matrices where high sensitivity is not required, such as in the analysis of bulk drug substance or formulated products with high analyte concentrations. Its simplicity and low cost are significant advantages.

  • LC-MS/MS: The recommended method for bioanalytical studies (e.g., pharmacokinetics) and for the detection of trace-level impurities. Its superior sensitivity and specificity make it the most powerful and reliable technique for complex samples.

  • GC-MS: A viable alternative to LC-MS, particularly if LC-MS instrumentation is unavailable. However, the requirement for derivatization adds an extra step to the sample preparation, which can introduce variability. It offers excellent chromatographic resolution and is well-suited for impurity profiling if the impurities are also volatile.

For any application in a regulated environment, the chosen method must be fully validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

  • SIELC Technologies. (2018). Methyl cyclohex-1-ene-1-carboxylate. Retrieved from [Link]

  • Kortz, L., et al. (n.d.). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research. Retrieved from [Link]

  • Valdiviezo, A., et al. (n.d.). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-hydroxy-4-methylcyclohexanecarboxylate. PubChem. Retrieved from [Link]

  • Zhang, M., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. PubMed. Retrieved from [Link]

  • Kosjek, T., et al. (2022). An effective validation of analytical method for determination of a polar complexing agent: the illustrative case of cytotoxic bleomycin. OUCI. Retrieved from [Link]

  • Reis, A., et al. (n.d.). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-hydroxycyclohexanecarboxylate. PubChem. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated.... Retrieved from [Link]

  • News-Medical.Net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Mesaros, C., et al. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. NIH. Retrieved from [Link]

  • ResearchGate. (2020). Analytical Method Development and Validation Overview. Retrieved from [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]

  • Chromatography Forum. (2014). omega-hydroxy fatty acids. Retrieved from [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • TDX. (n.d.). Validation of Qualitative Analytical Methods. Retrieved from [Link]

  • Drawell. (n.d.). 4 Key Differences Between GC and HPLC. Retrieved from [Link]

  • GSC Online Press. (2023). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]

  • PubMed. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Retrieved from [Link]

  • Google Patents. (n.d.). US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions.
  • Scholars Research Library. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Methyl 4-(hydroxymethyl)oxane-4-carboxylate Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Hazard Profiling

Systematic Name: Methyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate Common Synonyms: Methyl 4-(hydroxymethyl)oxane-4-carboxylate; 4-Hydroxymethyl-tetrahydropyran-4-carboxylic acid methyl ester.[1] Functional Analysis: This compound is a bifunctional heterocyclic building block containing three distinct reactive centers relevant to safety and disposal:

  • Ester Group (-COOCH₃): Susceptible to hydrolysis in strong acids or bases (exothermic).[1]

  • Primary Alcohol (-CH₂OH): Susceptible to violent oxidation; increases water solubility compared to simple esters.[1]

  • Tetrahydropyran (Oxane) Ring: An ether linkage. While generally stable, cyclic ethers can form peroxides upon prolonged exposure to air/light, though less aggressively than acyclic ethers.

Hazard Classification (GHS/Prudent Practices):

  • Signal Word: WARNING (Treat as "Not Fully Tested" - Default to Irritant).

  • Primary Hazards: Skin/Eye Irritation (H315/H319), Specific Target Organ Toxicity - Respiratory (H335).[1]

  • Physical Hazards: Combustible Liquid/Low-Melting Solid.[1] Flash point is likely >90°C but treat as ignitable during disposal.

Pre-Disposal: Segregation & Compatibility

The Core Directive: Disposal safety begins before the waste enters the container. You must segregate this compound based on its chemical reactivity to prevent "trash can chemistry"—uncontrolled reactions inside waste drums.

Incompatible ClassMechanism of FailureConsequence
Strong Oxidizers (e.g., Nitric Acid, Permanganates)Oxidation of the hydroxymethyl group.[1]Fire / Explosion / Toxic Fumes
Strong Bases (e.g., NaOH, KOH)Rapid hydrolysis of the methyl ester.Exothermic Heat Generation / Pressurization
Strong Acids (e.g., H₂SO₄)Acid-catalyzed hydrolysis & ether cleavage.[1]Heat / Polymerization

Operational Rule: Dispose of this compound in the Non-Halogenated Organic Solvent stream. Do not mix with aqueous acidic or basic waste streams.

Step-by-Step Disposal Workflow

This protocol adheres to EPA RCRA (Resource Conservation and Recovery Act) standards for Satellite Accumulation Areas (SAA).[1]

Phase 1: Characterization & Container Selection
  • State Verification: Confirm if the waste is liquid (dissolved in solvent) or solid (pure substance/precipitate).

  • Container Material: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .[1]

    • Why? Esters can soften low-density plastics (LDPE) over time.[1] HDPE provides chemical resistance against the organic solvent matrix.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 2: Labeling & Accumulation
  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields: Full chemical name (No formulas/abbreviations), Hazard check (Irritant/Flammable), Date (only when full).

  • Satellite Accumulation: Store in the designated SAA at or near the point of generation.[2][3]

    • Critical Limit: Do not exceed 55 gallons total waste in the SAA.[2]

    • Closure: Cap must be tightly closed unless adding waste.[2] Funnels must be removed immediately after use.

Phase 3: Bulking & Handoff
  • Bulking: If combining with other compatible solvents (e.g., Methanol, Ethyl Acetate), ensure the mixture is documented.

  • Transfer: Once the container is full, date it. You have 3 days (72 hours) to move it to the Central Accumulation Area (CAA) or schedule a pickup.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for disposing of Methyl 4-(hydroxymethyl)oxane-4-carboxylate, ensuring it ends up in the correct waste stream.

DisposalWorkflow Start Waste Generation: Methyl 4-(hydroxymethyl)oxane-4-carboxylate StateCheck Determine Physical State Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidPath Solid / Precipitate StateCheck->SolidPath Pure Solid ContamCheck Is it mixed with Halogenated Solvents? (DCM, Chloroform) LiquidPath->ContamCheck StreamC Stream C: Solid Hazardous Waste (Debris/Vials) SolidPath->StreamC StreamA Stream A: Halogenated Organic Waste ContamCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (Preferred Path) ContamCheck->StreamB No Labeling Labeling Protocol: 1. Full Chemical Name 2. Check 'Irritant' & 'Flammable' 3. Secure Cap StreamA->Labeling StreamB->Labeling StreamC->Labeling SAA Store in Satellite Accumulation Area (Max 55 gal) Labeling->SAA

Caption: Logical decision tree for segregating Methyl 4-(hydroxymethyl)oxane-4-carboxylate into the correct waste stream to prevent cross-contamination.

Spill Contingency Protocols

Even with perfect adherence to the guide above, accidents happen. This self-validating response plan ensures containment.

Spill VolumeResponse TierAction Protocol
Minor (< 100 mL) Local Response 1. Alert nearby personnel.2. Wear PPE (Nitrile gloves, safety glasses, lab coat).3. Absorb with vermiculite or universal absorbent pads .4. Place saturated absorbents in a sealed bag labeled "Solid Hazardous Waste."5. Clean surface with soap and water.
Major (> 100 mL) Evacuate & EHS 1. Evacuate the immediate area; vapors may be irritating.2. Isolate the lab (close doors).3. Contact EHS immediately.4. Do not attempt cleanup unless trained in respiratory protection.

Decontamination Logic: The ester functionality allows for effective cleaning with simple detergent and water after the bulk material is removed. Avoid using bleach (oxidizer) on the concentrated spill, as it may react with the hydroxymethyl group.

References
  • National Institutes of Health (NIH) PubChem. Compound Summary: Methyl 4-hydroxyoxane-4-carboxylate (Structural Analogue).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations: Satellite Accumulation Areas (40 CFR 262.15). Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Vanderbilt University Medical Center. Chemical Compatibility Chart for Waste Segregation. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational safety, handling, and disposal protocols for Methyl 4-(hydroxymethyl)oxane-4-carboxylate (also known as Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate).

This guide is structured for researchers requiring immediate, actionable data for risk assessment and experimental planning.

Chemical Identity & Hazard Profile

Compound: Methyl 4-(hydroxymethyl)oxane-4-carboxylate CAS Number: 834914-37-3 Molecular Formula: C₈H₁₄O₄ Molecular Weight: 174.19 g/mol Synonyms: Methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate; 4-(Methoxycarbonyl)-4-(hydroxymethyl)tetrahydropyran.

Risk Assessment (GHS Classification)

Based on structural activity relationships (SAR) with analogous tetrahydropyran carboxylates and primary alcohols, this compound is classified as a Category 2 Irritant .

Hazard CodeHazard StatementSignal Word
H315 Causes skin irritation.[1][2][3]Warning
H319 Causes serious eye irritation.[1][2]Warning
H335 May cause respiratory irritation.[1][2][3][4]Warning

Critical Note on Reactivity: This molecule contains two distinct reactive centers: a methyl ester and a primary alcohol attached to a quaternary carbon. While generally stable, the ester moiety is susceptible to hydrolysis under basic conditions, and the alcohol is prone to oxidation. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and slow hydrolysis.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for handling quantities >10 mg.

Hand Protection (Glove Selection Logic)
  • Routine Handling (Splash Protection):

    • Material: Nitrile Rubber (minimum thickness 0.11 mm).

    • Rationale: Nitrile provides excellent resistance to aliphatic esters and alcohols for short durations.

    • Protocol: Change gloves immediately upon splash contact or every 60 minutes.

  • Prolonged Exposure / Spill Cleanup:

    • Material: Butyl Rubber or Silver Shield® (Laminate).

    • Rationale: Esters can swell natural latex and degrade thin nitrile over time. Laminate films offer >480 min breakthrough time for oxygenated solvents.

Eye & Face Protection[1][5]
  • Standard: Chemical Safety Goggles (ANSI Z87.1 or EN 166 compliant) are non-negotiable.

  • High-Risk Operations: If heating or using reduced pressure (rotary evaporation), add a Polycarbonate Face Shield over goggles to protect against implosion or vigorous bumping.

Respiratory Protection[1][4][6]
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Outside Fume Hood: If weighing outside a hood is unavoidable (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label) or ABEK1 filters (EU).

Operational Handling Protocol

A. Storage & Stability[4][5][6][7][8]
  • Temperature: Refrigerate at 2–8°C .

  • Atmosphere: Hygroscopic.[3] Store under Argon or Nitrogen.

  • Container: Amber glass with a PTFE-lined cap to prevent photochemical degradation and plasticizer leaching.

B. Weighing & Transfer (Step-by-Step)
  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water, which accelerates ester hydrolysis.

  • Static Control: Use an antistatic gun on the spatula and weighing boat, as dry organic solids/viscous oils can carry significant static charge, leading to scattering.

  • Transfer: Use a glass pasteur pipette (if liquid/oil) or stainless steel spatula (if solid). Avoid plastic pipette tips if high purity is required for LC-MS applications, as esters can leach slip agents from polypropylene.

  • Reseal: Purge the headspace with Nitrogen immediately after use and seal with Parafilm.

C. Solubilization
  • Compatible Solvents: Methanol, Dichloromethane (DCM), Ethyl Acetate, DMSO.

  • Incompatible Solvents: Avoid strong aqueous bases (NaOH, KOH) unless hydrolysis is the intended reaction.

Emergency Response & Spills

ScenarioImmediate ActionNeutralization
Skin Contact Wash with soap and lukewarm water for 15 min. Do not use ethanol (enhances absorption).N/A
Eye Contact Flush with saline/water for 15 min. Lift eyelids.[3]Seek medical attention if redness persists.
Minor Spill (<5 mL) Absorb with vermiculite or polypropylene pads.Place in a sealed bag labeled "Hazardous Waste".
Major Spill (>50 mL) Evacuate area. Ventilate. Wear OV respirator.[5]Use non-combustible absorbent (sand/silica).

Waste Disposal Strategy

Disposal must align with RCRA (USA) or local hazardous waste regulations.

  • Primary Stream: Non-Halogenated Organic Waste .

    • Since the compound contains C, H, O only, it is suitable for high-temperature incineration.

  • Aqueous Mixtures: If the compound was used in an aqueous reaction, check pH. Neutralize to pH 6–8 before disposing into Aqueous Organic Waste containers.

  • Contaminated Solids: Weighing boats, pipette tips, and gloves must be disposed of as Solid Hazardous Waste , not general trash.

Safe Handling Workflow Visualization

The following diagram outlines the decision logic for handling this compound, ensuring safety barriers are active before exposure occurs.

SafetyWorkflow Start Start: Handling Methyl 4-(hydroxymethyl)oxane-4-carboxylate RiskAssess 1. Risk Assessment (Check Quantity & State) Start->RiskAssess PPE_Check 2. PPE Verification (Nitrile Gloves + Goggles + Lab Coat) RiskAssess->PPE_Check Hood_Check 3. Engineering Control (Fume Hood Functional?) PPE_Check->Hood_Check Hood_Yes Yes: Proceed Hood_Check->Hood_Yes Velocity >0.3m/s Hood_No No: STOP WORK Hood_Check->Hood_No Alarm Active Equilibrate 4. Thermal Equilibration (Warm to RT to avoid condensation) Hood_Yes->Equilibrate Weighing 5. Weighing/Transfer (Use Antistatic tools) Equilibrate->Weighing Reaction 6. Reaction/Application Weighing->Reaction Waste 7. Disposal (Non-Halogenated Organic Stream) Reaction->Waste

Caption: Operational workflow ensuring engineering controls (fume hood) and environmental controls (thermal equilibration) are verified before chemical exposure.

References

  • Pharmaffiliates. (n.d.). Methyl 4-(hydroxymethyl)oxane-4-carboxylate Reference Standard. Retrieved February 6, 2026, from [Link]

  • PubChem. (2025).[2][6] Methyl 4-hydroxyoxane-4-carboxylate Compound Summary (Structural Analog for Hazard Data). National Center for Biotechnology Information.[4] Retrieved February 6, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.